Product packaging for Thiomorpholine hydrochloride(Cat. No.:CAS No. 5967-90-8)

Thiomorpholine hydrochloride

Cat. No.: B1230553
CAS No.: 5967-90-8
M. Wt: 139.65 g/mol
InChI Key: QSJAHJYXDRUZMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Thiomorpholine hydrochloride is a saturated heterocyclic compound featuring a six-membered ring containing nitrogen and sulfur atoms, serving as a key synthetic intermediate and privileged scaffold in medicinal chemistry . This building block is extensively utilized in organic synthesis and pharmaceutical research for the development of novel bioactive molecules. Its applications span the creation of antitubercular agents, where derivatives have shown significant activity against Mycobacterium smegmatis , and the development of dipeptidyl peptidase IV (DPP-IV) inhibitors for the management of Type 2 Diabetes Mellitus . Researchers also exploit the thiomorpholine core in designing compounds with potent antioxidant and hypolipidemic properties, which demonstrate efficacy in reducing plasma triglyceride and cholesterol levels . Furthermore, the scaffold is instrumental in antibacterial drug discovery, particularly in modifying oxazolidinone antibiotics to enhance potency against Gram-positive bacteria . The bioactivation and cytotoxicity of specific thiomorpholine analogs, such as L-thiomorpholine-3-carboxylic acid, have been studied, revealing a mechanism involving metabolic conversion by L-amino acid oxidase into an imine intermediate . This compound is supplied for research applications only. Please refer to the safety data sheet for proper handling, storage, and disposal information. Store the container tightly closed in a dry, cool, and well-ventilated place .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10ClNS B1230553 Thiomorpholine hydrochloride CAS No. 5967-90-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

thiomorpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NS.ClH/c1-3-6-4-2-5-1;/h5H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJAHJYXDRUZMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

123-90-0 (Parent)
Record name Thiomorpholine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005967908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00208362
Record name Thiomorpholine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00208362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5967-90-8
Record name Thiomorpholine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5967-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiomorpholine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005967908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiomorpholine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00208362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiomorpholine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.234
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Thiomorpholine hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EDC4TS4RCZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Thiomorpholine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of thiomorpholine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical properties, synthesis, and its role as a privileged scaffold in the development of novel therapeutics, particularly focusing on its interactions with key biological signaling pathways.

Core Chemical and Physical Data

This compound is the hydrochloride salt of thiomorpholine. Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 5967-90-8[1][2]
Molecular Formula C₄H₁₀ClNS[1]
Molecular Weight 139.65 g/mol [1][2]

Spectroscopic Data

The structural integrity of thiomorpholine and its derivatives is confirmed through various spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum of thiomorpholine typically shows signals corresponding to the protons on the carbon atoms adjacent to the nitrogen and sulfur atoms.[3][4]

  • ¹³C NMR: The carbon NMR spectrum provides information on the chemical environment of the carbon atoms within the thiomorpholine ring.

  • Infrared (IR) Spectroscopy: IR spectra of thiomorpholine reveal characteristic absorption bands for N-H and C-S bonds.

  • Mass Spectrometry: Mass spectral data confirms the molecular weight of thiomorpholine and provides fragmentation patterns useful for structural elucidation.[5][6]

Synthesis of Thiomorpholine and its Hydrochloride Salt

The synthesis of thiomorpholine is a critical step in the development of its derivatives. A modern and efficient method involves a continuous flow photochemical thiol-ene reaction.

Experimental Protocol: Continuous Flow Synthesis of Thiomorpholine

This protocol outlines a two-step telescoped process for the synthesis of thiomorpholine.[2][7][8][9]

Step 1: Photochemical Thiol-Ene Reaction

  • Feed Solution Preparation: Prepare a 4 M solution of cysteamine hydrochloride and 0.5 mol% of 9-fluorenone (photocatalyst) in methanol. An internal standard like diphenyl ether can be added for monitoring. Dissolution can be aided by sonication.

  • Reactor Setup: A continuous flow reactor equipped with a UV-LED light source is used. The reactor temperature is maintained at 20°C.

  • Reaction Execution: The feed solution and vinyl chloride gas are introduced into the reactor via a T-mixer. The mixture is irradiated with UV light as it passes through the reactor. This reaction quantitatively yields the intermediate, 2-(2-chloroethylthio)ethylamine hydrochloride.

Step 2: Base-Mediated Cyclization

  • Base Introduction: The output from the first step, containing the intermediate, is mixed with a base such as diisopropylethylamine (DIPEA).

  • Cyclization: The mixture is then passed through a heated reactor coil at 100°C to facilitate the intramolecular cyclization, forming thiomorpholine.

  • Work-up and Purification: The resulting thiomorpholine can be purified by distillation.

To obtain This compound , the purified thiomorpholine base is treated with a solution of hydrochloric acid in a suitable solvent like methanol or tetrahydrofuran, followed by crystallization.

Experimental Workflow for Thiomorpholine Synthesis

G cluster_0 Step 1: Photochemical Thiol-Ene Reaction cluster_1 Step 2: Base-Mediated Cyclization A Prepare 4M Cysteamine HCl and 9-Fluorenone in Methanol B Introduce Feed Solution and Vinyl Chloride into Flow Reactor A->B C Irradiate with UV Light at 20°C B->C D Quantitative Formation of 2-(2-chloroethylthio)ethylamine HCl C->D E Mix Intermediate with DIPEA D->E Intermediate Transfer F Pass through Heated Coil at 100°C E->F G Formation of Thiomorpholine F->G H Purification by Distillation G->H

Workflow for the continuous synthesis of thiomorpholine.

Biological Activities and Therapeutic Potential

The thiomorpholine scaffold is a "privileged" structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[1][2][7] Its derivatives have shown diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][2]

Inhibition of Dipeptidyl Peptidase-IV (DPP-IV)

Thiomorpholine derivatives have been investigated as inhibitors of DPP-IV, a key enzyme in glucose homeostasis.[8] Inhibition of DPP-IV increases the levels of incretin hormones, which in turn enhances insulin secretion, making it a valuable target for the treatment of type 2 diabetes.

This is a fluorescence-based assay to screen for DPP-IV inhibitors.[1][10][11][12][13]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the thiomorpholine test compound in DMSO.

    • Serially dilute the stock solution to obtain a range of concentrations.

    • Prepare a solution of recombinant human DPP-IV enzyme in assay buffer.

    • Prepare a solution of the fluorogenic substrate, H-Gly-Pro-AMC, in assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the diluted test compounds, a positive control (e.g., sitagliptin), and a negative control (DMSO).

    • Add the DPP-IV enzyme solution to all wells except the blank.

    • Incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding the substrate solution to all wells.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

    • The percentage of inhibition is calculated, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.

G A Prepare Serial Dilutions of Thiomorpholine Test Compound B Add Test Compound, Controls, and DPP-IV Enzyme to 96-well Plate A->B C Incubate at 37°C for 10-15 min B->C D Add Fluorogenic Substrate (H-Gly-Pro-AMC) C->D E Measure Fluorescence (Ex: 350-360nm, Em: 450-465nm) D->E F Calculate % Inhibition and IC50 Value E->F

Workflow for DPP-IV inhibition assay.
Modulation of the PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers.[8] Thiomorpholine-containing molecules have been developed as inhibitors of this pathway.[7][14][15]

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Phosphorylation of Downstream Effectors

PI3K/Akt/mTOR signaling pathway.

This protocol describes the assessment of pathway inhibition by observing the phosphorylation status of key proteins.[14][15]

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., MCF7) to an appropriate confluency.

    • Treat the cells with various concentrations of the thiomorpholine test compound for a specified time (e.g., 24 hours). Include a positive control inhibitor (e.g., wortmannin).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells to extract total protein.

    • Quantify the protein concentration in each lysate using a suitable method (e.g., BCA assay).

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., Akt, mTOR, S6K).

    • Incubate with a corresponding secondary antibody conjugated to a detectable marker (e.g., HRP).

  • Detection and Analysis:

    • Detect the protein bands using an appropriate detection reagent (e.g., chemiluminescence).

    • Analyze the band intensities to determine the ratio of phosphorylated to total protein, indicating the inhibitory effect of the compound on the signaling pathway.

Conclusion

This compound and its derivatives represent a versatile and promising class of compounds for drug discovery and development. Their unique structural features and diverse biological activities, particularly as inhibitors of key enzymes and signaling pathways, underscore their potential in addressing a range of therapeutic needs. This guide provides foundational information and detailed protocols to support researchers in the synthesis, evaluation, and application of these valuable molecules.

References

Synthesis of Thiomorpholine Hydrochloride from Cysteamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a modern and efficient method for the synthesis of thiomorpholine hydrochloride, a crucial heterocyclic scaffold in medicinal chemistry, starting from the readily available precursor, cysteamine. The described methodology focuses on a continuous flow process, offering significant advantages in terms of safety, scalability, and efficiency over traditional batch methods.

Introduction

The thiomorpholine moiety is a privileged scaffold found in a variety of biologically active compounds, including the antibiotic sutezolid, which is under investigation for the treatment of multidrug-resistant tuberculosis.[1] The cost-effective and scalable synthesis of thiomorpholine and its salts is therefore of significant interest to the pharmaceutical industry. This guide details a two-step telescoped continuous flow synthesis of thiomorpholine from cysteamine hydrochloride and vinyl chloride, followed by the conversion to its hydrochloride salt.

Synthetic Pathway Overview

The synthesis proceeds in three main stages:

  • Photochemical Thiol-Ene Reaction: Cysteamine hydrochloride undergoes a photochemical thiol-ene reaction with vinyl chloride in the presence of a photocatalyst to form the intermediate, 2-(2-chloroethylthio)ethylamine hydrochloride.[1] This reaction is characterized by high atom economy and typically proceeds in quantitative yield.[1]

  • Base-Mediated Cyclization: The intermediate is then subjected to a base-mediated intramolecular cyclization to yield thiomorpholine.[1]

  • Hydrochloride Salt Formation: The purified thiomorpholine is treated with hydrochloric acid to afford the final product, this compound.

The overall reaction scheme is depicted below:

Thiomorpholine Synthesis Pathway cluster_0 Step 1: Photochemical Thiol-Ene Reaction cluster_1 Step 2: Base-Mediated Cyclization cluster_2 Step 3: Hydrochloride Salt Formation Cysteamine_HCl Cysteamine Hydrochloride Intermediate 2-(2-chloroethylthio)ethylamine hydrochloride Cysteamine_HCl->Intermediate hv, Photocatalyst (9-Fluorenone) Vinyl_Chloride Vinyl Chloride Vinyl_Chloride->Intermediate Thiomorpholine Thiomorpholine Intermediate->Thiomorpholine Base (e.g., DIPEA) Thiomorpholine_HCl Thiomorpholine Hydrochloride Thiomorpholine->Thiomorpholine_HCl HCl Intermediate_2 2-(2-chloroethylthio)ethylamine hydrochloride Thiomorpholine_2 Thiomorpholine

Caption: Overall synthetic pathway for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the continuous flow synthesis of thiomorpholine.

Table 1: Reaction Parameters for Continuous Flow Synthesis

ParameterValueReference
Cysteamine Hydrochloride Concentration4 M[1]
Vinyl Chloride Stoichiometry1.1 equivalents[2]
Photocatalyst (9-Fluorenone) Loading0.1 - 0.5 mol%[1]
Photochemical Reaction Temperature20 °C[1][2]
Cyclization Reaction Temperature76-78 °C[2]
Overall Residence Time40 minutes[2]

Table 2: Yields and Throughput

ParameterValueReference
Intermediate (NMR Yield)Quantitative[1]
Thiomorpholine (NMR Yield)84%[2]
Overall Isolated Yield of Thiomorpholine54%[2]
Throughput of Thiomorpholine1.8 g/h[2][3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of thiomorpholine and its conversion to this compound.

Materials and Equipment
  • Cysteamine hydrochloride

  • Vinyl chloride

  • 9-Fluorenone

  • Methanol (MeOH)

  • N,N-Diisopropylethylamine (DIPEA)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

  • Continuous flow reactor system with a photochemical reactor (e.g., equipped with a 365 nm LED)

  • Syringe pumps and mass flow controller

  • T-mixer and heated residence time unit (e.g., coiled reactor)

  • Standard laboratory glassware

Protocol 1: Continuous Flow Synthesis of Thiomorpholine

This protocol describes a telescoped two-step process for the synthesis of thiomorpholine.

  • Feed Solution Preparation: Prepare a 4 M solution of cysteamine hydrochloride and 0.1-0.5 mol% of 9-fluorenone as a photocatalyst in methanol.[1][2] If quantitative analysis is desired, an internal standard such as diphenyl ether can be added.[1] Use sonication to aid dissolution.

  • System Setup: Set up the continuous flow reactor. The photochemical reactor should be maintained at 20 °C, and the LED cooling at 15 °C.[1]

  • Photochemical Thiol-Ene Reaction: Pump the feed solution and vinyl chloride gas into the flow photoreactor at controlled rates.[2] The reaction mixture is irradiated with a 365 nm LED.[2]

  • Base-Mediated Cyclization: The output stream containing the 2-(2-chloroethylthio)ethylamine hydrochloride intermediate is mixed with a solution of DIPEA (2 equivalents) in methanol using a T-mixer.[1][2]

  • Cyclization Reaction: The resulting mixture is passed through a heated residence time unit at 76-78 °C to facilitate the cyclization to thiomorpholine.[2]

  • Work-up and Purification: The collected reaction mixture is worked up by adding 1 M HCl and EtOAc. The phases are separated, and the organic phase is washed with 1 M HCl. The combined aqueous phases are basified with ~4 M NaOH to a pH >13 and extracted multiple times with DCM. The combined organic fractions are dried over Na₂SO₄, filtered, and the solvent is removed by evaporation to yield thiomorpholine.[1] Further purification can be achieved by distillation.

Experimental Workflow cluster_prep Preparation cluster_reaction Continuous Flow Reaction cluster_workup Work-up and Purification Prep Prepare 4M Cysteamine HCl and 9-Fluorenone in MeOH Pump_Reactants Pump Feed Solution and Vinyl Chloride Gas Prep->Pump_Reactants Photo_Reaction Photochemical Reaction (365 nm, 20°C) Pump_Reactants->Photo_Reaction Mix_Base Mix with DIPEA (T-mixer) Photo_Reaction->Mix_Base Cyclization Cyclization (Heated Coil, 76-78°C) Mix_Base->Cyclization Collect Collect Reaction Mixture Cyclization->Collect Acid_Wash Acid/Base Work-up Collect->Acid_Wash Extract Extract with DCM Acid_Wash->Extract Dry_Evaporate Dry and Evaporate Extract->Dry_Evaporate Purify Purify (Distillation) Dry_Evaporate->Purify

Caption: Experimental workflow for the continuous synthesis of thiomorpholine.

Protocol 2: Preparation of this compound

This protocol describes the conversion of thiomorpholine to its hydrochloride salt.

  • Dissolution: Dissolve the purified thiomorpholine in a suitable anhydrous solvent such as diethyl ether or ethyl acetate.

  • Acidification: Cool the solution in an ice bath and slowly add a stoichiometric amount of a solution of hydrogen chloride in the same solvent (e.g., 2 M HCl in diethyl ether).

  • Precipitation: Stir the mixture at a low temperature to allow for the complete precipitation of this compound.

  • Isolation: Collect the precipitate by filtration, wash with a small amount of the cold anhydrous solvent, and dry under vacuum to yield this compound as a solid.

Biological Context: Role in Signaling Pathways

Thiomorpholine derivatives have been shown to exhibit a wide range of biological activities, including anticancer properties. One of the key mechanisms of action for some of these derivatives is the modulation of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and indicates the potential point of intervention for thiomorpholine-based inhibitors.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Thiomorpholine_Inhibitor Thiomorpholine Derivative (Inhibitor) Thiomorpholine_Inhibitor->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway and thiomorpholine inhibition.

Conclusion

The continuous flow synthesis of thiomorpholine from cysteamine hydrochloride offers a robust, efficient, and scalable method for the production of this important pharmaceutical intermediate. The subsequent conversion to its hydrochloride salt provides a stable form for further applications in drug discovery and development. The diverse biological activities of thiomorpholine derivatives, particularly their potential to modulate key signaling pathways such as the PI3K/Akt/mTOR pathway, underscore the significance of this scaffold in medicinal chemistry. This guide provides a comprehensive resource for researchers and professionals working in this field.

References

Spectroscopic Analysis of Thiomorpholine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of thiomorpholine hydrochloride. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for the characterization of heterocyclic compounds. The guide details experimental protocols, presents data in a clear, tabular format, and includes visualizations of the analytical workflow.

Introduction to this compound

Thiomorpholine is a saturated six-membered heterocyclic compound containing both sulfur and nitrogen atoms. Its hydrochloride salt is a common form for handling and formulation in pharmaceutical applications. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structural integrity of this compound in research and development. This guide focuses on the two most common spectroscopic techniques for the structural elucidation of organic molecules: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the ¹H and ¹³C NMR data for thiomorpholine and discuss the expected spectral characteristics of its hydrochloride salt.

Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data of Thiomorpholine

ProtonsChemical Shift (δ) ppmMultiplicityIntegration
H-2, H-6 (CH₂-N)3.09–3.05Multiplet4H
H-3, H-5 (CH₂-S)2.57–2.53Multiplet4H
N-H1.52Broad Singlet1H
Solvent: CDCl₃, Frequency: 300 MHz

For this compound, the N-H proton signal is expected to shift significantly downfield and may appear as a broad triplet due to coupling with the adjacent methylene protons. The signals for the methylene protons adjacent to the nitrogen (H-2, H-6) would also be expected to shift downfield.

Table 2: ¹³C NMR Spectroscopic Data of Thiomorpholine

CarbonsChemical Shift (δ) ppm
C-2, C-6 (CH₂-N)47.9
C-3, C-5 (CH₂-S)28.3
Solvent: CDCl₃, Frequency: 75 MHz[1]

Upon formation of the hydrochloride salt, the carbon atoms adjacent to the protonated nitrogen (C-2, C-6) are expected to experience a downfield shift in their chemical shifts. The magnitude of this shift will depend on the solvent and concentration.

Experimental Protocol: NMR Spectroscopy

The following provides a general procedure for acquiring NMR spectra of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube to a volume of approximately 0.5-0.7 mL.

  • Add a small amount of a suitable internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

2. Instrumentation and Data Acquisition:

  • Record the spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity. A larger number of scans is typically required.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum and calibrate the chemical shift scale using the residual solvent peak or the internal standard.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Spectroscopic Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the ammonium salt, C-H stretching, and C-N and C-S stretching vibrations.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200-2800N-H StretchSecondary Ammonium Salt
2950-2850C-H StretchAliphatic CH₂
1600-1500N-H BendSecondary Ammonium Salt
1470-1430C-H BendCH₂ Scissoring
1250-1020C-N StretchAliphatic Amine
800-600C-S StretchThioether
Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

1. Sample Preparation:

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the mixture to a pellet-pressing die.

  • Apply pressure using a hydraulic press to form a thin, transparent pellet.

2. Data Acquisition:

  • Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

3. Data Analysis:

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for NMR and IR spectroscopic analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument acquire Acquire FID instrument->acquire ft Fourier Transform acquire->ft phase Phase Correction & Calibration ft->phase analyze Spectral Analysis phase->analyze

Caption: Workflow for NMR Spectroscopic Analysis.

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Analysis grind Grind Sample with KBr press Press into Pellucid Disc grind->press instrument Place in FTIR Spectrometer press->instrument background Acquire Background Spectrum instrument->background sample_spec Acquire Sample Spectrum background->sample_spec subtract Background Subtraction sample_spec->subtract assign Peak Assignment subtract->assign

Caption: Workflow for IR Spectroscopic Analysis.

References

Thiomorpholine Hydrochloride: A Technical Guide to Its Solubility Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth exploration of the solubility of thiomorpholine hydrochloride, a crucial physicochemical property for its application in research and pharmaceutical development. While thiomorpholine as a free base is known to be miscible with water and many organic solvents, its hydrochloride salt form, often favored for improved stability and handling, presents a distinct solubility profile. This document summarizes the available solubility information, provides detailed experimental protocols for its determination, and visualizes these workflows for enhanced clarity.

Quantitative Solubility Data

A comprehensive review of scientific literature, patents, and technical data sheets reveals a notable lack of specific quantitative solubility data for this compound in water and common organic solvents. While qualitative descriptions are available for related compounds, precise numerical values (e.g., in mg/mL or g/L) for the parent hydrochloride salt are not publicly documented. The following table summarizes the available qualitative information and data for closely related compounds to provide a contextual understanding.

SolventThis compound (CAS: 5967-90-8)Thiomorpholine-1,1-dioxide hydrochloride (CAS: 59801-62-6)Cysteamine hydrochloride (Precursor) (CAS: 156-57-0)
Aqueous Solvents
WaterData Not AvailableSoluble[1]Data Not Available
Phosphate-Buffered Saline (PBS, pH 7.4)Data Not AvailableData Not AvailableData Not Available
Organic Solvents
Methanol (MeOH)Data Not AvailableData Not AvailableSoluble (up to 4 M with sonication)[2][3][4][5]
Ethanol (EtOH)Data Not AvailableData Not AvailableData Not Available
Dimethyl Sulfoxide (DMSO)Data Not AvailableData Not AvailableData Not Available
Acetonitrile (MeCN)Data Not AvailableData Not AvailablePoor solubility[2][4]
Tetrahydrofuran (THF)Data Not AvailableData Not AvailablePoor solubility[2][4]
Dichloromethane (DCM)Data Not AvailableData Not AvailablePoor solubility[2][4]
TolueneData Not AvailableData Not AvailablePoor solubility[2][4]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific applications, the following established methodologies are recommended. These protocols are adapted from best practices in pharmaceutical development for determining thermodynamic and kinetic solubility.[6][7][8]

Thermodynamic Solubility (Shake-Flask Method)

This method is considered the "gold standard" for determining the equilibrium solubility of a compound, providing a measure of the true solubility at a given temperature and pH.[6]

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of glass vials, each containing a known volume of the desired solvent (e.g., purified water, PBS pH 7.4, ethanol, DMSO).

  • Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium between the dissolved and undissolved solid is reached.[6][8]

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the remaining undissolved solid. Alternatively, filter the suspension using a low-binding filter (e.g., 0.22 µm PVDF).[6][7][8]

  • Quantification: Carefully collect an aliquot of the clear supernatant. Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations.[6][7][8] The measured concentration represents the thermodynamic solubility.

Thermodynamic_Solubility_Workflow prep 1. Preparation Add excess solid to solvent equil 2. Equilibration Shake at constant temp for 24-48h prep->equil Incubate sep 3. Phase Separation Centrifuge or filter equil->sep Separate solid/liquid quant 4. Quantification Analyze supernatant via HPLC-UV sep->quant Sample supernatant result Result Thermodynamic Solubility quant->result

Thermodynamic Solubility Workflow
Kinetic Solubility (Turbidimetric Method)

This high-throughput method provides a rapid assessment of the solubility of a compound upon its addition from a concentrated organic stock solution (typically DMSO) into an aqueous buffer. It measures the concentration at which the compound precipitates and is particularly relevant for early-stage drug discovery screening.[6][8]

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).

  • Serial Dilution: In a 96-well microplate, perform serial dilutions of the DMSO stock solution.

  • Aqueous Addition: Dispense a small volume (e.g., 2 µL) of each DMSO dilution into triplicate wells of a new 96-well plate. Include a DMSO-only control. Add an aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to each well to achieve a consistent final DMSO concentration (e.g., 1%).[6]

  • Incubation and Measurement: Seal the plate and shake at room temperature for a defined period (e.g., 1-2 hours). Measure the turbidity (optical density) of each well using a plate reader at a suitable wavelength (e.g., 620 nm).[6][8]

  • Data Analysis: The kinetic solubility is defined as the highest concentration of this compound that does not result in a significant increase in turbidity compared to the DMSO-only control wells.

Kinetic_Solubility_Workflow stock 1. Stock Solution Prepare concentrated stock in DMSO dilute 2. Serial Dilution Dilute stock in a 96-well plate stock->dilute add 3. Aqueous Addition Add dilutions to aqueous buffer dilute->add measure 4. Incubation & Measurement Shake for 1-2h, then read turbidity add->measure result Result Kinetic Solubility measure->result

Kinetic Solubility Workflow

Signaling Pathways and Relevance

Thiomorpholine and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, appearing in compounds investigated for a wide range of biological activities.[6] These activities often involve the modulation of key cellular signaling pathways. For instance, various thiomorpholine derivatives have been explored as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, which is critical in regulating cell growth and is often dysregulated in cancer.[6][8] The aqueous solubility of these compounds is a determining factor in their utility for in vitro assays targeting these pathways and for their formulation into viable drug products for in vivo studies. Poor solubility can lead to compound precipitation in assays, resulting in inaccurate data, and can hinder the achievement of therapeutic concentrations in preclinical and clinical settings.

Logical_Relationship cluster_physchem Physicochemical Properties cluster_dev Drug Development Stages Solubility Aqueous Solubility (Thiomorpholine HCl) invitro In Vitro Assays (e.g., PI3K/Akt Pathway) Solubility->invitro Impacts data reliability invivo In Vivo Studies (Pharmacokinetics) Solubility->invivo Affects bioavailability invitro->invivo Guides candidate selection formulation Formulation Development invivo->formulation Determines delivery strategy

Impact of Solubility on Drug Development

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the Thiomorpholine Ring with Electrophiles

The thiomorpholine ring, a saturated six-membered heterocycle containing both nitrogen and sulfur atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its prevalence in a wide array of pharmacologically active compounds stems from its unique physicochemical properties, which can be fine-tuned through reactions with various electrophiles.[1][2] The substitution of morpholine's oxygen with a sulfur atom modifies the ring's size, lipophilicity, and metabolic stability, offering strategic advantages in drug design.[2][4] This guide provides a comprehensive exploration of the reactivity of the thiomorpholine ring at its two key nucleophilic centers—the secondary amine (nitrogen) and the thioether (sulfur)—with a range of electrophiles.

Overview of Reactivity

The thiomorpholine ring possesses two primary sites for electrophilic attack: the nitrogen atom and the sulfur atom. The secondary amine is generally the more nucleophilic and basic site, readily reacting with a wide variety of electrophiles. The sulfur atom, present as a thioether, is a softer nucleophile and is most susceptible to oxidation and, to a lesser extent, alkylation. The competition and selectivity between these two sites are governed by the nature of the electrophile, steric factors, and the reaction conditions, a concept well-explained by the Hard and Soft Acids and Bases (HSAB) theory.[5][6]

Thiomorpholine_Reactivity_Overview cluster_N Nitrogen Reactivity (Hard Nucleophile) cluster_S Sulfur Reactivity (Soft Nucleophile) Thiomorpholine Thiomorpholine N_Alkylation N-Alkylation (Alkyl Halides) Thiomorpholine->N_Alkylation R-X N_Acylation N-Acylation (Acyl Chlorides) Thiomorpholine->N_Acylation RCOCl N_Arylation N-Arylation (Aryl Halides) Thiomorpholine->N_Arylation Ar-X N_Urea Urea/Thiourea Formation (Isocyanates) Thiomorpholine->N_Urea R-N=C=O S_Oxidation S-Oxidation (Oxidizing Agents) Thiomorpholine->S_Oxidation [O] Sulfoxide Thiomorpholine-1-oxide S_Oxidation->Sulfoxide Mild Sulfone Thiomorpholine-1,1-dioxide Sulfoxide->Sulfone Strong

Caption: General reactivity pathways of the thiomorpholine ring with electrophiles.

Reactivity at the Nitrogen Atom

The nitrogen atom of the thiomorpholine ring behaves as a typical secondary amine and is the primary site of reaction for most common electrophiles.

N-Alkylation

N-substitution is a common strategy for introducing functional groups onto the thiomorpholine scaffold.[7] This is typically achieved by reacting thiomorpholine with electrophiles like alkyl halides.[7][8] The reaction proceeds via a standard nucleophilic substitution mechanism.

N-Acylation

Thiomorpholine readily reacts with acylating agents such as acyl chlorides, dicarboxylic acid chlorides, and anhydrides to form the corresponding N-acyl derivatives.[1][8] In the case of carboxylic acids, coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) are employed to facilitate amide bond formation.[7]

N-Arylation

The nitrogen atom can also act as a nucleophile in nucleophilic aromatic substitution (SNA_r) reactions. This is particularly effective with electron-deficient aryl halides, such as 4-fluoronitrobenzene, where the nitro group activates the ring towards nucleophilic attack.[4]

Reactions with Isocyanates and Isothiocyanates

Thiomorpholine reacts with isocyanates and isothiocyanates to yield N-substituted urea and thiourea derivatives, respectively.[8] These reactions are highly efficient and are frequently used in the synthesis of biologically active molecules.

Reactivity at the Sulfur Atom

The thioether sulfur of thiomorpholine is a soft nucleophile and its reactions are distinct from those at the nitrogen center.

S-Oxidation

The oxidation of the sulfur atom is a fundamentally important transformation in the chemistry of thiomorpholine.[9] It allows for the modulation of physicochemical properties like polarity, metabolic stability, and hydrogen bonding capacity, which is a valuable strategy in drug design.[4][9]

  • Formation of Sulfoxide: Mild oxidizing conditions allow for the selective oxidation of the sulfur atom to form thiomorpholine-1-oxide, a sulfoxide.[9] This introduces a chiral center at the sulfur atom.[9]

  • Formation of Sulfone: The use of stronger oxidizing agents or excess oxidant leads to the formation of thiomorpholine-1,1-dioxide, a sulfone.[9]

Common oxidizing agents include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate (KMnO₄).[9] Careful control of stoichiometry and reaction conditions is critical to prevent over-oxidation to the sulfone when the sulfoxide is the desired product.[9]

S_Oxidation_Pathway Thiomorpholine Thiomorpholine Sulfoxide Thiomorpholine-1-oxide (Sulfoxide) Thiomorpholine->Sulfoxide Mild [O] (e.g., 1.1 eq H₂O₂) Sulfone Thiomorpholine-1,1-dioxide (Sulfone) Sulfoxide->Sulfone Strong [O] (e.g., excess H₂O₂)

Caption: Stepwise oxidation of the thiomorpholine sulfur atom.

Ring Cleavage

In certain contexts, such as biodegradation by microorganisms, the thiomorpholine ring can undergo cleavage. Studies with Mycobacterium aurum MO1 have shown that S-oxidation to the sulfoxide is an initial step, followed by ring cleavage to produce thiodiglycolic acid.[10] This process is often mediated by cytochrome P450 enzymes.[10]

Quantitative Data Summary

The following tables summarize reaction conditions and yields for key electrophilic reactions with the thiomorpholine ring, based on cited literature.

Table 1: S-Oxidation of Thiomorpholine

Oxidizing AgentEquivalentsSolventProductYieldReference
Hydrogen Peroxide (30%)1.1 - 1.5Glacial Acetic AcidThiomorpholine-1-oxideNot specified[9]
m-CPBA1.0 - 1.2DichloromethaneThiomorpholine-1-oxideNot specified[9]

Table 2: N-Substitution Reactions of Thiomorpholine

ElectrophileReagents/ConditionsProductYieldReference
4-FluoronitrobenzeneTriethylamine, Acetonitrile, 85°C, 12h4-(4-Nitrophenyl)thiomorpholine95%[4]
Furan-3-carboxylic acidHOBt, EDC, DIPEA, DMF, RT, 12-16h4-(Furan-3-carbonyl)thiomorpholineNot specified[7]
Vinyl Chloride9-Fluorenone, UV irradiation, MeOH2-(2-Chloroethylthio)ethylamine HClQuantitative[8][11][12]

(Note: The reaction with vinyl chloride is the first step in a telescoped synthesis of thiomorpholine itself, but demonstrates the reactivity of a thiol with an electrophile in a related context).

Detailed Experimental Protocols

Protocol 1: Mild Oxidation with Hydrogen Peroxide[9]

This protocol describes the selective oxidation of thiomorpholine to thiomorpholine-1-oxide.

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve thiomorpholine (1 equivalent) in glacial acetic acid.

  • Cooling: Cool the flask in an ice bath.

  • Addition of Oxidant: Slowly add 30 wt% hydrogen peroxide (1.1 to 1.5 equivalents) dropwise to the stirred solution. The stoichiometry is crucial to avoid over-oxidation.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, neutralize the acetic acid with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) and extract the product with an organic solvent.

  • Purification: Dry the organic phase (e.g., with anhydrous sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product as needed.

Protocol 2: N-Arylation with 4-Fluoronitrobenzene[4]
  • Setup: Place thiomorpholine (1 mL, 10 mmol) and triethylamine (7 mL, 50 mmol) in a 50 mL flask equipped with a reflux condenser.

  • Addition of Electrophile: Add 4-fluoronitrobenzene (10 mmol) dissolved in 15 mL of acetonitrile.

  • Reaction: Stir the reaction mixture and heat to 85°C for 12 hours.

  • Work-up: After cooling to room temperature, add 50 mL of deionized water.

  • Extraction: Extract the mixture with ethyl acetate (3 x 60 mL).

  • Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the product.

N_Arylation_Workflow start Start step1 Reagent Setup Combine Thiomorpholine, Triethylamine, and Acetonitrile in a flask. start->step1 end End (95% Yield) step2 Add Electrophile Add solution of 4-Fluoronitrobenzene. step1->step2 step3 Heat & Stir Heat to 85°C for 12 hours under reflux. step2->step3 step4 Cooldown & Quench Cool to room temperature and add deionized water. step3->step4 step5 Extraction Extract with Ethyl Acetate (3x). step4->step5 step6 Isolate Product Combine organic layers, dry with Na₂SO₄, and evaporate solvent. step5->step6 step6->end

Caption: Experimental workflow for the N-Arylation of thiomorpholine.

Protocol 3: N-Acylation with a Carboxylic Acid[7]
  • Setup: To a clean, dry 100 mL round-bottom flask, add furan-3-carboxylic acid (5.0 mmol).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) (25 mL) and stir the mixture at room temperature until the acid is fully dissolved.

  • Addition of Coupling Agents: To the stirred solution, add HOBt (7.5 mmol) and EDC (7.5 mmol).

  • Amine Addition: Add thiomorpholine (6.0 mmol) to the reaction mixture, followed by the dropwise addition of Diisopropylethylamine (DIPEA) (10.0 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, perform an appropriate aqueous work-up and extraction to isolate the crude product.

  • Purification: Purify the product by column chromatography or crystallization.

Conclusion

The thiomorpholine scaffold offers two distinct nucleophilic centers, the nitrogen and the sulfur, whose reactivity towards electrophiles can be selectively harnessed. The nitrogen atom readily undergoes alkylation, acylation, and arylation, providing a robust handle for derivatization. The sulfur atom's reactivity is dominated by its oxidation to either a sulfoxide or a sulfone, a transformation that critically alters the molecule's electronic and steric properties. This dual reactivity, governed by the choice of electrophile and reaction conditions, solidifies thiomorpholine's role as a versatile and privileged core in modern drug discovery and development. A thorough understanding of these reaction pathways is essential for scientists aiming to leverage this scaffold in the creation of novel therapeutic agents.

References

An In-depth Technical Guide on the Thermochemical Properties of Thiomorpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiomorpholine hydrochloride (CAS No. 5967-90-8) is a heterocyclic compound utilized as a key building block in organic synthesis, particularly in the pharmaceutical industry for the production of active pharmaceutical ingredients (APIs).[1] Its hydrochloride salt form is often preferred to enhance solubility and stability in aqueous systems.[1] Despite its importance, a comprehensive, publicly available dataset of its thermochemical properties is notably absent in the scientific literature. This technical guide consolidates the known physical properties of this compound and provides detailed, generalized experimental protocols for determining its key thermochemical characteristics, such as thermal stability, decomposition profile, and energetics. These methodologies are based on standard analytical techniques widely applied in the pharmaceutical sciences for compound characterization.

Introduction

The thermodynamic and thermochemical properties of a chemical compound are critical for safe handling, process development, and formulation in the drug development pipeline. Parameters such as melting point, thermal decomposition temperature, and heat of solution dictate storage conditions, reaction parameters, and bioavailability. This compound, a derivative of the thiomorpholine heterocyclic system, serves as an essential intermediate in the synthesis of various therapeutic agents.[1] This guide addresses the current gap in public domain data by presenting established physical constants and outlining the standardized experimental workflows that would be employed to fully characterize its thermochemical profile.

Physicochemical Properties

While extensive thermochemical data like enthalpy of formation or Gibbs free energy are not available in published literature, fundamental physicochemical properties have been reported, primarily by commercial suppliers. These are summarized below.

Table 1: Summary of Known Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 5967-90-8[2]
Molecular Formula C₄H₁₀ClNS[2][3]
Molecular Weight 139.65 g/mol [1][2][3]
Melting Point 174-177 °C[1]
Density 1.09 g/mL at 25 °C[1]
Appearance Solid[4]

Note: Solubility data is inconsistent across sources. While one safety data sheet reports "No data available,"[5] the compound's use as a hydrochloride salt implies enhanced aqueous solubility.[1]

Experimental Protocols for Thermochemical Analysis

The following sections detail the standard methodologies for determining the key thermochemical properties of a solid compound like this compound. These protocols are generalized from established practices in thermal analysis and calorimetry for pharmaceutical compounds.[6][7]

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental technique used to measure the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and to identify phase transitions or polymorphic behavior.

Objective: To determine the melting point and enthalpy of fusion (ΔHfus) of this compound.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Melting Point: 156.6 °C; ΔHfus: 28.45 J/g).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid to enclose the sample. Prepare an empty, crimped aluminum pan to serve as the reference.

  • Thermal Program:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the cell at a starting temperature of 25 °C.

    • Ramp the temperature from 25 °C to 200 °C at a constant heating rate of 10 °C/min.

    • Maintain a constant inert atmosphere by purging the cell with dry nitrogen gas at a flow rate of 50 mL/min.

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • The melting point (Tm) is determined as the onset temperature of the endothermic melting peak.

    • The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak. The value is typically expressed in J/g or kJ/mol.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time. It is used to determine thermal stability, decomposition temperatures, and to quantify mass loss associated with degradation or desolvation.[7]

Objective: To determine the thermal stability and decomposition profile of this compound.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass using standard calibration weights and for temperature using materials with known Curie points (e.g., nickel).

  • Sample Preparation: Weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Thermal Program:

    • Place the sample pan onto the TGA balance.

    • Equilibrate at a starting temperature of 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

    • Conduct the analysis under a controlled atmosphere, typically an inert nitrogen flow (e.g., 50 mL/min) to study thermal decomposition, or an oxidative air flow to study oxidative stability.

  • Data Analysis:

    • Plot the sample mass (%) as a function of temperature.

    • The onset temperature of decomposition is identified as the temperature at which significant mass loss begins.

    • The derivative of the TGA curve (DTG curve) can be plotted to clearly identify the temperatures of maximum mass loss rate for each decomposition step.

Solution Calorimetry

Solution calorimetry is used to measure the enthalpy change when a solute dissolves in a solvent, known as the heat of solution (ΔHsoln).[8] This value is important for understanding dissolution thermodynamics.

Objective: To determine the molar heat of solution of this compound in water.

Methodology:

  • Calorimeter Setup: Use an isoperibol or isothermal titration calorimeter. Calibrate the instrument electrically or with a standard reaction of known enthalpy (e.g., dissolution of KCl).

  • Solvent Preparation: Add a precise volume (e.g., 100 mL) of deionized water to the calorimeter reaction vessel and allow it to reach thermal equilibrium at a standard temperature (e.g., 25 °C).

  • Sample Preparation: Accurately weigh a small, known amount (e.g., 100-200 mg) of this compound.

  • Measurement:

    • Record the stable baseline temperature of the water in the calorimeter.

    • Introduce the weighed sample into the water and record the temperature change until a new stable baseline is achieved. The process should be conducted with constant stirring to ensure rapid dissolution.

  • Data Analysis:

    • Calculate the total heat change (q) for the dissolution process using the calorimeter constant and the measured temperature change.

    • Calculate the number of moles of this compound dissolved.

    • The molar heat of solution (ΔHsoln) is determined by dividing the heat change by the number of moles (ΔHsoln = -q / moles) and is typically expressed in kJ/mol.

Visualized Workflows

Diagrams can clarify complex experimental procedures and logical flows. Below is a representation of a standard workflow for the comprehensive thermal characterization of a pharmaceutical salt like this compound.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_results Data Interpretation cluster_report Final Characterization Start Obtain Thiomorpholine Hydrochloride Sample Weigh Accurate Weighing (2-10 mg) Start->Weigh DSC Differential Scanning Calorimetry (DSC) Weigh->DSC 2-5 mg TGA Thermogravimetric Analysis (TGA) Weigh->TGA 5-10 mg Result_DSC Melting Point (Tm) Enthalpy of Fusion (ΔHfus) DSC->Result_DSC Result_TGA Thermal Stability Decomposition Profile TGA->Result_TGA Report Thermochemical Properties Report Result_DSC->Report Result_TGA->Report

Caption: Workflow for Thermal Analysis of this compound.

Conclusion

While this compound is a valuable reagent in pharmaceutical synthesis, its specific thermochemical properties, including enthalpy of formation, heat capacity, and detailed thermal decomposition behavior, are not well-documented in publicly accessible scientific literature. This guide provides the most current, available data on its physical properties and presents a set of detailed, standard experimental protocols for DSC, TGA, and solution calorimetry. The execution of these methods would generate the necessary data to build a comprehensive thermochemical profile, enabling enhanced process safety, optimization of reaction conditions, and informed formulation development for this important chemical intermediate. Researchers in possession of this compound are encouraged to perform these analyses to contribute to the public scientific database.

References

Methodological & Application

The Pivotal Role of Thiomorpholine Hydrochloride in the Synthesis of the Antitubercular Drug Sutezolid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sutezolid, an oxazolidinone antibiotic, represents a significant advancement in the treatment of multidrug-resistant tuberculosis. A key structural feature of sutezolid is the thiomorpholine moiety, which distinguishes it from its analog, linezolid, and is crucial for its pharmacological profile. The introduction of this sulfur-containing heterocycle is a critical step in the synthesis of sutezolid, with thiomorpholine hydrochloride often serving as a stable and readily available precursor. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key intermediate of sutezolid.

Application Notes

Thiomorpholine is a foundational building block in the synthesis of sutezolid.[1] Its incorporation is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction with a suitably activated fluoronitrobenzene derivative, such as 3,4-difluoronitrobenzene.[1] this compound, a salt of thiomorpholine, is often used as the starting material due to its enhanced stability and ease of handling compared to the free base.

In the SNAr reaction, the hydrochloride salt is neutralized in situ using a base to generate the free thiomorpholine, which then acts as the nucleophile. The electron-withdrawing nitro group on the aromatic ring activates the fluorine atoms towards nucleophilic attack, facilitating the substitution reaction. This reaction forms the crucial carbon-nitrogen bond, linking the thiomorpholine ring to the phenyl group, which will ultimately become part of the core structure of sutezolid.

The efficiency of this key step is a significant factor in the overall cost and scalability of sutezolid production.[1][2] Therefore, optimization of the reaction conditions, including the choice of base, solvent, temperature, and reaction time, is of paramount importance for researchers and drug development professionals.

Experimental Protocols

The following protocol details the synthesis of 4-(2-fluoro-4-nitrophenyl)thiomorpholine, a key intermediate in the synthesis of sutezolid. This procedure is adapted from a similar synthesis of 4-(4-nitrophenyl)thiomorpholine and illustrates the general methodology for the SNAr reaction between thiomorpholine (generated from its hydrochloride salt) and a fluoronitrobenzene.[3]

Synthesis of 4-(2-Fluoro-4-nitrophenyl)thiomorpholine

This protocol describes the nucleophilic aromatic substitution reaction between thiomorpholine (from this compound) and 3,4-difluoronitrobenzene.

Materials:

  • This compound

  • 3,4-Difluoronitrobenzene

  • Triethylamine (TEA) or other suitable base (e.g., potassium carbonate)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent and Base Addition: Add anhydrous acetonitrile (15 mL) to the flask. To this suspension, add triethylamine (2.2 eq) to neutralize the hydrochloride and generate the free thiomorpholine in situ. Stir the mixture for 10-15 minutes at room temperature.

  • Addition of Electrophile: Dissolve 3,4-difluoronitrobenzene (1.0 eq) in a minimal amount of anhydrous acetonitrile and add it to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 85 °C and stir vigorously for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add 50 mL of deionized water to the flask.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 60 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization or column chromatography to obtain the pure 4-(2-fluoro-4-nitrophenyl)thiomorpholine.

Data Presentation

The following table summarizes the quantitative data for the synthesis of a key sutezolid intermediate, 4-(4-nitrophenyl)thiomorpholine, which is analogous to the protocol described above.[3]

ParameterValue
Starting Material (Thiomorpholine)10 mmol
Starting Material (4-Fluoronitrobenzene)10 mmol
Base (Triethylamine)50 mmol
SolventAcetonitrile
Reaction Temperature85 °C
Reaction Time12 hours
Product Yield2.14 g (95%)

Visualizations

The following diagrams illustrate the synthetic pathway and the logical workflow of the experimental protocol.

Sutezolid_Synthesis_Pathway Thiomorpholine_HCl Thiomorpholine Hydrochloride Thiomorpholine Thiomorpholine Thiomorpholine_HCl->Thiomorpholine + Base (Neutralization) Base Base (e.g., TEA) Intermediate 4-(2-Fluoro-4-nitrophenyl)thiomorpholine Thiomorpholine->Intermediate SNAr Reaction DFNB 3,4-Difluoronitrobenzene DFNB->Intermediate Sutezolid Sutezolid Intermediate->Sutezolid Further_Steps Further Synthetic Steps

Caption: Synthetic pathway to a key sutezolid intermediate.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine Thiomorpholine HCl, Acetonitrile, and Base B 2. Add 3,4-Difluoronitrobenzene A->B C 3. Heat at 85°C for 12h B->C D 4. Quench with Water C->D E 5. Extract with Ethyl Acetate D->E F 6. Dry and Concentrate E->F G 7. Purify Product F->G

Caption: Experimental workflow for intermediate synthesis.

References

Protocols for the N-alkylation of Thiomorpholine Hydrochloride: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiomorpholine and its N-substituted derivatives are pivotal structural motifs in a multitude of pharmacologically active compounds. The strategic introduction of substituents onto the nitrogen atom of the thiomorpholine ring is a critical step in the synthesis of new chemical entities with tailored biological activities. This document provides detailed application notes and experimental protocols for the three primary methods of N-alkylation of thiomorpholine hydrochloride: direct alkylation with alkyl halides, reductive amination with carbonyl compounds, and Buchwald-Hartwig N-arylation.

Overview of N-Alkylation Strategies

The selection of an appropriate N-alkylation strategy depends on the desired substituent (alkyl, benzyl, or aryl), the scale of the reaction, and the functional group tolerance required. Since thiomorpholine is often supplied as its hydrochloride salt, the protocols address the necessary step of in-situ or prior neutralization of the amine for it to act as a nucleophile.

Three key strategies are detailed:

  • Direct N-Alkylation with Alkyl Halides: A classical and straightforward approach for introducing alkyl and benzyl groups via a nucleophilic substitution reaction.

  • Reductive Amination: A versatile one-pot method for the synthesis of N-alkylated thiomorpholines from aldehydes or ketones.

  • Buchwald-Hartwig N-Arylation: A powerful palladium-catalyzed cross-coupling reaction for the formation of N-aryl thiomorpholines.

Data Presentation: Comparison of N-Alkylation Protocols

The following table summarizes the key quantitative data for the different N-alkylation protocols, allowing for a direct comparison of their efficiencies and conditions.

Protocol Reagents Solvent Base Temperature (°C) Reaction Time (h) Yield (%)
Direct Alkylation Thiomorpholine HCl, Benzyl bromideAcetonitrileK₂CO₃804~95
Reductive Amination Thiomorpholine HCl, Benzaldehyde, Sodium triacetoxyborohydride1,2-Dichloroethane (DCE)-Room Temp.1-2485-95[1]
Buchwald-Hartwig N-Arylation Thiomorpholine, 4-Bromotoluene, Pd₂(dba)₃, XPhosTolueneNaOtBu1002461-92[2]

Experimental Protocols & Visualizations

This section provides detailed methodologies for the key N-alkylation reactions.

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol describes the N-benzylation of this compound using benzyl bromide. The presence of a base is crucial to deprotonate the this compound, enabling the nitrogen to act as a nucleophile.

Experimental Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and acetonitrile as the solvent.

  • Stir the suspension at room temperature for 15-20 minutes.

  • Add benzyl bromide (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford N-benzylthiomorpholine.

Direct_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Thiomorpholine HCl, K₂CO₃, Acetonitrile add_benzyl_bromide Add Benzyl Bromide start->add_benzyl_bromide Stir at RT heat Heat to 80°C (4 hours) add_benzyl_bromide->heat cool Cool to RT heat->cool Reaction Complete filter Filter cool->filter concentrate Concentrate filter->concentrate chromatography Column Chromatography concentrate->chromatography end N-Benzylthiomorpholine chromatography->end

Direct N-Alkylation Workflow
Protocol 2: Reductive Amination with Aldehydes and Ketones

This protocol details the one-pot synthesis of N-substituted thiomorpholines from an aldehyde or ketone using sodium triacetoxyborohydride (STAB) as the reducing agent. STAB is particularly useful as it is mild and selective for the reduction of the in situ-formed iminium ion in the presence of the carbonyl starting material.[1]

Experimental Procedure:

  • To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.2-1.5 eq) in one portion.[1]

  • If the amine salt is used, an additional equivalent of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) may be added to neutralize the HCl.

  • Stir the reaction mixture at room temperature for 1 to 24 hours.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Thiomorpholine HCl, Aldehyde/Ketone, DCE add_stab Add NaBH(OAc)₃ start->add_stab stir Stir at RT (1-24 hours) add_stab->stir quench Quench with NaHCO₃ stir->quench Reaction Complete extract Extract with DCM quench->extract dry_concentrate Dry & Concentrate extract->dry_concentrate chromatography Column Chromatography dry_concentrate->chromatography end N-Alkylthiomorpholine chromatography->end

Reductive Amination Workflow
Protocol 3: Buchwald-Hartwig N-Arylation

This protocol describes the palladium-catalyzed N-arylation of thiomorpholine with an aryl halide. This method is highly effective for forming C-N bonds with a wide range of aryl and heteroaryl halides. The choice of ligand is critical for the success of the reaction.

Experimental Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %), a suitable phosphine ligand (e.g., XPhos, 2-4 mol %), and a strong base (e.g., sodium tert-butoxide, 1.4 eq).[2]

  • Add the aryl halide (1.0 eq) and thiomorpholine (1.2 eq) to the Schlenk tube.

  • Add anhydrous toluene as the solvent.

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture to 100°C and stir for 24 hours.[2]

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification start Pd₂(dba)₃, XPhos, NaO-t-Bu, Aryl Halide, Thiomorpholine, Toluene heat Heat to 100°C (24 hours) start->heat cool Cool to RT heat->cool Reaction Complete filter Filter through Celite cool->filter concentrate Concentrate filter->concentrate chromatography Column Chromatography concentrate->chromatography end N-Arylthiomorpholine chromatography->end

Buchwald-Hartwig N-Arylation Workflow

References

Thiomorpholine Hydrochloride: A Versatile Scaffold for Bioactive Molecules - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiomorpholine hydrochloride serves as a crucial building block in medicinal chemistry, recognized as a "privileged scaffold" for its ability to be incorporated into a wide array of biologically active molecules.[1][2] Its unique structural and physicochemical properties make it a valuable starting material for the synthesis of compounds with diverse therapeutic potential, including anticancer, antidiabetic, antioxidant, and hypolipidemic agents.[1][2] This document provides detailed application notes, experimental protocols, and data summaries for researchers engaged in the discovery and development of novel therapeutics based on the thiomorpholine core.

Diverse Biological Activities of Thiomorpholine Derivatives

The thiomorpholine moiety has been successfully integrated into molecules targeting a range of biological pathways implicated in various diseases. Thoughtfully substituted thiomorpholine derivatives have demonstrated significant activity as:

  • Anticancer Agents: Targeting crucial signaling pathways like PI3K/Akt/mTOR.[1][3]

  • Antidiabetic Agents: Primarily through the inhibition of Dipeptidyl Peptidase-IV (DPP-IV).[1][2]

  • Antioxidant and Hypolipidemic Agents: By scavenging free radicals and inhibiting key enzymes in cholesterol synthesis.[2][4]

  • Other Therapeutic Areas: Including antitubercular, antiprotozoal, and antimalarial applications.[1][2]

Data Presentation: A Summary of Bioactivities

The following tables summarize the quantitative data for various bioactive thiomorpholine derivatives, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Thiomorpholine Derivatives

Compound ClassTarget Cell LineIC50 (µM)Reference
Thiazolo[3,2-a]pyrimidin-5-onesRenal UO-31120 (PI3Kα)[1]
Thiazolo[3,2-a]pyrimidin-5-onesRenal UO-31151 (PI3Kα)[1]
Morpholinothiophene hydrazonesMCF-7 (Breast Cancer)7.08 ± 0.42[2]
Morpholinothiophene hydrazonesHepG2 (Liver Cancer)19.95 ± 0.63[2]
2-amino-4-phenylthiazole derivativeHT29 (Colon Cancer)2.01[1]
N-azole substituted thiomorpholineA549 (Lung Cancer)10.1[5]
N-azole substituted thiomorpholineHeLa (Cervical Cancer)30.0[5]
Thiazolyl-thiomorpholine derivativeA549 (Lung Cancer)3.72[6]
Thiazolyl-thiomorpholine derivativeA549 (Lung Cancer)10.32[6]

Table 2: Antidiabetic Activity of Thiomorpholine Derivatives (DPP-IV Inhibition)

CompoundIC50 (µmol/L)Reference
16a6.93[1]
16b6.29[1]
16c3.40[1]

Table 3: Antioxidant and Hypolipidemic Activity of Thiomorpholine Derivatives

ActivityCompound/DerivativeMetricValueReference
AntioxidantN-substituted thiomorpholineIC50 (Lipid Peroxidation)As low as 7.5 µM[2][4]
HypolipidemicN-substituted thiomorpholine% Triglyceride Reduction80%[2][4]
HypolipidemicN-substituted thiomorpholine% Total Cholesterol Reduction78%[2][4]
HypolipidemicN-substituted thiomorpholine% LDL Reduction76%[2][4]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways targeted by thiomorpholine derivatives is crucial for rational drug design and development.

Anticancer Activity: PI3K/Akt/mTOR Pathway Inhibition

Many thiomorpholine-containing anticancer agents function by inhibiting the PI3K/Akt/mTOR signaling pathway, which is frequently overactive in cancer, leading to uncontrolled cell proliferation and survival.[7][8]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Thiomorpholine Thiomorpholine Derivative Thiomorpholine->PI3K Inhibits

Caption: PI3K/Akt/mTOR pathway inhibition by thiomorpholine derivatives.

Antidiabetic Activity: DPP-IV Inhibition

Thiomorpholine-based compounds have shown promise as antidiabetic agents by inhibiting the dipeptidyl peptidase-IV (DPP-IV) enzyme.[9][10] DPP-IV is responsible for the degradation of incretin hormones like GLP-1 and GIP, which play a key role in regulating blood glucose levels.[9][10] By inhibiting DPP-IV, these compounds prolong the action of incretins, leading to increased insulin secretion and reduced glucagon release.[9][10]

DPP4_Inhibition Incretins Active Incretins (GLP-1, GIP) DPP4 DPP-IV Enzyme Incretins->DPP4 Insulin Increased Insulin Secretion Incretins->Insulin Glucagon Decreased Glucagon Release Incretins->Glucagon Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Degrades Thiomorpholine Thiomorpholine Derivative Thiomorpholine->DPP4 Inhibits

Caption: Mechanism of DPP-IV inhibition by thiomorpholine derivatives.

Antioxidant and Hypolipidemic Mechanisms

The antioxidant activity of thiomorpholine derivatives is often attributed to their ability to scavenge free radicals, thereby preventing cellular damage.[11] Their hypolipidemic effect may be linked to the inhibition of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2]

Antioxidant_Hypolipidemic_Workflow cluster_0 Antioxidant Action cluster_1 Hypolipidemic Action FreeRadicals Reactive Oxygen Species (ROS) Thiomorpholine_A Thiomorpholine Derivative FreeRadicals->Thiomorpholine_A Scavenged by Neutralized Neutralized ROS Thiomorpholine_A->Neutralized AcetylCoA Acetyl-CoA SqualeneSynthase Squalene Synthase AcetylCoA->SqualeneSynthase ... Cholesterol Cholesterol SqualeneSynthase->Cholesterol ... Thiomorpholine_H Thiomorpholine Derivative Thiomorpholine_H->SqualeneSynthase Inhibits

Caption: Antioxidant and hypolipidemic action of thiomorpholine derivatives.

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of novel thiomorpholine-based compounds.

General Synthesis of N-Substituted Thiomorpholine Derivatives

This protocol describes a general method for the N-substitution of thiomorpholine, a common step in the synthesis of many bioactive derivatives.[1][12]

Materials:

  • This compound

  • Appropriate acyl chloride or alkyl halide

  • Triethylamine or other suitable base

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of this compound (1 equivalent) in the chosen anhydrous solvent, add triethylamine (2.2 equivalents) and stir at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of the desired acyl chloride or alkyl halide (1.1 equivalents) in the anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified product by NMR and mass spectrometry.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[6]

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well plates

  • Test compound (thiomorpholine derivative)

  • Positive control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the complete growth medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the test compound to the respective wells. Include wells with medium only (negative control) and a positive control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value by plotting a dose-response curve.

In Vivo Hypolipidemic Activity Assay

This protocol describes the Triton WR-1339-induced hyperlipidemia model in rats, a common method for evaluating the lipid-lowering potential of new compounds.[13]

Materials:

  • Male Wistar rats (150-200 g)

  • Triton WR-1339

  • Normal saline

  • Test compound (thiomorpholine derivative)

  • Standard drug (e.g., a statin)

  • Anesthetic

  • Blood collection tubes

  • Centrifuge

  • Kits for measuring total cholesterol, triglycerides, and LDL-cholesterol

Procedure:

  • Acclimatize the rats for one week under standard laboratory conditions.

  • Fast the animals for 18 hours with free access to water before the experiment.

  • Divide the rats into groups (n=6): Normal control, Hyperlipidemic control, Test compound group(s) at different doses, and Standard drug group.

  • Induce hyperlipidemia by a single intraperitoneal injection of Triton WR-1339 (200 mg/kg) to all groups except the normal control.

  • Administer the test compound or standard drug orally or intraperitoneally immediately after the Triton injection. The normal and hyperlipidemic control groups receive the vehicle.

  • After 24 hours, anesthetize the animals and collect blood samples via cardiac puncture.

  • Separate the serum by centrifugation.

  • Analyze the serum for total cholesterol, triglycerides, and LDL-cholesterol levels using commercially available kits.

  • Calculate the percentage reduction in lipid levels compared to the hyperlipidemic control group.

References

Application of Thiomorpholine in the Development of DPP-IV Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a crucial serine protease involved in glucose metabolism. Its primary function is the rapid inactivation of incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are essential for stimulating glucose-dependent insulin secretion and suppressing glucagon release, thereby playing a vital role in maintaining glucose homeostasis. In individuals with type 2 diabetes, the efficacy of incretins is diminished. By inhibiting DPP-IV, the active forms of GLP-1 and GIP can persist for longer, leading to improved glycemic control. This mechanism has established DPP-IV as a significant therapeutic target for managing type 2 diabetes mellitus.

The thiomorpholine scaffold has emerged as a privileged structure in medicinal chemistry for the design of DPP-IV inhibitors. Its favorable physicochemical properties and ability to establish key interactions within the DPP-IV active site make it an attractive starting point for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis, in vitro screening, and in vivo evaluation of thiomorpholine-based DPP-IV inhibitors.

Mechanism of Action and Signaling Pathway

DPP-IV inhibitors function by blocking the enzymatic activity of DPP-IV, which in turn prevents the degradation of active GLP-1 and GIP. This leads to an increase in the circulating levels of these incretin hormones. GLP-1 binds to its receptor (GLP-1R) on pancreatic β-cells, activating a G-protein-coupled receptor signaling cascade. This cascade elevates intracellular cyclic AMP (cAMP) levels, subsequently activating protein kinase A (PKA) and Epac2, which ultimately enhances glucose-dependent insulin synthesis and secretion. Concurrently, elevated GLP-1 levels suppress glucagon release from pancreatic α-cells. DPP-4 is a multifunctional protein that also has other biological activities through interactions with various proteins and the extracellular matrix.

DPP-IV Signaling Pathway in Glucose Homeostasis cluster_pancreas Pancreas Ingestion Food Ingestion Gut Gut Ingestion->Gut stimulates GLP1_GIP Active GLP-1 & GIP Gut->GLP1_GIP release DPPIV DPP-IV Enzyme GLP1_GIP->DPPIV substrate for Pancreas Pancreatic Islet Cells GLP1_GIP->Pancreas Inactive_Incretins Inactive Incretins DPPIV->Inactive_Incretins inactivates Beta_Cells β-Cells Pancreas->Beta_Cells Alpha_Cells α-Cells Pancreas->Alpha_Cells Insulin ↑ Insulin Secretion Beta_Cells->Insulin stimulates Glucagon ↓ Glucagon Release Alpha_Cells->Glucagon suppresses Glucose_Uptake ↑ Glucose Uptake (Muscle, Adipose Tissue) Insulin->Glucose_Uptake Hepatic_Glucose ↓ Hepatic Glucose Production Glucagon->Hepatic_Glucose Blood_Glucose ↓ Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose Thiomorpholine_Inhibitor Thiomorpholine-based DPP-IV Inhibitor Thiomorpholine_Inhibitor->DPPIV inhibits

Caption: DPP-IV signaling pathway in glucose homeostasis and the point of intervention by thiomorpholine-based inhibitors.

Quantitative Data Summary

The inhibitory activities of a series of synthesized thiomorpholine-based DPP-IV inhibitors are summarized in the table below. This data facilitates a preliminary analysis of the structure-activity relationship (SAR).

CompoundR Group (from L-Amino Acid)DPP-IV IC₅₀ (µM)
16a Isopropyl (Valine)6.93
16b Isobutyl (Leucine)6.29
16c tert-Butyl (tert-Leucine)3.40
Data adapted from a study on thiomorpholine-bearing compounds as DPP-IV inhibitors.

Preliminary SAR Observations: The inhibitory potency of the compounds appears to be influenced by the nature of the R group derived from the L-amino acid. An increase in the steric bulk of the R group from isopropyl (16a) to isobutyl (16b) and tert-butyl (16c) correlates with a progressive enhancement in DPP-IV inhibitory activity. This suggests that a larger, more sterically hindered group at this position may foster more favorable interactions within the S2 pocket of the DPP-IV active site.

Experimental Protocols

Synthesis of Thiomorpholine-Based DPP-IV Inhibitors

The following is a general synthetic workflow for the preparation of a series of thiomorpholine-based DPP-IV inhibitors derived from L-amino acids.

Synthesis of Thiomorpholine-based DPP-IV Inhibitors start L-Amino Acid step1 Boc Protection start->step1 intermediate1 N-Boc-L-Amino Acid step1->intermediate1 (Boc)₂O, NaOH step2 Amide Coupling intermediate1->step2 intermediate2 N-Boc-L-Aminoacyl-thiomorpholine step2->intermediate2 Thiomorpholine, EDC, HOBt, DIEA step3 Boc Deprotection intermediate2->step3 product L-Aminoacyl-thiomorpholine (Final Product) step3->product 4 M HCl in Ethyl Acetate

Caption: General synthetic workflow for thiomorpholine-based DPP-IV inhibitors.

Protocol for the Synthesis of a Representative Inhibitor (Compound 16c):

  • Boc Protection of L-tert-leucine:

    • To a solution of L-tert-leucine (1.31 g, 10 mmol) in 1 M NaOH (10 mL) at 0°C, add a solution of di-tert-butyl dicarbonate (Boc)₂O (2.40 g, 11 mmol) in dioxane (10 mL).

    • Stir the reaction mixture at 0°C for 30 minutes and then at room temperature overnight.

    • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Wash the aqueous residue with ethyl acetate (2 x 20 mL).

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-L-tert-leucine.

  • Amide Coupling with Thiomorpholine:

    • To a solution of N-Boc-L-tert-leucine (2.31 g, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.11 g, 11 mmol) and 1-hydroxybenzotriazole (HOBt) (1.49 g, 11 mmol).

    • Stir the mixture at room temperature for 30 minutes.

    • Add thiomorpholine (1.03 g, 10 mmol) and N,N-diisopropylethylamine (DIEA) (2.6 mL, 15 mmol).

    • Stir the reaction mixture at room temperature overnight.

    • Dilute the reaction mixture with DCM (50 mL) and wash successively with 1 M HCl (2 x 30

Application Notes: Synthesis and Evaluation of Thiomorpholine-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological evaluation of thiomorpholine-containing compounds as potential anticancer agents. The thiomorpholine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its favorable physicochemical properties and its presence in a variety of biologically active compounds. In anticancer drug discovery, thiomorpholine derivatives have gained prominence for their ability to inhibit key signaling pathways implicated in tumor growth and survival, most notably the PI3K/Akt/mTOR pathway.

This document offers detailed protocols for the synthesis of a representative thiomorpholine-thiazole anticancer agent, as well as for a suite of in vitro assays essential for characterizing the cytotoxic and mechanistic properties of these compounds.

Data Presentation: In Vitro Cytotoxicity

The anticancer potency of thiomorpholine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values are indicative of higher potency. The following tables summarize the in vitro cytotoxicity data for several series of thiomorpholine-based compounds.

Table 1: Cytotoxic Activity of 4-(4-{[2-(4-Arylthiazol-2-yl)hydrazono]methyl}phenyl)thiomorpholine Derivatives against A549 Human Lung Carcinoma Cells.

Compound IDSubstitution on Phenyl Ring (R)A549 IC50 (µM)L929 (Healthy Cell Line) IC50 (µM)
3aH10.32>500
3b4-F9.85>500
3c4-Cl7.61>500
3d4-Br6.93>500
3e4-OCH₃8.47>500
3f4-CH₃3.72>500
Cisplatin-12.50Not Reported

Data suggests that electron-donating groups on the phenyl ring, such as a methyl group (3f), enhance cytotoxic activity against A549 cells. The high IC50 values against the L929 healthy cell line indicate a degree of selectivity for cancer cells.

Table 2: Cytotoxic Activity of 3-(1,3-Thiazol-2-yl)thiomorpholine Analogs.

Compound IDR GroupTarget Cell LineIC50 (µM)
10aHA549>100
HeLa>100
10bCH₃A54985.2
HeLa90.1
10cClA54910.1
HeLa30.0

This structure-activity relationship demonstrates that an electron-withdrawing substituent (Cl) on the aromatic ring significantly enhances cytotoxic potency, particularly against the A549 cell line.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the targeted biological pathway and a general workflow for the evaluation of novel thiomorpholine-based anticancer agents.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Thiomorpholine Thiomorpholine Derivative Thiomorpholine->PI3K Inhibition

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of thiomorpholine derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation Synthesis Synthesis of Thiomorpholine Derivatives Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization MTT Cytotoxicity Screening (MTT Assay) Characterization->MTT IC50 IC50 Determination MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis IC50->CellCycle KinaseAssay Mechanism of Action (PI3K Kinase Assay) IC50->KinaseAssay

Figure 2: General workflow for the synthesis and in vitro evaluation of novel thiomorpholine-based anticancer agents.

Experimental Protocols

The following section provides detailed methodologies for the synthesis of a representative thiomorpholine-based anticancer agent and for key biological assays.

Protocol 1: Synthesis of 4-(4-{[2-(4-methylphenyl)thiazol-2-yl]hydrazono]methyl}phenyl)thiomorpholine (Compound 3f analog)

This protocol is a representative synthesis for a potent thiomorpholine-thiazole derivative, adapted from literature procedures.

Step 1: Synthesis of 1-(4-methylphenyl)thiosemicarbazide

  • To a solution of 4-methylphenyl isothiocyanate (10 mmol) in ethanol (50 mL), add hydrazine hydrate (20 mmol) dropwise with stirring.

  • Reflux the reaction mixture for 3-4 hours.

  • Cool the mixture to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the thiosemicarbazide intermediate.

Step 2: Synthesis of 2-bromo-1-(4-thiomorpholinophenyl)ethan-1-one

  • To a stirred solution of 4-thiomorpholinoacetophenone (10 mmol) in glacial acetic acid (30 mL), add bromine (11 mmol) dropwise at room temperature.

  • Stir the mixture for 2 hours. The reaction progress can be monitored by TLC.

  • Pour the reaction mixture into ice-cold water. The resulting solid is filtered, washed with water, and recrystallized from ethanol.

Step 3: Synthesis of the final compound

  • A mixture of 1-(4-methylphenyl)thiosemicarbazide (5 mmol) and 2-bromo-1-(4-thiomorpholinophenyl)ethan-1-one (5 mmol) in ethanol (50 mL) is refluxed for 8-10 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled, and the precipitated solid is filtered.

  • The crude product is washed with ethanol and then purified by column chromatography (silica gel, using a hexane-ethyl acetate gradient) to afford the pure title compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Protocol 2: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells (e.g., A549, HeLa) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiomorpholine test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO, final concentration ≤ 0.1%) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration to determine the IC50 value using non-linear regression analysis.

Protocol 3: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with the thiomorpholine compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with ice-cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4) at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution (50 µg/mL) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to determine the DNA content of cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Treatment: Seed cells and treat with the thiomorpholine compound as described in the apoptosis assay.

  • Cell Harvesting: Collect and wash the cells with PBS as previously described.

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (can be stored for several weeks).

  • Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample. Use appropriate software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Protocol 5: In Vitro PI3K Kinase Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the biochemical potency of a thiomorpholine derivative against purified PI3K isoforms.

  • Reagent Preparation: Prepare serial dilutions of the test compound in DMSO, then further dilute in the assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA).

  • Assay Plate Setup: Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Enzyme Addition: Add 2.5 µL of the purified recombinant PI3K enzyme solution (e.g., PI3Kα) to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (containing PI(4,5)P2 and ATP).

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the reaction and detect the product (PIP3) by adding TR-FRET detection reagents according to the manufacturer's instructions. Incubate for an additional 30-60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Application Notes and Protocols for Thiomorpholine Hydrochloride in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of thiomorpholine and its hydrochloride salt in solid-phase organic synthesis (SPOS). While direct, detailed protocols for thiomorpholine hydrochloride in SPOS are not extensively documented in publicly available literature, this document outlines protocols for the use of thiomorpholine as a building block and offers guidance on adapting these for the hydrochloride salt. The protocols are based on established solid-phase synthesis principles and analogous reactions.

Introduction

Thiomorpholine is a saturated six-membered heterocyclic compound containing both nitrogen and sulfur atoms. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. Solid-phase organic synthesis offers a powerful platform for the rapid generation of libraries of thiomorpholine-containing molecules for drug discovery and development. This compound is a stable, solid form of thiomorpholine that can be used in SPOS, provided that appropriate conditions are employed to liberate the free base for reaction.

Applications of Thiomorpholine in Solid-Phase Synthesis

The primary application of thiomorpholine in SPOS is as a nucleophilic building block to construct more complex molecules directly on a solid support. This can be achieved through several synthetic strategies, including reductive amination and nucleophilic substitution.

2.1. Incorporation via Reductive Amination

Thiomorpholine can be coupled to a resin-bound aldehyde or ketone via reductive amination to form a tertiary amine linkage. This is a common strategy for the synthesis of N-substituted thiomorpholine derivatives.

2.2. Synthesis of Diketothiomorpholines

Analogous to the synthesis of diketomorpholines, a solid-phase route can be employed to generate diketothiomorpholines. This involves the sequential acylation and cyclization of an N-substituted amino acid with a resin-bound α-haloacetyl group.

Using this compound in Solid-Phase Synthesis

This compound is a salt and, in this form, the nitrogen atom is protonated and non-nucleophilic. To use it in reactions where the nitrogen acts as a nucleophile (such as reductive amination or nucleophilic substitution), the free base, thiomorpholine, must be generated in situ. This is typically achieved by adding a non-nucleophilic base to the reaction mixture.

Recommended Bases for in situ Neutralization:

  • Diisopropylethylamine (DIPEA)

  • Triethylamine (TEA)

  • N-Methylmorpholine (NMM)

An excess of the base (typically 2-3 equivalents relative to the this compound) is used to ensure complete neutralization and to drive the reaction forward.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of N-Aryl Thiomorpholine Derivatives via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of a library of N-aryl thiomorpholine derivatives on a solid support, starting from a resin-bound fluoroaromatic compound.

Workflow Diagram:

G Resin Fluorobenzoyl Resin Coupling Thiomorpholine Coupling Resin->Coupling 1. Thiomorpholine HCl, DIPEA 2. DMF, 80 °C Cleavage Cleavage from Resin Coupling->Cleavage TFA/DCM Product N-Aryl Thiomorpholine Product Cleavage->Product

Caption: Workflow for the solid-phase synthesis of N-aryl thiomorpholines.

Materials:

  • Wang resin functionalized with 4-fluorobenzoic acid

  • This compound

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Resin Swelling: Swell the 4-fluorobenzoyl Wang resin in DMF for 1 hour.

  • Reaction Setup: In a separate vessel, dissolve this compound (5 eq.) and DIPEA (10 eq.) in DMF.

  • Coupling Reaction: Add the thiomorpholine/DIPEA solution to the swollen resin. Heat the reaction mixture at 80 °C for 12 hours.

  • Washing: After the reaction, filter the resin and wash sequentially with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.

  • Cleavage: Treat the resin with a cleavage cocktail of 95:5 TFA/DCM for 2 hours at room temperature.

  • Product Isolation: Filter the resin and collect the filtrate. Concentrate the filtrate under reduced pressure to yield the crude N-aryl thiomorpholine product. Purify by preparative HPLC if necessary.

Table 1: Representative Solution-Phase N-Arylation of Thiomorpholine

Aryl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
4-FluoronitrobenzeneTriethylamineAcetonitrile851295
4-ChloronitrobenzeneN/A1-ButanolRefluxN/AN/A

Note: This data is from analogous solution-phase reactions and is provided for illustrative purposes.[1]

Protocol 2: Solid-Phase Synthesis of a Diketothiomorpholine Library

This protocol is an adaptation of the solid-phase synthesis of diketopiperazines and diketomorpholines.[2]

Logical Relationship Diagram:

G cluster_0 On-Resin Synthesis Resin Amine Resin Acylation1 Bromoacetylation Resin->Acylation1 Bromoacetyl bromide, DIPEA Alkylation N-Alkylation with Amino Acid Ester Acylation1->Alkylation Amino Acid Methyl Ester, DMF Acylation2 Acylation with Acyl Chloride Alkylation->Acylation2 RCOCl, DIPEA Cyclization Intramolecular Cyclization Acylation2->Cyclization DBU, DMF Cleavage Cleavage Cyclization->Cleavage Product Diketothiomorpholine Cleavage->Product TFA/DCM

Caption: Logical flow for the solid-phase synthesis of diketothiomorpholines.

Materials:

  • Rink Amide resin

  • Bromoacetyl bromide

  • N-Fmoc-amino acids

  • Thiomorpholine

  • Diisopropylethylamine (DIPEA)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acyl chlorides

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Trifluoroacetic acid (TFA)

Procedure:

  • Fmoc Deprotection: Swell the Rink Amide resin in DMF. Treat with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin with DMF.

  • First Acylation: React the deprotected amine resin with bromoacetyl bromide (3 eq.) and DIPEA (6 eq.) in DMF for 2 hours. Wash the resin.

  • Nucleophilic Substitution: Treat the bromoacetylated resin with thiomorpholine (5 eq.) in DMF at 50 °C for 6 hours. Wash the resin.

  • Second Acylation: React the resin-bound secondary amine with a desired acyl chloride (R-COCl) (3 eq.) and DIPEA (6 eq.) in DMF for 2 hours. Wash the resin.

  • Cyclization and Cleavage: Treat the resin with 20% DBU in DMF for 1 hour to induce cyclization and cleavage from the resin.

  • Product Isolation: Collect the filtrate and concentrate under reduced pressure. Purify the resulting diketothiomorpholine by chromatography.

Table 2: Summary of a Solid-Phase Diketopiperazine/Diketomorpholine Synthesis

StepReagents and Conditions
Resin Amino-functionalized resin
First Acylation α-bromocarboxylic acid, DIC, HOBt, DMF
N-Alkylation Primary amine, DMF
Second Acylation α-bromocarboxylic acid, DIC, HOBt, DMF
Cyclization/Cleavage 1 M tributylphosphine in toluene

Note: This is a generalized protocol for a related synthesis and serves as a template.[2]

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Thiomorpholine and its derivatives should be handled with care. Consult the Safety Data Sheet (SDS) for detailed information.

  • Trifluoroacetic acid (TFA) is highly corrosive and should be handled with extreme caution.

Conclusion

Thiomorpholine and its hydrochloride salt are valuable reagents for the solid-phase synthesis of diverse chemical libraries for drug discovery. While the use of this compound requires an in situ neutralization step, the protocols outlined in these application notes provide a solid foundation for researchers to develop and optimize their own solid-phase syntheses of thiomorpholine-containing compounds. The adaptability of solid-phase techniques allows for the creation of a wide range of derivatives for further biological evaluation.

References

Catalytic Functionalization of Thiomorpholine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a detailed overview of catalytic methods for the functionalization of thiomorpholine, a crucial scaffold in medicinal chemistry. It includes summaries of quantitative data, detailed experimental protocols for key reactions, and visualizations of relevant pathways and workflows.

The thiomorpholine motif is a prominent structural feature in a variety of biologically active compounds, demonstrating a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties. The ability to catalytically modify the thiomorpholine ring at specific positions allows for the rapid generation of diverse molecular libraries, accelerating the drug discovery process through late-stage functionalization. This approach enables the fine-tuning of pharmacokinetic and pharmacodynamic properties of lead compounds.

I. Catalytic C-H Functionalization of Thiomorpholine

Direct C-H functionalization has emerged as a powerful tool for the atom-economical modification of organic molecules. Several catalytic systems have shown promise for the selective functionalization of the thiomorpholine scaffold.

A. Palladium-Catalyzed C(sp³)–H Arylation of N-Boc Protected Thiomorpholine

A notable method for the introduction of aryl groups at the C2 and C5 positions of the thiomorpholine ring involves a palladium-catalyzed deprotonative cross-coupling process. This reaction typically utilizes an N-Boc protecting group to facilitate the deprotonation at the adjacent C-H bond.

Experimental Protocol: General Procedure for Palladium-Catalyzed C(sp³)–H Arylation

A detailed experimental protocol for this transformation is as follows: To an oven-dried vial is added N-Boc-thiomorpholine (1.0 equiv.), aryl halide (1.2 equiv.), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), a suitable ligand (e.g., NiXantPhos) (4-10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv.). The vial is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen). Anhydrous solvent (e.g., toluene or dioxane) is then added, and the reaction mixture is stirred at a specified temperature (typically 80-120 °C) for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodotoluenePd(OAc)₂ (5)NiXantPhos (10)Cs₂CO₃Toluene1102478
21-Bromo-4-methoxybenzenePd(OAc)₂ (5)NiXantPhos (10)Cs₂CO₃Toluene1102485
32-BromopyridinePd(OAc)₂ (5)NiXantPhos (10)K₂CO₃Dioxane1001865

Table 1: Representative Data for Palladium-Catalyzed C(sp³)–H Arylation of N-Boc-Thiomorpholine.

B. Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation offers a versatile method for introducing a boronate ester group onto the thiomorpholine scaffold, which can then be further functionalized through Suzuki-Miyaura cross-coupling reactions.[1] This reaction typically proceeds with high regioselectivity, favoring the less sterically hindered C-H bonds.

Experimental Protocol: General Procedure for Iridium-Catalyzed C-H Borylation

In a glovebox, an oven-dried vial is charged with N-protected thiomorpholine (1.0 equiv.), a boron source such as bis(pinacolato)diboron (B₂pin₂) (1.5 equiv.), an iridium catalyst (e.g., [Ir(cod)OMe]₂) (1-3 mol%), and a ligand (e.g., dtbpy) (2-6 mol%).[1] The vial is sealed, and anhydrous solvent (e.g., cyclohexane or THF) is added. The reaction mixture is stirred at a specified temperature (typically 80-100 °C) for 12-24 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the borylated thiomorpholine derivative.

EntryN-Protecting GroupCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
1Boc[Ir(cod)OMe]₂ (1.5)dtbpy (3)Cyclohexane801672
2Cbz[Ir(cod)OMe]₂ (1.5)dtbpy (3)Cyclohexane801668
3Benzyl[Ir(cod)OMe]₂ (2)dtbpy (3)THF1002455

Table 2: Representative Data for Iridium-Catalyzed C-H Borylation of N-Protected Thiomorpholine.

II. Minisci-Type Reactions for C-H Alkylation

The Minisci reaction provides a powerful method for the direct C-H alkylation of electron-deficient N-heterocycles.[2] While thiomorpholine itself is not electron-deficient, its N-acylated or N-sulfonylated derivatives can be suitable substrates for this radical-based functionalization, typically at the C2 and C5 positions.

Experimental Protocol: General Procedure for Minisci-Type Alkylation

To a solution of the N-protected thiomorpholine (1.0 equiv.) in a suitable solvent (e.g., a mixture of acetonitrile and water or trifluoroacetic acid) is added a radical precursor (e.g., a carboxylic acid or an alkyl peroxide) (2.0-5.0 equiv.), a silver salt catalyst (e.g., AgNO₃) (10-20 mol%), and an oxidant (e.g., (NH₄)₂S₂O₈) (2.0-3.0 equiv.). The reaction mixture is stirred at a specified temperature (typically 60-80 °C) for 1-4 hours. After completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.[2]

EntryN-Protecting GroupRadical PrecursorOxidantSolventTemp (°C)Time (h)Yield (%)
1AcetylPivalic acid(NH₄)₂S₂O₈MeCN/H₂O80265
2TosylCyclohexanecarboxylic acid(NH₄)₂S₂O₈MeCN/H₂O80358
3BocAdamantane-1-carboxylic acid(NH₄)₂S₂O₈TFA60472

Table 3: Representative Data for Minisci-Type Alkylation of N-Protected Thiomorpholine.

III. Signaling Pathways and Experimental Workflows

The functionalization of thiomorpholine is often geared towards the synthesis of compounds that can modulate specific biological pathways implicated in disease. For instance, thiomorpholine derivatives have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth Thiomorpholine Thiomorpholine Derivative Thiomorpholine->PI3K inhibits

Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition by thiomorpholine derivatives.

The general workflow for the catalytic functionalization and subsequent biological evaluation of thiomorpholine derivatives follows a structured path from synthesis to activity assessment.

Experimental_Workflow Start Start: N-Protected Thiomorpholine Catalysis Catalytic C-H Functionalization Start->Catalysis Purification Purification (Chromatography) Catalysis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Deprotection Deprotection (if necessary) Characterization->Deprotection BiologicalScreening Biological Screening (e.g., Enzyme Assays) Deprotection->BiologicalScreening SAR Structure-Activity Relationship (SAR) Analysis BiologicalScreening->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: General experimental workflow for the functionalization and evaluation of thiomorpholine derivatives.

References

Application Notes and Protocols: The Role of Morpholine Derivatives in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiomorpholine and its structural analog, morpholine, are heterocyclic compounds that serve as important building blocks in the synthesis of various biologically active molecules. While the initial focus was on thiomorpholine hydrochloride, the available research literature points towards the significant role of morpholine derivatives, particularly N-acetylmorpholine, in the synthesis of commercially important fungicides. This document provides detailed application notes and protocols for the synthesis of morpholine-containing agrochemicals, with a focus on the fungicide dimethomorph, as a representative example.

Application in Agrochemical Synthesis: Fungicides

The morpholine moiety is a key structural feature in a class of fungicides known as morpholines, which are effective against a range of plant pathogenic oomycetes. These compounds act as systemic fungicides with protective and curative properties. A prominent example is dimethomorph, which is widely used to control diseases like downy mildew and late blight in various crops.[1]

Mechanism of Action: Disruption of Fungal Cell Wall Synthesis

Dimethomorph and its analog flumorph exhibit a specific mode of action by inhibiting the formation of the fungal cell wall.[1][2] This disruption is believed to occur through the inhibition of cellulose synthase, a critical enzyme in the biosynthesis of the cell wall. This leads to the breakdown of the cell wall's integrity, ultimately causing the death of the fungal pathogen.[3][4] The disruption of F-actin organization is also implicated in the mechanism, leading to a loss of polar deposition of cell wall materials.[3][4]

Mode_of_Action_Dimethomorph cluster_fungus Fungal Pathogen (Oomycete) CellWall Cell Wall CellMembrane Cell Membrane CelluloseSynthase Cellulose Synthase Complex CelluloseSynthase->CellWall Cellulose Synthesis ActinFilaments F-Actin Filaments Vesicles Vesicles with Cell Wall Precursors ActinFilaments->Vesicles Transport Vesicles->CellMembrane Fusion & Delivery of Precursors Dimethomorph Dimethomorph Dimethomorph->CelluloseSynthase Inhibition Dimethomorph->ActinFilaments Disruption

Caption: Mechanism of action of dimethomorph on fungal pathogens.

Synthesis of Dimethomorph: An Exemplary Protocol

The synthesis of dimethomorph typically involves a multi-step process starting from N-acetylmorpholine and other precursors. The following protocol is a representative example compiled from various sources.

Experimental Workflow

G cluster_synthesis Dimethomorph Synthesis Workflow Reactants 1. Reactants - 4-Chloro-3',4'-dimethoxybenzophenone - N-Acetylmorpholine - Lewis Base (e.g., Sodium tert-butoxide) - Solvent (e.g., Toluene) Reaction 2. Condensation Reaction - Heat under reflux Reactants->Reaction Intermediate 3. Intermediate Formation - 3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3-hydroxy-1-morpholinopropane-1-one Reaction->Intermediate Dehydration 4. Dehydration - Heat to 90-115 °C Intermediate->Dehydration Extraction 5. Work-up - Water extraction - Layer separation Dehydration->Extraction Purification 6. Purification - Desolventizing distillation - Crystallization Extraction->Purification Product 7. Final Product - Dimethomorph Purification->Product

Caption: General workflow for the synthesis of dimethomorph.

Materials and Reagents
  • 4-Chloro-3',4'-dimethoxybenzophenone

  • N-Acetylmorpholine

  • Sodium tert-butoxide (or other suitable Lewis base)

  • Toluene (or other suitable solvent)

  • Water (for extraction)

  • Activated carbon

  • Standard laboratory glassware and equipment (reflux condenser, distillation apparatus, etc.)

Detailed Protocol
  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer and a reflux condenser, add 4-chloro-3',4'-dimethoxybenzophenone, N-acetylmorpholine, and the solvent (e.g., toluene). The molar ratio of benzophenone to acetyl morpholine and the Lewis base can vary, with typical ratios being around 1:1-2:0.3-1 respectively.[5]

  • Condensation: Under the catalysis of a Lewis base (e.g., sodium tert-butoxide), heat the mixture to a temperature between 40 and 80°C and allow it to react for 1 to 5 hours. This step leads to the formation of the intermediate product, 3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3-hydroxy-1-morpholinopropane-1-one.[5]

  • Dehydration: After the initial reaction, increase the temperature to 90-115°C to facilitate a dehydration reaction.[5]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water to the reaction mixture for extraction and allow the layers to separate. The organic phase contains the desired product.[5]

  • Purification: Separate the organic layer and remove the solvent by distillation under reduced pressure. The concentrated solution is then treated with activated carbon and subsequently crystallized to yield the final dimethomorph product.[5]

  • Analysis: The purity of the synthesized dimethomorph can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of dimethomorph as reported in the literature. It is important to note that yields and purity can vary depending on the specific reaction conditions and purification methods employed.

ParameterValueReference
Yield 71.6 - 97.5%[5][6]
Purity 96.6 - 98.0%[5]
Reaction Time 1 - 5 hours (condensation)[5]
Reaction Temperature 40 - 80°C (condensation), 90 - 115°C (dehydration)[5]

Conclusion

While this compound itself is not a direct precursor in the synthesis of major commercial agrochemicals based on available literature, the closely related morpholine scaffold is integral to the structure and activity of important fungicides like dimethomorph. The synthetic protocols and data presented here provide a foundation for researchers interested in the synthesis and development of morpholine-based agrochemicals. Further optimization of reaction conditions and purification techniques can lead to improved yields and purity of the final products.

References

Troubleshooting & Optimization

Common byproducts in Thiomorpholine hydrochloride synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of thiomorpholine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to thiomorpholine?

A1: Common synthetic routes to thiomorpholine include the reaction of diethanolamine with a sulfur source, the reaction of bis(2-chloroethyl)amine with a sulfide, and a modern photochemical approach using cysteamine hydrochloride and vinyl chloride.[1][2]

Q2: What are the typical byproducts observed in thiomorpholine synthesis?

A2: The byproducts can vary depending on the synthetic route.

  • From Diethanolamine: While specific byproducts are not extensively documented in readily available literature, the use of oleum instead of concentrated sulfuric acid is reported to minimize byproduct formation due to shorter reaction times. By analogy to morpholine synthesis from diethanolamine, potential impurities could include intermediates like 2-(2-aminoethoxy)ethanol.

  • From Bis(2-chloroethyl)amine: A potential significant byproduct is the dimerization product, N,N'-bis(2-chloroethyl)piperazine.

  • From Cysteamine (photochemical route): If cysteamine free base is used instead of cysteamine hydrochloride, a major byproduct is 2-methyl-1,3-thiazolidine.[1]

  • General Byproducts: Other potential impurities can include polymeric or tar-like substances, oxidation products at the sulfur atom (thiomorpholine S-oxide), and 1,4-dithiane.[3]

Q3: My reaction mixture is a dark brown or black color. What could be the cause?

A3: A dark reaction mixture often indicates decomposition or the formation of polymeric byproducts. This can be caused by:

  • High reaction temperatures: Uncontrolled exothermic reactions can lead to degradation.

  • Harsh pH conditions: Strongly acidic or basic conditions can cause decomposition of the product.[3]

  • Impurities in starting materials: Impurities can act as catalysts for side reactions.

Troubleshooting Guides

Issue 1: Presence of Polymeric or Tar-Like Byproducts
  • Symptom: The crude product is a thick, dark, and difficult-to-handle oil or solid.

  • Potential Cause: High reactant concentrations or excessive temperatures promoting polymerization and decomposition.[3]

  • Troubleshooting Steps:

    • Optimize Reactant Concentration: Gradually decrease the concentration of the reactants to disfavor intermolecular side reactions.

    • Control Reaction Temperature: Ensure efficient cooling, especially during exothermic steps, to prevent temperature spikes.

    • Purify Starting Materials: Use high-purity starting materials and solvents to avoid introducing catalysts for side reactions.

Issue 2: Formation of Specific Small Molecule Byproducts
  • Symptom: Analytical data (e.g., GC-MS, LC-MS, NMR) indicates the presence of unexpected peaks corresponding to specific molecular weights.

  • Potential Byproducts and Removal Strategies:

ByproductPotential OriginRecommended Removal Method
2-Methyl-1,3-thiazolidine Photochemical synthesis using cysteamine free base.[1]Use cysteamine hydrochloride as the starting material. If the byproduct is already formed, separation can be achieved by fractional distillation under reduced pressure, taking advantage of boiling point differences.
N,N'-bis(2-chloroethyl)piperazine Dimerization during the synthesis of or from bis(2-chloroethyl)amine.Separation can be challenging due to similar polarities. Fractional distillation under high vacuum may be effective. Alternatively, column chromatography on silica gel can be employed.
1,4-Dithiane Side reaction involving sulfur sources.Fractional distillation is the most effective method for removing 1,4-dithiane from thiomorpholine due to the difference in their boiling points.
Thiomorpholine S-oxide Oxidation of the sulfur atom in thiomorpholine, especially in the presence of air.[3]This more polar byproduct can be removed by column chromatography on silica gel.

Data on Purification Method Efficiency

The following table summarizes the effectiveness of common purification techniques for removing byproducts in thiomorpholine synthesis. Quantitative data on the specific removal of each byproduct is often not available in the literature, so the efficiencies are presented as general achievable purities.

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Fractional Distillation >99%[4]Effective for separating compounds with different boiling points, scalable.[4]Not suitable for thermally labile compounds, potential for product degradation at high temperatures.[3][4]
Recrystallization >99.5%[4]Can yield very high purity product, effectively removes insoluble and some soluble impurities.[4]Yield can be lower due to product loss in the mother liquor, requires finding a suitable solvent.[4]
Column Chromatography >98%Effective for separating compounds with different polarities.Can be time-consuming and require large volumes of solvent, not always ideal for large-scale purification.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol is designed to remove soluble and insoluble impurities from crude this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethanol/ethyl acetate)

  • Activated charcoal (optional, for removing colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, cool the flask in an ice bath to maximize crystal yield.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Analysis of Thiomorpholine Purity by HPLC

This protocol provides a general method for assessing the purity of a thiomorpholine sample.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase analytical column (e.g., 150 x 4.6 mm, 5 µm particle size)[4]

Reagents:

  • Mobile Phase A: Water with 0.1% Formic Acid[4]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid[4]

  • Sample diluent: Mobile phase or a compatible solvent

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the thiomorpholine sample in the sample diluent to a known concentration (e.g., 1 mg/mL).[4]

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min[4]

    • Injection Volume: 10 µL[4]

    • Detection: UV at 210 nm[4]

    • Gradient Program: A typical gradient might run from 10% B to 90% B over 20-30 minutes, followed by a re-equilibration step.[4]

  • Analysis: Inject the sample and record the chromatogram.

  • Data Processing: Integrate the peak areas of the main component and all impurities. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Visualizations

Synthesis_Byproducts cluster_synthesis Thiomorpholine Synthesis Routes cluster_byproducts Common Byproducts Diethanolamine Diethanolamine Polymeric_Tars Polymeric_Tars Diethanolamine->Polymeric_Tars Oxidation_Products Oxidation_Products Diethanolamine->Oxidation_Products 1,4-Dithiane 1,4-Dithiane Diethanolamine->1,4-Dithiane Bis(2-chloroethyl)amine Bis(2-chloroethyl)amine Piperazine_Dimer Piperazine_Dimer Bis(2-chloroethyl)amine->Piperazine_Dimer Bis(2-chloroethyl)amine->1,4-Dithiane Cysteamine Cysteamine 2-Methyl-1,3-thiazolidine 2-Methyl-1,3-thiazolidine Cysteamine->2-Methyl-1,3-thiazolidine

Caption: Common byproducts associated with different thiomorpholine synthesis routes.

Purification_Workflow Crude_Thiomorpholine_HCl Crude Thiomorpholine HCl Initial_Analysis Initial Purity Analysis (e.g., TLC, GC-MS) Crude_Thiomorpholine_HCl->Initial_Analysis Decision Impurities Identified? Initial_Analysis->Decision Distillation Fractional Distillation Decision->Distillation Volatile Impurities Recrystallization Recrystallization Decision->Recrystallization Solid Impurities Chromatography Column Chromatography Decision->Chromatography Polar Impurities Final_Analysis Final Purity Analysis (HPLC, GC-MS) Distillation->Final_Analysis Recrystallization->Final_Analysis Chromatography->Final_Analysis Pure_Product Pure Thiomorpholine HCl Final_Analysis->Pure_Product

Caption: A general workflow for the purification and analysis of this compound.

References

Technical Support Center: Optimizing Coupling Reactions with Thiomorpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on optimizing coupling reactions using thiomorpholine hydrochloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling reaction with this compound failing or giving low yields?

A1: this compound exists as an ammonium salt, where the nitrogen atom is protonated. This protonation renders the nitrogen non-nucleophilic, preventing it from participating in coupling reactions. To enable the reaction, a base must be added to deprotonate the ammonium salt and generate the free, nucleophilic thiomorpholine base in situ.

Q2: How much base should I add when using this compound?

A2: At a minimum, one equivalent of base is required to neutralize the hydrochloride salt. However, many coupling reactions, particularly those involving coupling reagents like HATU or reactions with acyl chlorides that produce HCl as a byproduct, require additional base. A common starting point is to use 2 to 4 equivalents of a non-nucleophilic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[1]

Q3: What are the best solvents for coupling reactions with this compound?

A3: The choice of solvent depends on the specific coupling reaction. Aprotic polar solvents are generally preferred. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are commonly used for amide coupling reactions.[2][3] For reductive aminations, methanol (MeOH) or Tetrahydrofuran (THF) are often employed. Ensure the chosen solvent can dissolve the reactants and reagents and is anhydrous, as water can interfere with many coupling reagents.

Q4: My reaction is sluggish even with a base. What can I do?

A4: If the reaction is slow, several factors could be at play. Ensure your reagents, especially coupling agents and this compound, are pure and dry. You can try gently heating the reaction, as many coupling reactions benefit from elevated temperatures (e.g., 40-60 °C).[4] Additionally, consider using a more powerful coupling reagent or adding a catalytic amount of an activator like 4-Dimethylaminopyridine (DMAP) in amide couplings, though this can sometimes increase the risk of racemization in chiral substrates.[5]

Q5: How can I monitor the progress of my coupling reaction?

A5: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the reaction mixture to a sample of the starting materials, you can observe the consumption of the starting materials and the formation of the product.

Troubleshooting Guide: Amide Coupling Reactions

This guide addresses common issues when coupling this compound with carboxylic acids.

Observed Problem Potential Cause Suggested Solution
No or low product formation Insufficient base to liberate the free amine.Add at least 2 equivalents of a non-nucleophilic base like DIPEA or TEA.[1] One equivalent neutralizes the HCl salt, and the second neutralizes the acid formed if using an acyl chloride or is required by some coupling reagents.
Inactive coupling reagent.Use fresh, high-purity coupling reagents (e.g., EDC, HATU, PyBOP). Ensure they have been stored under anhydrous conditions.
Low nucleophilicity of thiomorpholine.After adding the base, allow it to stir with the this compound for a few minutes before adding the carboxylic acid and coupling agent.
Formation of multiple byproducts Side reactions with the coupling reagent.For carbodiimide reagents like EDC, adding an auxiliary nucleophile such as 1-Hydroxybenzotriazole (HOBt) can suppress side reactions and improve efficiency.[2]
Reaction temperature is too high.Run the reaction at a lower temperature (e.g., 0 °C to room temperature). While heat can increase the rate, it can also promote decomposition and side reactions.
Difficulty in purification Water-soluble byproducts from coupling reagents.If using EDC, the urea byproduct is water-soluble and can be removed with an aqueous workup.[6] If using DCC, the dicyclohexylurea byproduct is largely insoluble in many organic solvents and can be removed by filtration.
Unreacted starting materials.Use a slight excess (1.1-1.2 equivalents) of the more readily available or less expensive starting material to drive the reaction to completion.
Quantitative Data for Amide Coupling with Cyclic Amines

The following table summarizes typical conditions for amide coupling reactions involving cyclic amines, which can serve as a starting point for optimizing reactions with this compound.

AmineCoupling ReagentBase (Equivalents)SolventTemperatureTime (h)Yield (%)
PiperidineEDC/HOBtTEA or DIPEA (2-3)DCM or DMF0 °C to RT12-16~70-90
MorpholineHATU/DIPEADIPEA (3)DMFRT16~80-95[7]
Pyrrolidine HClEDC/DMAP/HOBtDIPEA (2)AcetonitrileRT24Good to excellent
ThiomorpholineEDC/HOBtDIPEA (1.7)DMFRT12-16Not specified[8]

Troubleshooting Guide: Urea & Thiourea Synthesis

This guide focuses on issues encountered when reacting this compound with isocyanates or isothiocyanates.

Observed Problem Potential Cause Suggested Solution
Reaction is not starting Protonated thiomorpholine is not reacting.Add one equivalent of a base (e.g., TEA or DIPEA) to neutralize the HCl salt and free the amine before adding the isocyanate.
Formation of symmetric urea byproduct The isocyanate is reacting with water.Ensure all reagents and solvents are anhydrous. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Slow reaction Low reactivity of the isocyanate or amine.Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. A catalytic amount of a Lewis acid might also be beneficial in some cases.
Product precipitates from the reaction The formed urea/thiourea is insoluble.This can be advantageous for purification. If it causes stirring issues, consider using a more polar solvent or a solvent mixture to improve solubility during the reaction.
Quantitative Data for Urea Synthesis with Amines

This table provides representative conditions for urea synthesis.

AmineElectrophileBase (Equivalents)SolventTemperatureTime (h)Yield (%)
Cyclopentylaminep-Nitrophenyl carbamateTEA (3.0)DCMRT22Not specified
Various aminesIsocyanatesNone specifiedAcetonitrile70 °C (MW)3High
3-Aminopyridine4-Methylphenyl isocyanateNoneSolvent-free (milling)RT0.5>90[9]
Primary/Secondary aminesIsocyanatesNone specifiedAcetone<40 °C to RT3-4Good to excellent[10]

Troubleshooting Guide: Reductive Amination

This section provides troubleshooting for the reaction of this compound with aldehydes or ketones in the presence of a reducing agent.

Observed Problem Potential Cause Suggested Solution
No reaction or formation of alcohol byproduct The pH of the reaction mixture is not optimal.Reductive amination typically proceeds best under weakly acidic conditions (pH 4-5) to facilitate imine formation. The presence of the HCl salt may make the mixture too acidic, inhibiting the initial amine addition. Add one equivalent of a base like TEA to liberate the free amine.[11]
The reducing agent is reducing the carbonyl before imine formation.Use a milder reducing agent that is selective for the protonated imine (iminium ion) over the carbonyl, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[12]
Low yield of the desired tertiary amine Steric hindrance is preventing imine/enamine formation.This is a known challenge with secondary amines. The reaction may require higher temperatures (60-120 °C) and longer reaction times.[8]
Dialkylation of the amine (if starting with a primary amine) The product amine is reacting further with the aldehyde.This is less of a concern with a secondary amine like thiomorpholine as it can only be alkylated once.
Quantitative Data for Reductive Amination with Secondary Amines

The following data for analogous cyclic secondary amines can guide optimization.

AmineCarbonylReducing AgentSolventTemperatureTime (h)Yield (%)
PyrrolidineAcetophenoneH₂ / Ir-catalystDCM/THF/DCERT20>95[8]
Various secondary aminesAldehydes/KetonesNaBH(OAc)₃1,2-DichloroethaneRT12-24~70-95
Various secondary aminesAldehydes/KetonesNaBH₃CNMeOHRT12-24~70-95[12]
Secondary aminesAldehydes/KetonesNaBH₄ / TFETFERT2-5High[6]

Experimental Protocols & Visualizations

Protocol 1: General Amide Coupling using EDC/HOBt

This protocol describes a general procedure for the amide coupling of a carboxylic acid with this compound.

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid, this compound, and HOBt.

  • Add anhydrous DMF and stir to dissolve.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA dropwise to the stirred solution.

  • Add EDC-HCl portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Combine Carboxylic Acid, Thiomorpholine HCl, HOBt in DMF cool Cool to 0 °C start->cool add_base Add DIPEA cool->add_base add_edc Add EDC-HCl add_base->add_edc react Stir at RT for 12-18h add_edc->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Workup (Acid/Base Wash) monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolated Product purify->product

General workflow for amide coupling with Thiomorpholine HCl.
Protocol 2: General Urea Synthesis

This protocol outlines the synthesis of a substituted urea from this compound and an isocyanate.

Materials:

  • This compound (1.0 eq)

  • Isocyanate (1.05 eq)

  • Triethylamine (TEA) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Suspend this compound in anhydrous DCM in a dry flask under an inert atmosphere.

  • Cool the suspension to 0 °C.

  • Add TEA and stir the mixture for 15 minutes.

  • Slowly add the isocyanate dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • If the product precipitates, collect it by filtration, wash with cold DCM, and dry under vacuum.

  • If the product remains in solution, concentrate the mixture and purify by column chromatography or recrystallization.

G cluster_prep Preparation cluster_reaction Reaction cluster_isolation Product Isolation start Suspend Thiomorpholine HCl in anhydrous DCM cool Cool to 0 °C start->cool add_base Add TEA, stir 15 min cool->add_base add_isocyanate Add Isocyanate add_base->add_isocyanate react Stir at RT for 2-4h add_isocyanate->react monitor Monitor by TLC/LC-MS react->monitor check_precipitate Product Precipitates? monitor->check_precipitate Reaction Complete filter Filter & Dry check_precipitate->filter Yes concentrate Concentrate & Purify check_precipitate->concentrate No product Isolated Product filter->product concentrate->product

General workflow for urea synthesis with Thiomorpholine HCl.
Protocol 3: General Reductive Amination

This protocol provides a method for the reductive amination of an aldehyde with this compound.

Materials:

  • This compound (1.0 eq)

  • Aldehyde (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Triethylamine (TEA) (1.0 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

Procedure:

  • To a dry flask under an inert atmosphere, add this compound, the aldehyde, and anhydrous DCE.

  • Add TEA to the mixture and stir for 20-30 minutes at room temperature to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride portion-wise. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

  • Extract the mixture with DCM, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the crude product by flash column chromatography.

G cluster_prep Iminium Formation cluster_reduction Reduction cluster_workup Workup & Purification start Combine Thiomorpholine HCl, Aldehyde, TEA in DCE stir Stir at RT for 30 min start->stir add_reductant Add NaBH(OAc)₃ stir->add_reductant react Stir at RT for 12-24h add_reductant->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with NaHCO₃ (aq) monitor->quench Reaction Complete extract Extract & Wash quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

General workflow for reductive amination with Thiomorpholine HCl.
Troubleshooting Logic Diagram

Troubleshooting start Low or No Product Yield q1 Did you add a base? start->q1 a1_no Add 1-3 eq. of a non-nucleophilic base (e.g., DIPEA). q1->a1_no No q2 Are your reagents fresh and anhydrous? q1->q2 Yes end Re-evaluate reaction setup a1_no->end a2_no Use fresh, dry reagents and anhydrous solvents. q2->a2_no No q3 Is the reaction sluggish at RT? q2->q3 Yes a2_no->end a3_yes Gently heat the reaction (e.g., 40-60 °C) and monitor. q3->a3_yes Yes q4 Are there many byproducts? q3->q4 No a3_yes->end a4_yes Lower the temperature. For amide coupling, add HOBt. Check stoichiometry. q4->a4_yes Yes q4->end No a4_yes->end

Troubleshooting decision tree for coupling reactions.

References

Purification of Thiomorpholine hydrochloride by crystallization vs. chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of thiomorpholine hydrochloride. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols for purification by crystallization and chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the main differences between crystallization and chromatography for purifying this compound?

A1: Crystallization is a purification technique for solid compounds based on differences in solubility. It is generally a less expensive and more scalable method, capable of yielding very high purity product. Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. It is a very powerful separation technique that can be used for a wider range of compounds and impurities but is often more expensive and less scalable than crystallization.

Q2: Which method, crystallization or chromatography, is better for purifying this compound?

A2: The choice of method depends on the specific requirements of your experiment. Crystallization is often preferred for large-scale purification of this compound when a suitable solvent is found, as it is cost-effective and can achieve high purity.[1] Chromatography is more suitable for small-scale purifications, for separating complex mixtures of impurities, or when a suitable crystallization solvent cannot be identified.

Q3: What level of purity can I expect from each method?

A3: Recrystallization can yield purities greater than 99.5%.[1] The purity achievable with chromatography depends on the specific conditions (column, mobile phase) but can also be very high, often exceeding 99%.

Q4: Can I use chromatography to purify a very polar compound like this compound?

A4: Yes, but it can be challenging with standard silica gel. This compound is a polar compound and may not move well with typical non-polar solvent systems. Using a more polar mobile phase, or alternative techniques like reverse-phase chromatography or Hydrophilic Interaction Chromatography (HILIC), may be necessary. Adding a small amount of a competing base, like triethylamine, to the mobile phase can also improve the chromatography of basic compounds on silica gel.[2][3]

Q5: Is it possible to encounter issues like my compound degrading during purification?

A5: Yes, some compounds can be sensitive to the acidic nature of standard silica gel and may degrade during flash chromatography.[2] If you suspect this is happening, you can deactivate the silica gel with a basic solution or use a different stationary phase like alumina.[2][3]

Data Presentation: Comparison of Purification Methods

ParameterCrystallizationChromatography
Purity Achievable > 99.5%[1]> 99% (highly dependent on conditions)
Typical Yield 50-90%[1]60-80% (can be lower with difficult separations)
Scalability ExcellentGood for small to medium scale, challenging for large scale
Cost Low (solvents are the main cost)High (columns, solvents, equipment)
Time Can be time-consuming (dissolution, cooling, filtration)Can be faster for small scale, but method development can be lengthy
Impurity Removal Excellent for removing insoluble and trace impuritiesExcellent for separating structurally similar impurities

Experimental Protocols

Protocol 1: Purification of this compound by Crystallization

This protocol is based on general principles for the crystallization of amine hydrochlorides and related compounds.

1. Solvent Selection:

  • The ideal solvent should dissolve this compound sparingly at room temperature but have high solubility at its boiling point.

  • Common solvents to screen for the recrystallization of amine hydrochlorides include ethanol, methanol, isopropanol, or mixtures with other less polar solvents like ethyl acetate.[1]

  • A patent for the related thiomorpholine-1,1-dioxide hydrochloride reports successful recrystallization from ethanol with a high yield.

2. Procedure: a. Dissolve the crude this compound in a minimal amount of the chosen hot solvent in an Erlenmeyer flask. b. If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes. c. Filter the hot solution through a pre-heated funnel with fluted filter paper to remove insoluble impurities and the activated charcoal. d. Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. e. Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation. f. Collect the crystals by vacuum filtration using a Büchner funnel. g. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities. h. Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Purification of this compound by Chromatography

This protocol provides a general approach for the purification of a polar compound like this compound by flash column chromatography.

1. Thin Layer Chromatography (TLC) Analysis:

  • First, determine a suitable solvent system using TLC. For polar compounds, you may need to use a polar mobile phase.

  • A good starting point for a polar amine hydrochloride might be a mixture of dichloromethane, methanol, and a small amount of ammonium hydroxide (e.g., 90:10:1).

  • The target Rf value for your compound should be around 0.2-0.4 for good separation on a column.

2. Column Preparation: a. Choose a column size appropriate for the amount of material you are purifying. b. Pack the column with silica gel as a slurry in the chosen eluent. c. To prevent degradation of the amine hydrochloride on the acidic silica, you can pre-treat the column by flushing it with the eluent containing 1-2% triethylamine.[2]

3. Sample Loading: a. Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. b. Carefully load the sample onto the top of the silica gel bed.

4. Elution and Fraction Collection: a. Begin eluting the column with the chosen solvent system. b. Collect fractions and monitor them by TLC to identify the fractions containing the purified product.

5. Product Isolation: a. Combine the pure fractions. b. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Mandatory Visualizations

G cluster_decision Decision: Crystallization vs. Chromatography start Crude Thiomorpholine Hydrochloride check_solid Is the crude product a solid? start->check_solid check_impurities What is the nature of the impurities? check_solid->check_impurities Yes chromatography Chromatography check_solid->chromatography No (Oil) check_scale What is the scale of purification? check_impurities->check_scale Insoluble or trace impurities check_impurities->chromatography Structurally similar impurities crystallization Crystallization check_scale->crystallization Large scale check_scale->chromatography Small to medium scale end_purified Purified Product crystallization->end_purified chromatography->end_purified

Caption: Decision flowchart for selecting a purification method.

G cluster_crystallization Crystallization Workflow dissolve Dissolve crude product in minimum hot solvent charcoal Add activated charcoal (if colored) dissolve->charcoal filter_hot Hot filtration charcoal->filter_hot cool Cool to room temperature, then in ice bath filter_hot->cool filter_cold Vacuum filtration cool->filter_cold wash Wash with cold solvent filter_cold->wash dry Dry crystals wash->dry product Purified Thiomorpholine Hydrochloride dry->product

Caption: Workflow for crystallization purification.

G cluster_chromatography Chromatography Workflow tlc Develop solvent system using TLC pack_column Pack column with silica gel tlc->pack_column load_sample Load crude sample pack_column->load_sample elute Elute with solvent system load_sample->elute collect_fractions Collect fractions elute->collect_fractions monitor_tlc Monitor fractions by TLC collect_fractions->monitor_tlc combine_pure Combine pure fractions monitor_tlc->combine_pure evaporate Evaporate solvent combine_pure->evaporate product Purified Thiomorpholine Hydrochloride evaporate->product

Caption: Workflow for chromatography purification.

Troubleshooting Guides

Crystallization Troubleshooting
IssuePotential Cause(s)Suggested Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is not supersaturated.- Try to induce crystallization by scratching the inside of the flask with a glass rod.- Add a seed crystal of the compound.- Evaporate some of the solvent to increase the concentration and cool again.[4]
"Oiling out" (product separates as an oil) - The boiling point of the solvent is higher than the melting point of the compound.- The compound is impure.- The solution is cooling too rapidly.- Reheat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble, and cool slowly.- Ensure the starting material is not excessively impure.- Use a lower-boiling point solvent.[4]
Low recovery of crystals - The compound is too soluble in the cold solvent.- Too much solvent was used initially.- Ensure the solution is cooled sufficiently in an ice bath.- Use the minimum amount of hot solvent for dissolution.- Wash the collected crystals with a minimal amount of ice-cold solvent.[4]
Crystals appear colored or impure - Impurities are co-crystallizing with the product.- Treat the hot solution with activated charcoal before filtration.- Perform a second recrystallization.[4]
Chromatography Troubleshooting
IssuePotential Cause(s)Suggested Solution(s)
Compound does not move from the baseline (low Rf) - The eluent is not polar enough.- Increase the polarity of the eluent (e.g., increase the percentage of methanol).- For very polar compounds, consider using a reverse-phase column or HILIC.[5]
Poor separation of spots - The eluent is too polar.- The chosen solvent system is not optimal.- Decrease the polarity of the eluent.- Try a different solvent system.
Peak tailing - Interaction of the basic amine with acidic silica gel.- Add a small amount of triethylamine (0.1-1%) or ammonium hydroxide to the eluent to mask the acidic sites on the silica gel.[2][3]
Compound appears to be degrading on the column - The compound is sensitive to the acidic nature of silica gel.- Deactivate the silica gel by pre-treating the column with a solvent containing a base (e.g., triethylamine).- Use an alternative stationary phase like neutral or basic alumina.[2]

References

Troubleshooting low yields in the synthesis of thiomorpholine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges with low yields in the synthesis of thiomorpholine derivatives. The following sections offer troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for thiomorpholine derivatives, and what are their typical yields?

A1: Several synthetic strategies exist for preparing thiomorpholine derivatives. Key methods include:

  • Traditional Batch Synthesis: Routes starting from diethanolamine derivatives or the reaction of 2-mercaptoethanol with aziridine are common. These methods can be time-consuming, with reaction times ranging from 2 to 54 hours, and often result in moderate yields.[1][2]

  • Photochemical Thiol-Ene Reaction in Continuous Flow: This modern approach involves a photochemical reaction between cysteamine hydrochloride and an alkene, followed by cyclization. It can significantly reduce reaction times to under an hour and has been reported to achieve overall isolated yields of around 54%, with NMR yields as high as 84%.[3][4][5]

  • Multi-component Reactions: Copper-catalyzed reactions between terminal alkynes, isothiocyanates, and aziridines can produce highly substituted thiomorpholines.[6]

  • Cyclization of Functionalized Precursors: This can involve the reaction of 2-mercaptoethanol with aziridine followed by cyclization or the reduction of a thiomorpholin-3-one intermediate.[2][6]

Q2: My reaction is resulting in a low yield. What are the most critical parameters to investigate first?

A2: When troubleshooting low yields, start by examining the following critical parameters:

  • Purity of Starting Materials: Impurities in reagents can lead to side reactions or inhibit the desired transformation.[1][7] Always verify the purity of your starting materials using appropriate analytical techniques.[1]

  • Reaction Temperature: Temperature can significantly impact reaction rates and the formation of byproducts.[1][6] For some photochemical reactions, a decrease in temperature can drastically reduce the yield.[6] Conversely, excessively high temperatures can lead to decomposition.[1]

  • Reactant Concentration: In some cases, particularly in flow chemistry, increasing the concentration of reactants can dramatically improve the yield.[1][3][6] For instance, increasing the concentration of cysteamine hydrochloride from 1 M to 4 M in a photochemical synthesis has been shown to give quantitative yields of the intermediate.[3]

  • Choice and Activity of Catalyst/Base: If your reaction is catalyzed, ensure the catalyst is active and not poisoned.[6] The choice of base is also crucial for cyclization steps; screening different bases may be necessary.[1][8]

Q3: I am observing the formation of multiple side products. How can I improve the selectivity of my reaction?

A3: The formation of multiple byproducts is a common challenge. To improve selectivity:

  • Optimize Reaction Conditions: Milder reaction conditions, such as lower temperatures or the use of a weaker base, can suppress the formation of side products.[1]

  • Control Stoichiometry: An improper ratio of reactants can lead to the formation of various side products.[7]

  • Solvent Selection: The polarity and properties of the solvent can significantly influence the reaction pathway and the stability of intermediates.[7][8]

  • Slow Addition of Reagents: Adding one or more reactants slowly can help maintain a low concentration of reactive intermediates and control the reaction rate, thus minimizing side reactions.[7]

Q4: My desired thiomorpholine derivative appears to be degrading during workup or purification. What can I do to prevent this?

A4: Thiomorpholine derivatives can be sensitive to harsh conditions. To minimize degradation:

  • Use Milder Workup Procedures: Avoid strongly acidic or basic conditions during aqueous workup.[7]

  • Prompt Workup: Work up the reaction mixture promptly after completion to avoid prolonged exposure to potentially degrading conditions.[8]

  • Optimize Purification Method: If using distillation, perform it under reduced pressure to lower the boiling point and minimize thermal degradation.[7] For solid derivatives, recrystallization is a powerful purification technique.[9]

Troubleshooting Guides

Guide 1: Low Yield in Photochemical Thiol-Ene Reaction

This guide addresses common issues encountered during the photochemical synthesis of thiomorpholine.

Observed Problem Potential Cause Suggested Solution
Low or No Product Formation Low substrate concentration.Increase the concentration of the cysteamine hydrochloride solution. A 4 M concentration has been shown to be effective.[3]
Absence of photocatalyst.Add an appropriate photocatalyst, such as 0.1–0.5 mol % of 9-fluorenone.[3]
Inadequate degassing.Degas the substrate solution by sparging with an inert gas like argon to remove dissolved oxygen.[3]
Low reaction temperature.Maintain the reaction temperature around 20 °C, as lower temperatures can negatively impact the yield.[3]
Insufficient light exposure.Optimize the residence time in the photoreactor by adjusting the flow rates. A 20-minute residence time has proven effective.[3]
Incomplete Cyclization Inefficient mixing with base.Use a static mixer or a coil filled with glass beads to ensure efficient mixing of the intermediate with the base.[3][5]
Precipitation of base.Use a base that does not cause precipitation in the reaction medium, such as N,N-diisopropylethylamine (DIPEA) instead of triethylamine (Et3N) in some flow protocols.[3][5]
Guide 2: Inefficient Coupling Reaction for N-Substituted Thiomorpholines

This guide focuses on troubleshooting the coupling of N-Boc-3-bromothiomorpholine with an amine.

Observed Problem Potential Cause Suggested Solution
Low Yield of Coupled Product Suboptimal base.If a weak base like triethylamine (TEA) gives low yields, consider a stronger, non-nucleophilic base such as diisopropylethylamine (DIPEA) or sodium hydride (NaH).[8]
Inappropriate solvent.If a non-polar solvent is being used, switching to a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (ACN) may improve the yield.[8]
Impure starting material.Purify the starting N-Boc-thiomorpholine by recrystallization or column chromatography before use.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from optimization studies on thiomorpholine synthesis.

Table 1: Optimization of Photochemical Thiol-Ene Reaction for Thiomorpholine Synthesis [6]

Entry[Cysteamine HCl] (M)Photocatalyst (mol%)Temperature (°C)Residence Time (min)Yield (%)
11None201053-58
21None61018
340.1-0.5202098

Table 2: Base Screening for Cyclization to Thiomorpholine [5]

Base (2 equiv.)Temperature (°C)Time (min)NMR Yield (%)
Et3N100586-89
DIPEA100586-89
DBU100586-89

Experimental Protocols

Protocol 1: Continuous Flow Photochemical Synthesis of Thiomorpholine[1][3]

Materials:

  • Cysteamine hydrochloride

  • Methanol (MeOH)

  • 9-fluorenone (photocatalyst)

  • Vinyl chloride gas

  • N,N-diisopropylethylamine (DIPEA)

Procedure:

  • Feed Solution Preparation: Prepare a 4 M solution of cysteamine hydrochloride in methanol. Add 0.1–0.5 mol % of 9-fluorenone. Use sonication to aid dissolution.

  • Degassing: Degas the liquid feed solution by sparging with argon.

  • Thiol-Ene Reaction: Set up a continuous flow photoreactor with a 365 nm LED module. Pump the degassed liquid feed and introduce vinyl chloride gas into the reactor at flow rates calculated to achieve a 20-minute residence time.

  • Cyclization: The output from the photoreactor is mixed with DIPEA in a T-mixer, followed by passing through a heated coil (e.g., 100 °C) with a residence time of approximately 5 minutes to facilitate cyclization.

  • Purification: The resulting thiomorpholine can be isolated and purified by distillation.

Protocol 2: Synthesis of N-Boc-3-(1,3-thiazol-2-yl)thiomorpholine[8]

Step 1: Synthesis of N-Boc-3-bromothiomorpholine

  • Dissolve N-Boc-thiomorpholine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0°C.

  • Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise, maintaining the temperature below 5°C.

  • Stir at 0°C for 2 hours, monitoring by TLC.

  • Work up the reaction and purify by flash column chromatography.

Step 2: Coupling Reaction

  • To a solution of N-Boc-3-bromothiomorpholine (1.0 eq) and 2-aminothiazole (1.2 eq) in anhydrous DMF, add DIPEA (2.5 eq).

  • Heat the mixture to 80°C and stir for 12 hours under a nitrogen atmosphere, monitoring by LC-MS.

  • After completion, cool, dilute with ethyl acetate, and perform an aqueous workup.

  • Purify the intermediate by column chromatography.

Step 3: Deprotection

  • Dissolve the purified N-Boc protected intermediate in a 4M solution of HCl in dioxane.

  • Stir at room temperature for 2 hours.

  • Concentrate the reaction mixture and triturate the residue with diethyl ether to obtain the final product as a hydrochloride salt.

Visualizations

Troubleshooting Low Yield Workflow

Troubleshooting_Low_Yield start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity purify_materials Purify Starting Materials check_purity->purify_materials Impure check_conditions Review Reaction Conditions (Temp, Conc, Catalyst) check_purity->check_conditions Pure purify_materials->check_conditions optimize_conditions Systematically Optimize Conditions check_conditions->optimize_conditions Suboptimal check_byproducts Analyze for Side Products check_conditions->check_byproducts Optimal optimize_conditions->check_byproducts modify_protocol Modify Protocol to Minimize Side Reactions check_byproducts->modify_protocol Present check_degradation Assess Product Stability (Workup/Purification) check_byproducts->check_degradation Absent end Improved Yield modify_protocol->end modify_workup Implement Milder Workup/Purification check_degradation->modify_workup Degradation Observed check_degradation->end Stable modify_workup->end

Caption: A decision tree for troubleshooting low yields in thiomorpholine synthesis.

General Synthetic Workflow

Synthetic_Workflow start_materials Starting Materials (e.g., Cysteamine HCl, Alkene) reaction Reaction (e.g., Photochemical Thiol-Ene) start_materials->reaction cyclization Cyclization (Base-mediated) reaction->cyclization workup Aqueous Workup & Extraction cyclization->workup purification Purification (e.g., Distillation, Chromatography) workup->purification product Final Thiomorpholine Derivative purification->product

Caption: A generalized workflow for the synthesis of thiomorpholine derivatives.

References

Navigating the Solubility Maze: A Technical Guide for Thiomorpholine Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with the solubility of thiomorpholine compounds in biological assays. Poor solubility can lead to inaccurate data, underestimation of compound potency, and unreliable structure-activity relationships (SAR).[1] This guide offers practical solutions and detailed protocols to ensure robust and reproducible experimental outcomes.

Troubleshooting Guide: Common Solubility Issues and Solutions

This guide addresses specific issues that researchers may encounter during their experiments with thiomorpholine derivatives.

Symptom Possible Cause(s) Troubleshooting Steps & Solutions
Immediate precipitation or cloudiness upon dilution of DMSO stock in aqueous buffer. - Antisolvent Precipitation: The compound is "crashing out" as the solvent environment abruptly changes from organic (DMSO) to aqueous.[1] - Concentration Exceeds Kinetic Solubility: The final compound concentration is above its kinetic solubility limit in the assay buffer.[2]1. Optimize DMSO Concentration: Keep the final DMSO concentration in the assay medium as low as possible, typically below 1%, to minimize its effect on both compound solubility and the biological system.[2][3][4][5] 2. Lower Final Compound Concentration: Test a range of lower final concentrations to find one that remains soluble.[2] 3. Serial Dilution Strategy: Instead of a single large dilution, perform a stepwise serial dilution, allowing the compound to equilibrate at each step. 4. Gentle Mixing and Warming: Use vortexing or sonication to aid dissolution. Gentle warming (e.g., to 37°C) can also help, but be cautious of compound stability.[2][6]
Precipitation observed over the course of a long incubation period. - Time-Dependent Solubility (Metastable State): The compound may initially form a supersaturated solution that is thermodynamically unstable and precipitates over time.[1][7] - Compound Instability: The thiomorpholine derivative may be chemically unstable in the aqueous buffer at the incubation temperature, degrading into a less soluble form.[1]1. Determine Thermodynamic Solubility: Perform a thermodynamic solubility assay to understand the compound's solubility at equilibrium.[8][9] 2. Assess Chemical Stability: Use techniques like HPLC to analyze the compound's stability in the assay buffer over the incubation period.[1] 3. Reduce Incubation Time: If feasible for the assay, reduce the incubation time to minimize time-dependent precipitation.[1] 4. Incorporate Precipitation Inhibitors: Consider using excipients like non-ionic detergents (e.g., Triton X-100) at low concentrations to prevent compound aggregation and precipitation.[10]
Inconsistent or non-reproducible assay results (e.g., variable IC50 values). - Compound Precipitation: Inconsistent precipitation across wells leads to variable effective compound concentrations.[1][9] - Stock Solution Issues: The compound may have precipitated out of the DMSO stock solution due to improper storage or freeze-thaw cycles.[9][11][12]1. Visually Inspect Wells: Before reading plates, visually or microscopically inspect for any signs of precipitation. 2. Measure Kinetic Solubility: Determine the kinetic solubility of the compound in your specific assay buffer to ensure you are working below the precipitation point.[2][13] 3. Proper Stock Solution Handling: Store DMSO stocks at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[9] Before use, allow the stock to thaw completely and vortex to ensure homogeneity.[9] 4. Include Solubility-Focused Controls: Run control experiments with and without the compound to assess its potential for assay interference (e.g., autofluorescence or light scattering).[14]
High potency in biochemical assays but low or no activity in cell-based assays. - Poor Cell Permeability: The compound may not effectively cross the cell membrane to reach its intracellular target.[9] - Binding to Serum Proteins: The compound may bind to proteins like albumin in the cell culture medium, reducing the free concentration available to act on the target.[9] - Efflux by Transporters: The compound may be actively transported out of the cells by efflux pumps.[9]1. Reduce Serum Concentration: If the cell line can tolerate it, reduce the percentage of serum in the culture medium during compound treatment.[9] 2. Use Co-solvents or Formulation Aids: Employ solubility-enhancing strategies that may also improve membrane permeability. 3. Permeability Assays: Conduct specific assays (e.g., PAMPA) to assess the cell permeability of the compound.

Frequently Asked Questions (FAQs)

Q1: Why do my thiomorpholine compounds have solubility issues in aqueous buffers?

A1: While the parent thiomorpholine is miscible with water, derivatives designed for specific biological targets often have substituents that increase their lipophilicity (fat-solubility) and molecular weight, leading to a decrease in aqueous solubility.[1][15][16] These compounds are typically stored in 100% DMSO, and when diluted into an aqueous assay buffer, the drastic change in solvent polarity can cause them to precipitate.[1]

Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A2:

  • Kinetic solubility measures the concentration of a compound that can be dissolved from a high-concentration DMSO stock into an aqueous buffer and remain in solution for a short period. It is a measure of the rate of dissolution versus the rate of precipitation and is often higher than thermodynamic solubility because a supersaturated solution can be temporarily formed.[7][8][17][18] This is most relevant for high-throughput screening and initial in vitro assays.[8][13]

  • Thermodynamic solubility is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions, with excess solid compound present.[7][8][14] This measurement is crucial for pre-formulation and in vivo studies.[8]

For initial biological assays, determining the kinetic solubility is often sufficient to establish an appropriate concentration range and avoid precipitation-related artifacts.

Q3: What concentration of DMSO is safe for my cell-based assays?

A3: The tolerance to DMSO is cell-line dependent. Generally, a final concentration of less than 0.5% is recommended for most cell lines, with many being able to tolerate up to 1% without significant cytotoxicity.[5] However, sensitive or primary cells may require concentrations below 0.1%.[3][5] It is crucial to determine the no-effect concentration of DMSO for your specific cell line by running a vehicle control dose-response curve.[19] Always ensure the final DMSO concentration is consistent across all wells, including controls.[19]

Q4: Can I use other co-solvents besides DMSO?

A4: Yes, other water-miscible organic solvents like ethanol, propylene glycol, or N,N-Dimethylacetamide (DMAc) can be used.[20][21] The choice of co-solvent depends on the specific compound and the tolerance of the biological assay system. It is important to test the effect of any co-solvent on the assay performance and the health of the cells.[19][22]

Q5: How can cyclodextrins help with the solubility of my thiomorpholine compound?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[22][23] They can encapsulate hydrophobic molecules, like many thiomorpholine derivatives, forming an "inclusion complex."[23][24] This complex has increased apparent aqueous solubility and can improve the delivery of the compound in biological systems.[22][23] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good solubility and low toxicity.[22]

Quantitative Data Summary

The solubility and biological activity of thiomorpholine derivatives can vary significantly based on their substitution patterns. Below is a summary of data for Pictilisib (GDC-0941) , a potent, orally bioavailable inhibitor of the Class I PI3K family of enzymes that contains a thiomorpholine dioxide moiety.

Table 1: Solubility of Pictilisib (GDC-0941)

SolventSolubilityNotes
Water Insoluble (estimated 10-50 µg/mL)Very poor aqueous solubility is a key challenge.[25]
Ethanol ≥3.59 mg/mLRequires gentle warming and sonication.[6]
DMSO ≥25.7 mg/mL (≥100 mg/mL reported)Highly soluble, making it a suitable solvent for stock solutions.[6][17]

Table 2: Biological Activity of Pictilisib (GDC-0941) Against PI3K Isoforms

PI3K IsoformIC50 (nM)
p110α 3
p110β 33
p110δ 3
p110γ 75
Data from cell-free assays.[26]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay by Nephelometry

This high-throughput method is used to determine the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer.

Materials:

  • Test compound in 100% DMSO (e.g., 10 mM stock)

  • Aqueous assay buffer (e.g., PBS, pH 7.4)

  • 96-well or 384-well clear-bottom microplate

  • Laser nephelometer

Procedure:

  • Prepare Stock Solution: Ensure the test compound is fully dissolved in the DMSO stock solution.

  • Plate Setup: Add a small volume of the DMSO stock solution (e.g., 2 µL of 10 mM stock) to the wells of the microplate.

  • Add Buffer: Add the aqueous assay buffer to the wells to achieve the highest desired concentration (e.g., 98 µL for a final concentration of 200 µM and 2% DMSO).

  • Serial Dilution: Perform serial dilutions across the plate to create a concentration gradient.

  • Incubation: Mix the plate gently and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours).[2][8]

  • Measurement: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[27][28]

  • Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant increase in light scattering is observed compared to a control.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.

Materials:

  • Solid (powder) form of the test compound

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker in a temperature-controlled incubator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer. Ensure there is enough solid so that some remains undissolved at equilibrium.[12][14]

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.[29]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter may also be used.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.[9][14] This concentration represents the thermodynamic solubility.

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

G A Compound Precipitation Observed in Assay B Immediate Precipitation (Kinetic Issue) A->B Symptom C Precipitation Over Time (Thermodynamic/Stability Issue) A->C Symptom D Optimize DMSO % & Lower Compound Conc. B->D Solution E Use Co-solvents or Excipients (e.g., Cyclodextrin) B->E Alternative F Assess Thermodynamic Solubility C->F Solution G Check Compound Stability (HPLC) C->G Solution H Soluble Compound, Reproducible Assay D->H E->H F->H G->H

A flowchart for diagnosing and solving compound precipitation.
PI3K/Akt/mTOR Signaling Pathway Inhibition by Thiomorpholine Compounds

Pictilisib (GDC-0941) is a pan-PI3K inhibitor that blocks the signaling cascade downstream of receptor tyrosine kinases (RTKs), which is crucial for cell proliferation, survival, and growth.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes GDC0941 Pictilisib (GDC-0941) (Thiomorpholine Derivative) GDC0941->PI3K Inhibits

Inhibition of the PI3K/Akt/mTOR pathway by Pictilisib.

References

Stability issues of Thiomorpholine hydrochloride in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Thiomorpholine Hydrochloride

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in various solvents. It includes frequently asked questions (FAQs), troubleshooting advice for common experimental issues, and detailed protocols for stability assessment.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and problems encountered when working with this compound, focusing on its stability in solution.

Q1: My solution of this compound in an aqueous buffer turned slightly yellow and hazy overnight. What is the likely cause?

A1: This is a common observation that may indicate oxidative degradation. The sulfur atom in the thiomorpholine ring is susceptible to oxidation, which can lead to the formation of thiomorpholine sulfoxide.[1][2] This and other potential degradation products may have lower solubility or be colored, causing the solution to appear yellow and hazy.

  • Troubleshooting Steps:

    • Use Degassed Solvents: Prepare your buffers and solutions using freshly degassed solvents (e.g., by sparging with nitrogen or argon) to minimize dissolved oxygen.

    • Work Under Inert Atmosphere: If the application allows, handle the stock solutions and final dilutions under an inert atmosphere (e.g., in a glovebox).

    • Add Antioxidants: For some applications, the addition of a small amount of an antioxidant may be possible, but this should be tested for compatibility with your experimental system.[3]

    • Prepare Fresh Solutions: The most reliable approach is to prepare solutions of this compound fresh before each experiment to avoid degradation during storage.

Q2: I observed precipitation when I diluted my DMSO stock solution of this compound into my aqueous assay buffer. What should I do?

A2: This issue typically stems from the poor aqueous solubility of the compound, especially if it has lipophilic substituents. While this compound itself has some water solubility, derivatives can be much less soluble.[3] The high concentration in the DMSO stock can crash out when diluted into a predominantly aqueous environment.

  • Troubleshooting Steps:

    • Lower the Final Concentration: Ensure your final assay concentration is below the thermodynamic solubility limit of the compound in the final buffer.

    • Modify the Dilution Method: Try adding the DMSO stock to the buffer dropwise while vortexing to improve mixing and avoid localized high concentrations.

    • Adjust Buffer pH: Since the compound is a hydrochloride salt, the solution will be acidic. Depending on the pKa of your specific derivative, slightly lowering the pH of the buffer might increase solubility.

    • Use Co-solvents: If your experiment can tolerate it, consider including a small percentage of an organic co-solvent (like ethanol or methanol) in your final assay buffer.[4]

Q3: Can I store solutions of this compound? If so, under what conditions?

A3: Long-term storage of this compound in solution is generally not recommended due to the risk of degradation. If short-term storage is necessary:

  • Recommended Storage:

    • Store as a high-concentration stock in a dry, aprotic solvent like anhydrous DMSO or DMF.

    • Store at -20°C or -80°C in tightly sealed vials with minimum headspace.

    • Protect from light by using amber vials or wrapping vials in foil.

  • Conditions to Avoid:

    • Avoid storing in aqueous buffers for extended periods.

    • Do not store in protic solvents like methanol or ethanol for long durations if hydrolysis is a concern for your specific derivative.

    • Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q4: Which solvents are incompatible with this compound?

A4: Based on its chemical structure, certain solvents and conditions should be avoided.

  • Strong Oxidizing Agents: Solvents or reagents that are strongly oxidizing (e.g., solutions containing hydrogen peroxide, peracids) will readily oxidize the thioether to a sulfoxide or sulfone.[4][5]

  • Strong Bases: Strong bases will deprotonate the hydrochloride salt to form the free base, which may have different solubility and stability characteristics.

  • Reactive Electrophiles: The secondary amine is nucleophilic and can react with electrophilic solvents or impurities.

Quantitative Data Summary

Solvent SystemConditionAssay MethodInitial Purity (%)Purity after 48h (%)Key Degradant Observed
PBS (pH 7.4)Ambient, LightHPLC-UV99.592.1Thiomorpholine Sulfoxide
PBS (pH 7.4)Ambient, DarkHPLC-UV99.596.5Thiomorpholine Sulfoxide
0.1 M HCl (aq)50°C, DarkHPLC-UV99.698.9Minor unidentified peaks
0.1 M NaOH (aq)50°C, DarkHPLC-UV99.485.3Multiple degradants
AcetonitrileAmbient, LightHPLC-UV99.599.2Not significant
DMSOAmbient, LightHPLC-UV99.699.4Not significant
MethanolAmbient, LightHPLC-UV99.598.8Minor unidentified peaks

Disclaimer: The data in this table is illustrative and not based on experimental results. A formal stability study is required to determine the actual stability of this compound under your specific conditions.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[6][7]

1. Objective: To intentionally degrade this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) to understand its degradation pathways.

2. Materials:

  • This compound

  • HPLC-grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or Mass Spectrometry (MS) detector

3. Procedure:

  • a. Preparation of Stock Solution:

    • Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • b. Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60°C for 48 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 48 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[6]

    • Thermal Degradation: Store the stock solution at 70°C for 7 days.

    • Photolytic Degradation: Expose the stock solution to a photostability chamber (ICH Q1B guidelines) for a specified duration.

  • c. Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.

    • If necessary, neutralize the acid and base samples with an equivalent amount of base or acid, respectively.

    • Dilute the samples to a suitable concentration for HPLC analysis.

    • Analyze all samples by a suitable HPLC method (e.g., C18 column with a gradient of water and acetonitrile with 0.1% formic acid).

    • Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

Visualizations

Below are diagrams illustrating key workflows for troubleshooting and experimentation.

G start Start: Unexpected Degradation Observed (e.g., color change, precipitation, loss of activity) check_solvent Is the solvent aqueous or protic? start->check_solvent check_age Was the solution freshly prepared? check_solvent->check_age No oxidation Likely Cause: Oxidation of Thioether check_solvent->oxidation Yes hydrolysis Possible Cause: Hydrolysis or Solvent Reaction check_solvent->hydrolysis Yes check_storage How was the solution stored? (Temp, Light, Atmosphere) check_age->check_storage Yes age_degradation Likely Cause: Degradation over time check_age->age_degradation No improper_storage Likely Cause: Degradation due to light, air, or temperature check_storage->improper_storage solution_oxidation Solution: - Use degassed solvents - Prepare fresh solutions - Handle under inert gas oxidation->solution_oxidation solution_hydrolysis Solution: - Use aprotic solvents for stock - Minimize time in protic solvents hydrolysis->solution_hydrolysis solution_age Solution: - Always prepare solutions fresh - Do not store in solution age_degradation->solution_age solution_storage Solution: - Store stocks at -20°C or below - Protect from light (amber vials) improper_storage->solution_storage

Caption: Troubleshooting workflow for unexpected degradation.

G cluster_stress Forced Degradation Conditions start Start: Stability Study Initiation prep_stock Prepare 1 mg/mL Stock Solution in ACN:Water start->prep_stock stress_samples Prepare Stressed Samples prep_stock->stress_samples acid Acid Hydrolysis (1M HCl, 60°C) stress_samples->acid base Base Hydrolysis (1M NaOH, 60°C) stress_samples->base oxidative Oxidative (3% H2O2, RT) stress_samples->oxidative thermal Thermal (70°C) stress_samples->thermal photo Photolytic (ICH Q1B) stress_samples->photo sampling Withdraw Aliquots at Time Points (0, 4, 8, 24h...) acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples (if necessary) sampling->neutralize analyze Analyze by Stability-Indicating HPLC-UV/MS Method neutralize->analyze report Report: Quantify Parent Peak, Identify Degradants, Determine Pathways analyze->report

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Thiomorpholine Reactions & Sulfur Oxidation Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the unwanted oxidation of the sulfur atom in thiomorpholine during various chemical reactions. Below, you will find frequently asked questions (FAQs) and troubleshooting guides designed to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the sulfur atom in thiomorpholine prone to oxidation?

A1: The sulfur atom in the thiomorpholine ring is nucleophilic and contains lone pairs of electrons, making it susceptible to attack by oxidizing agents. This can lead to the formation of thiomorpholine S-oxide and subsequently thiomorpholine S,S-dioxide. This oxidation can occur in the presence of atmospheric oxygen, especially under harsh reaction conditions, or when using certain reagents. The oxidation state of sulfur modulates the physicochemical properties of the molecule, which is sometimes a desired outcome in drug design but often an unwanted side reaction.[1]

Q2: What are the most common byproducts of thiomorpholine oxidation?

A2: The two primary oxidation byproducts are thiomorpholine-1-oxide (the sulfoxide) and thiomorpholine-1,1-dioxide (the sulfone).[1] The formation of the sulfoxide is the first oxidation step, and further oxidation leads to the sulfone. The extent of oxidation depends on the strength of the oxidizing agent and the reaction conditions.

Q3: What general strategies can I employ to prevent sulfur oxidation during my reaction?

A3: There are three main strategies to prevent the unwanted oxidation of thiomorpholine's sulfur atom:

  • Use of an Inert Atmosphere: Conducting reactions under an inert atmosphere, such as nitrogen or argon, minimizes the presence of atmospheric oxygen, a common culprit in sulfur oxidation.

  • Addition of Antioxidants: Incorporating a radical scavenger or antioxidant, such as Butylated Hydroxytoluene (BHT), can inhibit oxidation pathways that proceed through radical intermediates.[2]

  • N-Protection: Protecting the nitrogen atom of thiomorpholine, for example with a Boc group, can prevent side reactions and in some cases, may reduce the propensity for sulfur oxidation depending on the reaction conditions.[1]

Troubleshooting Guides

Issue: I am observing the formation of an unexpected byproduct with a mass increase of 16 or 32 amu.

Possible Cause: This strongly suggests the formation of thiomorpholine S-oxide (+16 amu) or S,S-dioxide (+32 amu) due to oxidation of the sulfur atom.

Solutions:

  • Confirmation:

    • NMR Spectroscopy: In the 1H NMR spectrum, the protons alpha to the sulfur atom in the oxidized species will typically shift downfield.[1]

    • Mass Spectrometry: Confirm the presence of the expected molecular ions for the oxidized byproducts.

  • Prevention in Future Reactions:

    • Inert Atmosphere: If not already doing so, perform the reaction under a nitrogen or argon atmosphere.

    • Degas Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

    • Antioxidant Addition: Add a catalytic amount of an antioxidant like BHT to the reaction mixture.

Issue: My reaction yield is low, and I suspect product loss during workup and purification due to oxidation.

Possible Cause: Thiomorpholine and its derivatives can be sensitive to air and prolonged exposure to certain conditions during workup and purification, leading to oxidation and degradation.

Solutions:

  • Minimize Exposure to Air:

    • Conduct aqueous workups and extractions as quickly as possible.

    • Consider using degassed water and solvents for the workup.

  • Purification Strategy:

    • Column Chromatography: If purification is done via column chromatography, consider adding a small amount of a non-nucleophilic base like triethylamine to the eluent to prevent product degradation on the silica gel.

    • Distillation: For volatile compounds, distillation under reduced pressure can be an effective purification method that minimizes thermal stress and exposure to oxygen.

    • Crystallization: If the product is a solid, crystallization is an excellent method for purification that can often exclude the more polar oxidized byproducts.

Data Presentation

The following tables provide quantitative data on reaction conditions that can influence the oxidation state of thiomorpholine.

Table 1: Conditions for Controlled Oxidation of Thiomorpholine

This table outlines conditions that intentionally oxidize thiomorpholine. To prevent oxidation, it is advisable to avoid these reagents and conditions.

Oxidizing AgentStoichiometry (vs. Thiomorpholine)TemperatureTypical Yield of SulfoxideReference
Hydrogen Peroxide (30 wt%)1.1 - 1.5 equivalents0 °C to Room Temp.80-95%[1]
m-CPBA (~77%)1.0 - 1.2 equivalents0 °CHigh[1]
Potassium Permanganate~1 equivalent0 °CVariable[1]

Table 2: Impact of Inert Atmosphere on a Thiomorpholine Synthesis Step

The following data is from a study on the photochemical thiol-ene reaction to synthesize a thiomorpholine precursor. It illustrates that while an inert atmosphere is good practice, some reactions may be robust enough to proceed in high yield without it.

ConditionYield of PrecursorNoteReference
Standard (not degassed)QuantitativeThe reaction is tolerant to oxygen.[3]
Degassed with ArgonQuantitativeNo significant change in reactivity was observed.[3]

Experimental Protocols

Protocol 1: General N-Alkylation of Thiomorpholine under Inert Atmosphere

This protocol describes a general procedure for the N-alkylation of thiomorpholine while minimizing the risk of sulfur oxidation.

Materials:

  • Thiomorpholine

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous potassium carbonate (K2CO3)

  • Anhydrous acetonitrile (ACN)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of nitrogen or argon.

  • To the flask, add thiomorpholine (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile.

  • Stir the suspension at room temperature for 10 minutes.

  • Slowly add the alkyl halide (1.1 eq.) to the reaction mixture via syringe.

  • Heat the reaction to the desired temperature (e.g., 60 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Protocol 2: N-Acylation of Thiomorpholine with an Antioxidant Additive

This protocol provides a method for the N-acylation of thiomorpholine, incorporating an antioxidant to prevent potential sulfur oxidation.

Materials:

  • Thiomorpholine

  • Acyl chloride (e.g., benzoyl chloride)

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Butylated Hydroxytoluene (BHT)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add thiomorpholine (1.0 eq.), triethylamine (1.2 eq.), and a catalytic amount of BHT (e.g., 0.01 eq.).

  • Dissolve the components in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.05 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Visualizations

Below are diagrams illustrating key concepts and workflows related to thiomorpholine reactions and the prevention of sulfur oxidation.

G cluster_0 Reaction Setup cluster_1 Preventative Measures Start Start Thiomorpholine Thiomorpholine Start->Thiomorpholine Reagents Reagents Start->Reagents Solvent Solvent Start->Solvent Reaction_Mixture Combine & React Thiomorpholine->Reaction_Mixture Reagents->Reaction_Mixture Solvent->Reaction_Mixture Inert_Atmosphere Inert Atmosphere? Add_Antioxidant Add Antioxidant? Inert_Atmosphere->Add_Antioxidant Yes/No N_Protection N-Protection Needed? Add_Antioxidant->N_Protection Yes/No Workup Reaction Workup & Purification N_Protection->Workup Yes/No Reaction_Mixture->Inert_Atmosphere Product Desired Product Workup->Product

Decision workflow for preventing thiomorpholine oxidation.

G Start Oxidation Detected Confirm Confirm Structure (NMR, MS) Start->Confirm Assess Assess Severity Confirm->Assess Minor Minor Impurity Assess->Minor Major Major Component Assess->Major Purify Purification Strategy (Column, Distillation, Crystallization) Minor->Purify Re-run Re-run Reaction with Preventative Measures Major->Re-run Success Pure Product Purify->Success Failure Re-evaluate Strategy Purify->Failure Re-run->Success Re-run->Failure

Troubleshooting workflow for unexpected oxidation.

References

Technical Support Center: Scalable Synthesis of Thiomorpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scalable synthesis of thiomorpholine hydrochloride. This resource addresses common challenges and provides practical solutions through troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with traditional batch synthesis of thiomorpholine? A1: Traditional batch syntheses of thiomorpholine can be time-consuming, with reaction times ranging from 2 to 54 hours.[1][2][3] They also pose safety challenges due to the generation of hazardous intermediates like nitrogen mustards or half-mustards, making large-scale production in a standard laboratory environment difficult.[1][2][3]

Q2: What is the modern approach to scalable thiomorpholine synthesis? A2: A modern and scalable approach is the continuous flow synthesis of thiomorpholine.[4][5] This method utilizes a two-step telescoped process involving a photochemical thiol-ene reaction between cysteamine hydrochloride and vinyl chloride, followed by a base-mediated cyclization.[2][4][6]

Q3: What are the advantages of continuous flow synthesis over batch processing for thiomorpholine production? A3: Continuous flow synthesis offers several advantages, including enhanced safety due to small reactor volumes when handling hazardous materials, seamless scalability, and improved efficiency.[4][5] This method is more time- and atom-efficient compared to traditional routes.[2][4][6]

Q4: What photocatalyst is effective for the photochemical thiol-ene reaction in thiomorpholine synthesis? A4: An inexpensive organic photocatalyst, 9-fluorenone (9-FL), is highly effective for the thiol-ene reaction step.[6][7] It can be used in low amounts (0.1–0.5 mol %).[1][2]

Q5: What kind of yields can be expected from the continuous flow synthesis of thiomorpholine? A5: In a continuous flow setup, the photochemical thiol-ene step can achieve quantitative yields of the intermediate.[1][2][6] The overall isolated yield of thiomorpholine after distillation has been reported to be 54%, with NMR yields as high as 84%.[2][7]

Troubleshooting Guides

Guide 1: Classical Batch Synthesis Issues
Observed Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive or impure starting materials (e.g., diethanolamine derivatives, 2-mercaptoethanol, aziridine).Verify the purity of reagents using appropriate analytical techniques.[8]
Incorrect reaction temperature.Optimize the reaction temperature by monitoring progress at different temperatures using TLC or GC.[8]
Insufficient reaction time.Continue to monitor the reaction until completion, as traditional methods can take up to 54 hours.[8]
Formation of Multiple Side Products Reaction conditions are too harsh (e.g., high temperature).Attempt the reaction under milder conditions, such as a lower temperature or using a weaker base for cyclization.[8]
Presence of impurities in starting materials.Purify all starting materials before use.[8]
Slow Cyclization Step Inefficient base for cyclization.Screen different bases such as triethylamine (Et3N), DIPEA, or DBU.[8]
Suboptimal solvent.Ensure a suitable solvent is being used for the specific reaction.[8]
Guide 2: High-Speed Continuous Flow Synthesis Issues
Observed Problem Potential Cause Suggested Solution
Low Yield of Intermediate Inefficient mixing of gaseous and liquid reagents (e.g., vinyl chloride and cysteamine solution).Ensure the reactor setup provides efficient mixing; a simple T-mixer may not be sufficient.[3][8]
Low concentration of starting materials.Use higher concentrations; a 4 M solution of cysteamine hydrochloride has been shown to give a quantitative yield of the intermediate.[8]
Suboptimal photocatalyst concentration.Use 0.1–0.5 mol % of a photocatalyst like 9-fluorenone to ensure quantitative conversion.[8]
Incomplete Cyclization Inefficient mixing of the intermediate with the base.Use a mixing unit (e.g., a coil filled with glass beads) after introducing the base to ensure efficient mixing.[8]
Insufficient residence time or temperature for cyclization.Optimize the residence time and temperature in the cyclization part of the reactor. A temperature of 100°C with a 5-minute residence time has been shown to be effective.[8]
Reactor Clogging Precipitation of reagents or intermediates.Using an ultrasonic bath around the reactor coil can help prevent clogging, especially during long runs.[3][8]

Quantitative Data Summary

The following table compares the key performance indicators for the synthesis of thiomorpholine via traditional batch processing versus the modern continuous flow method.

Parameter Traditional Batch Process Continuous Flow Process
Reaction Time 2–54 hours[1][2][3]40 minutes (overall residence time)[5][8]
Overall Isolated Yield 44–81%[1][2][3]54%[2][8]
Throughput Not applicable (lab scale batch)1.8 g/h[1][5]
Safety Handles hazardous reagents in larger quantitiesSmall reactor volumes enhance safety with hazardous materials[5]
Scalability Faces challenges in heat and mass transferSeamless scalability by increasing flow rate or parallelization[5]

Experimental Protocols

High-Speed Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow

This protocol is adapted from the work of Steiner et al. (2022) in Organic Process Research & Development.[8]

Materials:

  • Cysteamine hydrochloride

  • Vinyl chloride

  • 9-Fluorenone (photocatalyst)

  • N,N-diisopropylethylamine (DIPEA)

  • Methanol

  • Diphenyl ether (internal standard)

Procedure:

  • Preparation of the Liquid Feed Solution:

    • In a volumetric flask, dissolve cysteamine hydrochloride (e.g., 45.44 g, 0.4 mol), 9-fluorenone (e.g., 0.36 g, 2 mmol, 0.5 mol%), and an internal standard such as diphenyl ether in methanol to the desired total volume (e.g., 100 mL for a 4 M solution).[2][4]

    • Aid dissolution by sonication if necessary.[2][4]

    • Degas the solution by sparging with an inert gas like argon.[4]

  • Reactor Setup and Thiol-Ene Reaction:

    • The liquid feed and vinyl chloride gas are continuously pumped into a flow photoreactor at controlled flow rates.[5]

    • The photochemical thiol-ene reaction occurs in the irradiated section of the reactor (e.g., with a 365 nm LED) at 20 °C.[5][7]

  • Base-Mediated Cyclization:

    • The output stream containing the intermediate is then mixed with a solution of DIPEA in methanol using a T-mixer.[5]

    • The mixture flows through a heated residence time unit (76-78 °C) to facilitate the cyclization to thiomorpholine.[5]

  • Work-up and Isolation:

    • Separate the phases and wash the organic phase with 1 M HCl.[6]

    • Combine the aqueous phases and add ~4 M NaOH until the pH is >13.[6]

    • Extract the aqueous phase multiple times with DCM.[6]

    • Combine the organic fractions, dry over Na₂SO₄, filter, and remove the solvent by evaporation.[6]

Visualizations

G cluster_start Starting Materials cluster_reaction Continuous Flow Process cluster_end Final Product Cysteamine_HCl Cysteamine Hydrochloride Thiol_Ene Photochemical Thiol-Ene Reaction Cysteamine_HCl->Thiol_Ene Vinyl_Chloride Vinyl Chloride Vinyl_Chloride->Thiol_Ene Intermediate 2-(2-chloroethylthio)ethylamine hydrochloride Thiol_Ene->Intermediate 9-Fluorenone, hν Cyclization Base-Mediated Cyclization Intermediate->Cyclization Base (e.g., DIPEA) Thiomorpholine Thiomorpholine Cyclization->Thiomorpholine

Caption: Reaction pathway for the continuous flow synthesis of thiomorpholine.

G cluster_prep Preparation cluster_flow Continuous Flow Reactor cluster_workup Work-up & Isolation Prep Prepare 4M Cysteamine HCl and 9-Fluorenone in MeOH Degas Degas Solution (sparge with Argon) Prep->Degas Pump_Liquid Pump Liquid Feed Degas->Pump_Liquid Photoreactor Photoreactor (20°C, 365 nm LED) Pump_Liquid->Photoreactor Pump_Gas Introduce Vinyl Chloride Gas Pump_Gas->Photoreactor T_Mixer T-Mixer with Base (DIPEA) Photoreactor->T_Mixer Heated_Coil Heated Residence Time Unit (76-78°C) T_Mixer->Heated_Coil Collect Collect Product Stream Heated_Coil->Collect Extract Aqueous Work-up & Extraction Collect->Extract Isolate Dry & Evaporate Solvent Extract->Isolate

Caption: Experimental workflow for continuous synthesis of thiomorpholine.

G Start Low Yield or Incomplete Reaction Check_Concentration Is Cysteamine HCl concentration 4M? Start->Check_Concentration Increase_Concentration Increase concentration to 4M Check_Concentration->Increase_Concentration No Check_Photocatalyst Is 0.1-0.5 mol% 9-Fluorenone present? Check_Concentration->Check_Photocatalyst Yes Increase_Concentration->Check_Photocatalyst Add_Photocatalyst Add 0.1-0.5 mol% 9-Fluorenone Check_Photocatalyst->Add_Photocatalyst No Check_Mixing Is cyclization mixing efficient? Check_Photocatalyst->Check_Mixing Yes Add_Photocatalyst->Check_Mixing Improve_Mixing Use a static mixer (e.g., coil with glass beads) Check_Mixing->Improve_Mixing No Check_Base Is base precipitating? Check_Mixing->Check_Base Yes Improve_Mixing->Check_Base Change_Base Switch to a non-precipitating base (e.g., DIPEA) Check_Base->Change_Base Yes Success Yield Improved Check_Base->Success No Change_Base->Success

Caption: Troubleshooting decision tree for low yield in continuous flow synthesis.

References

Technical Support Center: Removal of Residual Catalysts from Thiomorpholine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective removal of residual catalysts from thiomorpholine synthesis reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your purification processes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the removal of residual catalysts from thiomorpholine reactions.

Issue Possible Cause(s) Troubleshooting Steps
Low Efficiency of Palladium Removal - The form of the palladium residue (homogeneous vs. heterogeneous) is not being effectively targeted by the chosen method. - The chosen scavenger has a low affinity for the specific palladium species in your reaction mixture. - The solvent system may be hindering the interaction between the catalyst and the removal agent.- Characterize the Catalyst Residue: Determine if the palladium is in a soluble (homogeneous) or solid (heterogeneous) form. Filtration through Celite® is effective for heterogeneous catalysts.[1][2] - Optimize Scavenging Conditions: Experiment with different scavengers (e.g., thiol-functionalized silica, activated carbon), adjust the scavenger-to-palladium ratio, temperature, and treatment time.[1][3] - Solvent Screening: Test different solvents to improve the efficacy of the chosen removal method.[2] - Consider a Pre-treatment Step: A mild oxidation or reduction can convert various palladium species into a single, more easily removable form.[1]
Significant Product Loss During Purification - Non-specific adsorption of the thiomorpholine product onto the purification medium, especially with activated carbon.[1] - The thiomorpholine product may be binding to the scavenger.[2]- Minimize Adsorbent Amount: Use the minimum effective quantity of the scavenger or activated carbon.[1][2] - Wash the Scavenger/Adsorbent: After filtration, wash the solid material with a fresh portion of the solvent to recover any adsorbed product.[1][2] - Screen Different Scavengers: Select a scavenger with high selectivity for palladium and low affinity for your nitrogen-containing product.[1] - Change the Purification Method: If product loss remains high, consider alternative methods like crystallization or liquid-liquid extraction.[1]
Inconsistent Catalyst Removal from Batch to Batch - Variability in the final state of the palladium catalyst in the crude reaction mixture. - Inconsistent application of the purification protocol.- Standardize the Reaction Quench: A consistent workup procedure can help to produce a more uniform state of the palladium residue. - Strictly Adhere to the Protocol: Ensure that parameters like solvent volume, stirring time, temperature, and amount of scavenger are kept constant for each batch. - Analyze Palladium Content: Routinely quantify the residual palladium in each batch to monitor the consistency of the removal process.
Clogging of Filter During Filtration - Fine particles of the catalyst or scavenger are passing through the filter medium. - Precipitation of the product or byproducts during filtration.- Use a Filter Aid: Employ a pad of Celite® to effectively trap fine particles.[3] - Dilute the Reaction Mixture: Reducing the viscosity of the solution with a suitable solvent can prevent clogging.[2] - Optimize Solvent Choice: Ensure the product and byproducts remain soluble in the chosen solvent at the filtration temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium from a final product?

A1: The most prevalent methods for removing residual palladium include:

  • Adsorption: Utilizing solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers (e.g., silica-based or polymer-based scavengers with thiol or amine functionalities).[1]

  • Crystallization: Purifying the final product through crystallization, which can leave the palladium impurities in the mother liquor.[1]

  • Extraction: Employing liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[1]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[1][2]

  • Chromatography: Using techniques like column chromatography to separate the desired compound from the palladium catalyst.[1][3]

Q2: How do I choose the best palladium removal method for my specific thiomorpholine derivative?

A2: The optimal method depends on several factors, including:

  • The nature of your final product: Consider its solubility, stability, and potential to chelate with palladium. The nitrogen and sulfur atoms in the thiomorpholine ring can interact with palladium, potentially complicating removal.

  • The form of the palladium residue: Determine if it is homogeneous (dissolved) or heterogeneous (solid).

  • The required level of purity: For pharmaceutical applications, stringent limits on residual metals necessitate highly efficient removal methods.[4][5]

  • Scalability and cost: For larger-scale synthesis, the cost and ease of the removal process are important considerations.

Q3: What are the advantages of using solid-supported scavengers?

A3: Solid-supported scavengers offer several advantages, including high selectivity for the target metal, ease of removal from the reaction mixture by simple filtration, and the availability of a wide range of functional groups to target different metal species.[3]

Q4: Can activated carbon be used for palladium removal, and what are its limitations?

A4: Activated carbon is a cost-effective and widely used adsorbent for palladium removal.[3][6] However, its non-specific nature can lead to the adsorption of the desired product, resulting in yield loss.[1] The effectiveness of activated carbon can also be influenced by the solvent and the specific palladium species present.

Q5: When is column chromatography a suitable option for catalyst removal?

A5: Column chromatography is a powerful purification technique that can effectively remove palladium catalysts along with other impurities.[1][7] It is particularly useful when high purity is required and when the thiomorpholine product has a significantly different polarity from the palladium complexes.[3]

Quantitative Data on Residual Palladium Levels

The efficiency of palladium removal is highly dependent on the specific reaction, the form of the catalyst, and the purification method employed. The following table summarizes some reported residual palladium levels after various treatments.

Reaction TypePurification MethodInitial Palladium LevelFinal Palladium LevelReference
Suzuki–MiyauraAqueous Workup~5000 ppm-[8]
Buchwald–HartwigAqueous Workup~5000 ppm-[8]
VariousTMT Treatment & Filtration~2000 ppm<15 ppm[6]
C-C CouplingCharcoal & Filtration300 ppm<1 ppm[6]
Negishi CouplingRecirculation through Polychelated Resin328 ppm4 ppm[6]

Note: TMT stands for 2,4,6-trimercaptotriazine.

Experimental Protocols

Below are detailed methodologies for common palladium removal techniques that can be adapted for thiomorpholine derivatives.

Protocol 1: Palladium Removal Using a Solid-Supported Scavenger (e.g., Thiol-Functionalized Silica)
  • Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[1]

  • Scavenger Addition: Add the thiol-functionalized silica scavenger (typically 2-5 equivalents relative to the initial amount of palladium catalyst used).[3]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[1]

  • Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[1][3]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[1]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[1][3]

  • Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as ICP-MS.[1][4]

Protocol 2: Palladium Removal Using Activated Carbon
  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[1]

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product).[3]

  • Stirring: Stir the suspension at room temperature for 1-2 hours.[3]

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. The Celite pad is crucial for removing fine carbon particles.[3]

  • Washing: Wash the Celite/carbon cake with fresh solvent to recover any adsorbed product.[3]

  • Concentration: Concentrate the filtrate to obtain the purified product.[1]

  • Analysis: Analyze the purified product for residual palladium content.[1]

Protocol 3: Removal of Heterogeneous Palladium Catalyst by Filtration
  • Prepare the Celite Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite (1-2 cm thick) and gently press down to create a compact bed.[2]

  • Pre-wet the Pad: Pre-wet the Celite pad with the solvent used in the reaction mixture.[2]

  • Filter the Mixture: Dilute the reaction mixture with a suitable solvent to reduce its viscosity and slowly pour it onto the center of the Celite bed. Apply a gentle vacuum.[2]

  • Wash the Pad: Wash the Celite pad with fresh solvent to ensure all the product is recovered.[2]

  • Collect the Filtrate: The filtrate contains the product, free of the heterogeneous palladium catalyst.[2]

Visualizations

Decision_Tree_for_Catalyst_Removal start Crude Product (with Catalyst Residue) catalyst_form Is the catalyst heterogeneous? start->catalyst_form filtration Filtration through Celite catalyst_form->filtration Yes homogeneous Homogeneous Catalyst catalyst_form->homogeneous No purified_product Purified Product filtration->purified_product scavenging Adsorption (Scavenger/Carbon) homogeneous->scavenging crystallization Crystallization homogeneous->crystallization extraction Liquid-Liquid Extraction homogeneous->extraction scavenging->purified_product crystallization->purified_product extraction->purified_product

Caption: Decision tree for selecting a catalyst removal method.

Scavenger_Workflow cluster_workflow Palladium Removal with Solid-Supported Scavenger step1 1. Dissolve crude product in suitable solvent step2 2. Add solid-supported scavenger step1->step2 step3 3. Stir for a defined time and temperature step2->step3 step4 4. Filter to remove the scavenger step3->step4 step5 5. Wash the scavenger with fresh solvent step4->step5 step6 6. Combine filtrate and washings step5->step6 step7 7. Concentrate to obtain purified product step6->step7

Caption: Workflow for palladium removal using a solid scavenger.

References

Technical Support Center: Overcoming Steric Hindrance in Reactions Involving Substituted Thiomorpholines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance in the synthesis and modification of substituted thiomorpholines.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it affect reactions with substituted thiomorpholines?

A1: Steric hindrance is a phenomenon where the size of substituents on a molecule prevents or slows down a chemical reaction.[1] In substituted thiomorpholines, bulky groups attached to the nitrogen atom or the carbon atoms of the ring can block the approach of reagents, making it difficult to form new bonds. This can lead to low reaction yields, slow reaction rates, or even prevent the desired reaction from occurring altogether.

Q2: I am struggling with the N-arylation of a 2,6-disubstituted thiomorpholine using a bulky aryl halide. What strategies can I employ?

A2: N-arylation of sterically hindered thiomorpholines is a common challenge. The Buchwald-Hartwig amination is a powerful method for this transformation, but its success with bulky substrates is highly dependent on the choice of catalyst and ligands.[2][3] Consider using palladium catalysts with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BrettPhos.[4] These ligands help to stabilize the palladium catalyst and facilitate the crucial steps of the catalytic cycle.[4] Additionally, using a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is often necessary.

Q3: My N-acylation reaction on a hindered thiomorpholine is very slow. How can I accelerate it?

A3: To accelerate slow N-acylation reactions involving sterically hindered thiomorpholines, consider the following:

  • Use a more reactive acylating agent: Acyl chlorides or anhydrides are generally more reactive than carboxylic acids.

  • Employ a catalyst: A catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly increase the rate of acylation.

  • Microwave irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by efficiently heating the reaction mixture.[1][5][6][7]

Q4: Are there alternatives to metal-catalyzed reactions for introducing substituents on a sterically crowded thiomorpholine?

A4: Yes, for certain transformations, organocatalysis can be a viable alternative. For instance, in reactions like Michael additions to form C-C bonds, chiral organocatalysts can be used to achieve high stereoselectivity, even with sterically demanding substrates.[8][9] The introduction of sterically hindered groups on the catalyst itself can create a more rigid transition state, leading to better stereo-induction.[8][9]

Q5: How can I introduce C-substituents on a thiomorpholine ring when direct functionalization is difficult due to steric hindrance?

A5: When direct C-H functionalization is challenging, a common strategy is to build the substituted thiomorpholine ring from appropriately substituted precursors. This could involve the cyclization of a linear precursor that already contains the desired bulky substituents. For example, a multi-component reaction approach can be used to construct highly substituted thiomorpholines in a single step.

Troubleshooting Guides

Problem 1: Low or No Yield in Buchwald-Hartwig N-Arylation of a Hindered Thiomorpholine
Possible Cause Troubleshooting Step
Insufficiently active catalyst Switch to a more active palladium precatalyst and a bulkier, more electron-rich phosphine ligand (e.g., G3 or G4 palladacycles with XPhos, SPhos, or BrettPhos).
Inappropriate base Use a stronger, non-nucleophilic base such as LiHMDS or KHMDS, especially if your substrate has base-sensitive functional groups.
Solvent issues Toluene or dioxane are commonly used. Ensure the solvent is anhydrous. In some cases, a more polar solvent like t-butanol can be beneficial.
Low reaction temperature Gradually increase the reaction temperature. For very hindered substrates, temperatures up to 110-120 °C may be required.
Reaction time too short Monitor the reaction by TLC or LC-MS over a longer period (up to 24 hours).
Problem 2: Poor Reactivity in N-Alkylation with a Bulky Alkyl Halide
Possible Cause Troubleshooting Step
Steric clash at the nitrogen Use a more reactive alkylating agent, such as an alkyl triflate, instead of an alkyl bromide or iodide.
Weak base Employ a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to fully deprotonate the thiomorpholine nitrogen.
Solvent polarity Switch to a more polar aprotic solvent like DMF or DMSO to better solvate the ions and increase the reaction rate.
Low temperature Increase the reaction temperature. Microwave irradiation can be particularly effective here.

Experimental Protocols

Protocol 1: Buchwald-Hartwig N-Arylation of a Sterically Hindered Thiomorpholine

This protocol provides a general procedure for the palladium-catalyzed N-arylation of a thiomorpholine with a bulky aryl bromide.

Materials:

  • Substituted thiomorpholine (1.0 equiv)

  • Bulky aryl bromide (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the substituted thiomorpholine, aryl bromide, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Recommended Condition Typical Yield Range
Catalyst Loading 1-5 mol% Pd60-95%
Ligand Bulky biaryl phosphines (e.g., XPhos, BrettPhos)
Base NaOtBu, K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane
Temperature 80-120 °C
Protocol 2: Microwave-Assisted N-Acylation of a Hindered Thiomorpholine

This protocol describes a rapid method for the N-acylation of a sterically hindered thiomorpholine using microwave irradiation.

Materials:

  • Substituted thiomorpholine (1.0 equiv)

  • Acyl chloride (1.1 equiv)

  • Triethylamine (1.5 equiv)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • In a microwave reaction vial, dissolve the substituted thiomorpholine and triethylamine in anhydrous DCM.

  • Add the acyl chloride dropwise to the solution.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 80-100 °C for 10-30 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Wash the mixture with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Parameter Recommended Condition Typical Yield Range
Microwave Power 100-300 W75-98%
Temperature 80-120 °C
Reaction Time 5-45 minutes
Solvent DCM, THF, Dioxane

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Intermediate_1 Ar-Pd(II)(X)L₂ Oxidative_Addition->Intermediate_1 Ligand_Exchange Ligand Exchange Intermediate_1->Ligand_Exchange R'R''NH, Base Intermediate_2 [Ar-Pd(II)(NR'R'')L]⁺X⁻ Ligand_Exchange->Intermediate_2 Reductive_Elimination Reductive Elimination Intermediate_2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-NR'R'' Reductive_Elimination->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low Yield in Hindered Reaction Check_Catalyst Is the catalyst/ligand optimal for hindered substrates? Start->Check_Catalyst Change_Catalyst Use bulkier, electron-rich ligands (e.g., XPhos) Check_Catalyst->Change_Catalyst No Check_Conditions Are reaction conditions (temp, time, base) optimized? Check_Catalyst->Check_Conditions Yes Change_Catalyst->Check_Conditions Increase_Temp Increase Temperature/ Use Microwave Check_Conditions->Increase_Temp No (Temp) Change_Base Use a stronger, non-nucleophilic base Check_Conditions->Change_Base No (Base) Check_Reagents Are reagents pure and reactive? Check_Conditions->Check_Reagents Yes Check_Base Check_Base Increase_Temp->Check_Base Change_Base->Check_Reagents Purify_Reagents Purify starting materials and use anhydrous solvents Check_Reagents->Purify_Reagents No Success Improved Yield Check_Reagents->Success Yes Purify_Reagents->Success

References

Validation & Comparative

A Tale of Two Rings: Unveiling the Biological Activity of Thiomorpholine Versus Morpholine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a heterocyclic scaffold can significantly impact the biological activity and pharmacokinetic profile of a lead compound. Morpholine, a ubiquitous six-membered heterocycle, has long been a staple in medicinal chemistry. However, its sulfur-containing counterpart, thiomorpholine, is emerging as a compelling alternative, offering distinct physicochemical properties that can be strategically exploited in drug design. This guide provides an objective comparison of the biological activities of thiomorpholine and morpholine analogs, supported by experimental data, detailed methodologies, and visual representations of their roles in key signaling pathways.

The isosteric replacement of the oxygen atom in the morpholine ring with a sulfur atom to form a thiomorpholine ring can lead to significant changes in a molecule's properties, including lipophilicity, metabolic stability, and hydrogen bonding capacity. These alterations, in turn, can profoundly influence the compound's interaction with biological targets, leading to differences in potency, selectivity, and overall pharmacological profile. This comparative analysis delves into the nuances of these differences across various therapeutic areas, including antimicrobial and anticancer activities.

Data Presentation: A Quantitative Comparison of Biological Activities

The following tables summarize the quantitative data from studies that have directly compared the biological activities of morpholine and thiomorpholine analogs.

Antimicrobial Activity

A study comparing 2-(thiophen-2-yl)dihydroquinoline derivatives coupled with either a morpholine or a thiomorpholine moiety revealed a significant difference in their antimycobacterial activity against Mycobacterium tuberculosis H37Rv.

Compound IDHeterocyclic MoietyMIC (µg/mL) vs. M. tuberculosis H37Rv
26a Morpholine6.25[1][2]
26b Thiomorpholine25[1][2]
Isoniazid Standard Drug0.1[1][2]
Rifampicin Standard Drug0.2[1][2]

In this specific chemical scaffold, the morpholine analog (26a ) demonstrated four-fold greater potency than its thiomorpholine counterpart (26b ).[1][2]

Anticancer Activity

While direct head-to-head comparisons of anticancer activity for isosteric pairs are less common in the reviewed literature, a study on hydrazone derivatives of morpholine and thiomorpholine scaffolds provides some insight into their potential against human cancer cell lines.

Compound IDHeterocyclic MoietyR GroupIC50 (µM) vs. HepG2IC50 (µM) vs. MCF-7
32 ThiomorpholineCl19.95 ± 0.637.08 ± 0.42
33 Morpholine--1.26 ± 0.34
34 MorpholineOH40.0 ± 0.9311.22 ± 0.22
35 Morpholine-6.31 ± 1.03-
Doxorubicin Standard Drug-Indistinguishable from 35-
Tamoxifen Standard Drug--Potent

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used to determine the biological activities cited above.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) of the antimicrobial agents is determined using the broth microdilution method.

  • Preparation of Test Compounds: The synthesized compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions.

  • Preparation of Microplates: Serial two-fold dilutions of the test compounds are prepared in a liquid growth medium (e.g., Middlebrook 7H9 broth for mycobacteria) in 96-well microtiter plates.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard). This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The inoculated microplates are incubated at an appropriate temperature (e.g., 37°C) and for a sufficient duration (e.g., 5-7 days for M. tuberculosis).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Visual inspection or the use of a growth indicator (e.g., resazurin) can be used to determine the endpoint.

Anticancer Activity: MTT Assay

The in vitro cytotoxicity of the compounds against cancer cell lines is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for an additional 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Signaling Pathway and Experimental Workflow Visualizations

Both morpholine and thiomorpholine moieties are found in compounds that target various signaling pathways critical in disease progression. One of the most prominent is the PI3K/Akt/mTOR pathway, a key regulator of cell growth, proliferation, and survival, which is often dysregulated in cancer.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Inhibitor Morpholine or Thiomorpholine Analogs Inhibitor->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway with the point of inhibition.

The diagram above illustrates the PI3K/Akt/mTOR signaling cascade. Both morpholine and thiomorpholine-containing compounds have been developed as inhibitors of PI3K, a key enzyme in this pathway.[1][3] By blocking the activity of PI3K, these compounds can halt the downstream signaling that leads to cell growth and proliferation, making them attractive candidates for cancer therapy.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis start Starting Materials synthesis Synthesis of Morpholine & Thiomorpholine Analogs start->synthesis purification Purification & Characterization synthesis->purification antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) purification->antimicrobial anticancer Anticancer Assays (e.g., MTT Assay) purification->anticancer enzyme Enzyme Inhibition Assays (e.g., PI3K Assay) purification->enzyme data Quantitative Data (MIC, IC50) antimicrobial->data anticancer->data enzyme->data sar Structure-Activity Relationship (SAR) Analysis data->sar conclusion Conclusion on Comparative Biological Activity sar->conclusion

Caption: General workflow for comparative biological evaluation.

References

Thiomorpholine Derivatives: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of thiomorpholine derivatives in two key therapeutic areas: type 2 diabetes and oncology. The guide summarizes quantitative structure-activity relationship (SAR) data, details experimental protocols, and visualizes key biological pathways and workflows.

The thiomorpholine scaffold is a privileged structure in medicinal chemistry, recognized for its favorable physicochemical properties and its role in forging critical interactions with biological targets.[1] This six-membered heterocyclic ring, a sulfur analog of morpholine, has been incorporated into a multitude of compounds demonstrating a wide array of biological activities, including anti-inflammatory, antidiabetic, and anticancer effects. The sulfur atom, in particular, increases lipophilicity and can be a site for metabolic oxidation, influencing the pharmacokinetic profile of the drug candidate. This guide delves into the SAR of thiomorpholine derivatives, offering a comparative analysis of their performance as Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes and as potential anticancer agents.

Thiomorpholine Derivatives as Dipeptidyl Peptidyl-IV (DPP-IV) Inhibitors

DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones like GLP-1 and GIP.[1] The inhibition of DPP-IV prolongs the action of these hormones, leading to improved glycemic control in patients with type 2 diabetes.[1] Thiomorpholine-based compounds have emerged as promising DPP-IV inhibitors.

Comparative Inhibitory Activity of Thiomorpholine-Based DPP-IV Inhibitors

A series of thiomorpholine-bearing compounds have been synthesized and evaluated for their in vitro DPP-IV inhibitory activity.[2] The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of their potency.

Compound IDR Group (from L-Amino Acid)DPP-IV IC50 (µmol/L)
16a Isopropyl (from Valine)6.93
16b Isobutyl (from Leucine)6.29
16c tert-Butyl (from tert-Leucine)3.40
Data adapted from a study on thiomorpholine-bearing compounds as DPP-IV inhibitors.[2]

Preliminary Structure-Activity Relationship (SAR) Observations:

The inhibitory potency of these thiomorpholine derivatives against DPP-IV is notably influenced by the nature of the R group derived from the L-amino acid.[1] An increase in the steric bulk of the R group, moving from an isopropyl group (16a) to an isobutyl group (16b) and a tert-butyl group (16c), correlates with a progressive enhancement in DPP-IV inhibitory activity.[1] This suggests that the active site of DPP-IV may have a hydrophobic pocket that favorably accommodates larger, bulkier substituents at this position.

Experimental Protocol: In Vitro DPP-IV Inhibition Assay

The following protocol outlines the methodology used to determine the in vitro inhibitory activity of thiomorpholine derivatives against human DPP-IV.

Principle:

The assay quantifies the enzymatic activity of DPP-IV by measuring the fluorescence of 7-amino-4-methylcoumarin (AMC), which is released upon the cleavage of the fluorogenic substrate H-Gly-Pro-AMC.[1] The presence of a DPP-IV inhibitor slows down the rate of AMC production, and the inhibitor's potency is determined by calculating its IC50 value.[1]

Materials and Reagents:

  • Recombinant Human DPP-IV Enzyme

  • DPP-IV Substrate: H-Gly-Pro-AMC

  • DPP-IV Assay Buffer (e.g., Tris-HCl buffer, pH 7.5-8.0)

  • Test Compounds (Thiomorpholine derivatives)

  • Positive Control Inhibitor (e.g., Sitagliptin)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[1]

Procedure:

  • Compound Preparation: Dissolve the test compounds and the positive control in DMSO to prepare stock solutions. Further dilute these stock solutions with the assay buffer to achieve a range of desired concentrations.

  • Assay Reaction: To each well of the 96-well plate, add the test compound dilution, the recombinant human DPP-IV enzyme, and the assay buffer.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 10 minutes).

  • Initiation of Reaction: Add the DPP-IV substrate (H-Gly-Pro-AMC) to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at regular intervals for a set duration (e.g., 30-60 minutes) using a fluorescence microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[1]

Signaling Pathway of DPP-IV Inhibition

DPP-IV Inhibition Signaling Pathway cluster_0 Gut cluster_1 Pancreas Food Intake Food Intake GLP-1_GIP Active Incretins (GLP-1, GIP) Food Intake->GLP-1_GIP stimulates release Insulin Release Insulin Release Glucagon Release Glucagon Release Beta-cells Beta-cells Beta-cells->Insulin Release Alpha-cells Alpha-cells Alpha-cells->Glucagon Release GLP-1_GIP->Beta-cells stimulates GLP-1_GIP->Alpha-cells inhibits DPP-IV DPP-IV Enzyme GLP-1_GIP->DPP-IV substrate for Inactive_Incretins Inactive Incretins DPP-IV->Inactive_Incretins degrades to Thiomorpholine_Inhibitor Thiomorpholine DPP-IV Inhibitor Thiomorpholine_Inhibitor->DPP-IV inhibits

Caption: Mechanism of action of thiomorpholine-based DPP-IV inhibitors.

Thiomorpholine Derivatives as Anticancer Agents

The thiomorpholine scaffold has also been explored for the development of novel anticancer agents. Derivatives incorporating this moiety have shown cytotoxic activity against various cancer cell lines.

Comparative Anticancer Activity of Thiomorpholine Derivatives

The following table presents the IC50 values of a series of synthesized thiomorpholine derivatives against the human breast cancer cell line (MCF-7), the human cervical cancer cell line (HeLa), and a normal human embryonic kidney cell line (HEK293) for cytotoxicity comparison.

Compound IDR GroupMCF-7 IC50 (µM)HeLa IC50 (µM)HEK293 IC50 (µM)
6b 4-Chlorophenyl8.239.12>100
6g 4-Nitrophenyl7.548.45>100
6i 4-Methoxyphenyl10.1211.34>100
Cisplatin -5.876.9812.5
Data is illustrative and based on findings from studies on thiomorpholine 1,1-dioxide derived 1,2,3-triazole hybrids.

Preliminary Structure-Activity Relationship (SAR) Observations:

The anticancer activity of these thiomorpholine derivatives appears to be influenced by the substituent on the phenyl ring. Electron-withdrawing groups, such as a chloro (6b) or nitro (6g) group at the para position of the phenyl ring, seem to be favorable for cytotoxic activity against both MCF-7 and HeLa cell lines. In contrast, an electron-donating methoxy group (6i) resulted in slightly reduced activity. Importantly, these compounds exhibited high selectivity, with significantly lower toxicity towards the normal HEK293 cell line compared to the standard anticancer drug cisplatin.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Principle:

The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of viable cells.

Materials and Reagents:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Normal cell line (e.g., HEK293)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test Compounds (Thiomorpholine derivatives)

  • Positive Control (e.g., Cisplatin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and the positive control for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of viability against the logarithm of the compound concentration.

Experimental Workflow for SAR Studies

SAR Experimental Workflow Start Start: Identify Lead Thiomorpholine Scaffold Synthesis Synthesis of Analogues Start->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification In_Vitro_Screening In Vitro Biological Screening (e.g., MTT Assay) Purification->In_Vitro_Screening Data_Analysis Data Analysis & IC50 Determination In_Vitro_Screening->Data_Analysis SAR_Analysis SAR Analysis: Identify Key Structural Features Data_Analysis->SAR_Analysis Optimization Lead Optimization: Design New Analogues SAR_Analysis->Optimization Favorable SAR End End: Identify Potent Candidate SAR_Analysis->End Unfavorable SAR Optimization->Synthesis

Caption: A general experimental workflow for structure-activity relationship studies.

References

A Comparative Guide to Analytical Methods for the Validation of Thiomorpholine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of analytical methods is a critical component in the development of pharmaceuticals, ensuring the identity, purity, strength, and quality of active pharmaceutical ingredients (APIs). For thiomorpholine-containing compounds, a class of molecules with significant therapeutic potential, robust and reliable analytical methods are paramount. This guide provides an objective comparison of the primary analytical techniques used for the validation of these compounds—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

The choice of analytical technique for the validation of thiomorpholine-containing compounds depends on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis (e.g., quantification, identification, or structural elucidation).

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass analysis.Absorption of radiofrequency waves by atomic nuclei in a magnetic field to provide structural and quantitative information.
Applicability Wide range of non-volatile and thermally labile thiomorpholine compounds and their impurities.[1]Volatile and thermally stable thiomorpholine derivatives or those that can be derivatized to increase volatility.[1]Structural elucidation, identification, and quantification of the main component and impurities without the need for a specific reference standard for each impurity.[2]
Selectivity Good; can be enhanced with selective detectors (e.g., DAD, MS).Very high, especially with mass spectrometric detection.[1]Excellent for structural isomers and compounds with subtle structural differences.
Sensitivity Good (ng to µg range).Excellent (pg to ng range).Lower than chromatographic methods for trace impurities.
Quantitative Accuracy High, with proper validation.High, with appropriate internal standards and validation.High for purity assessment (qNMR), often with precision <1% RSD.[3]

Quantitative Performance Data

The following tables summarize typical validation parameters for the analysis of thiomorpholine-containing compounds using different analytical techniques. The data is collated from studies on thiomorpholine and structurally related compounds to provide a comparative overview.

Table 1: HPLC Method Validation Data

(Data based on a stability-indicating RP-HPLC method for a thiomorpholine-related compound, Thiocolchicoside)[4]

Validation ParameterPerformance Characteristic
Linearity Range 100-600 ppm (r² > 0.999)
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 2.00 ppm
Limit of Quantification (LOQ) 6.08 ppm

Table 2: GC-MS Method Validation Data

(Representative data for the analysis of related volatile impurities)

Validation ParameterPerformance Characteristic
Linearity Range 0.1 - 10 µg/mL (r² > 0.99)
Accuracy (% Recovery) 90.0% - 110.0%
Precision (% RSD) < 15.0%
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL

Table 3: Quantitative NMR (qNMR) Method Validation Data

(Typical performance for purity determination of an API)

Validation ParameterPerformance Characteristic
Linearity Range 1 - 20 mg/mL (r² > 0.999)
Accuracy (% Purity) ± 0.5% of the true value
Precision (% RSD) < 1.0%[3]
Specificity High, based on unique resonance signals

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and transfer of analytical methods. Below are representative protocols for the key experiments.

Stability-Indicating RP-HPLC Method

This method is designed to separate the active thiomorpholine compound from its potential degradation products, which is essential for stability studies. Forced degradation studies are initially performed to generate these degradation products and demonstrate the method's specificity.[5][6][7]

Forced Degradation Study Protocol:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.

Chromatographic Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

GC-MS Method for Volatile Impurities

This method is suitable for the detection and quantification of volatile organic impurities, such as residual solvents, in the thiomorpholine API.

Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold for 5 min.

  • Injector Temperature: 250°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-500.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) to a concentration of 10 mg/mL.

Quantitative NMR (qNMR) for Purity Assay

qNMR is a primary method for determining the purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard.[3][8][9]

Experimental Parameters:

  • Spectrometer: 400 MHz or higher.

  • Solvent: Deuterated solvent in which both the sample and internal standard are soluble (e.g., DMSO-d₆).

  • Internal Standard: A certified reference material with known purity and signals that do not overlap with the analyte (e.g., maleic acid).

  • Pulse Program: A single 90° pulse with a long relaxation delay (at least 5 times the longest T₁ of both the analyte and standard).

  • Data Processing: Manual phasing and baseline correction are critical for accurate integration.

  • Sample Preparation: Accurately weigh the thiomorpholine-containing compound and the internal standard into an NMR tube and dissolve in a known volume of deuterated solvent.[8]

Mandatory Visualizations

Diagram 1: General Workflow for Analytical Method Validation

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation A Define Analytical Requirements B Select Appropriate Technique (HPLC, GC, NMR) A->B C Optimize Method Parameters B->C D Specificity (Forced Degradation) C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Routine Analysis I->J K Method Transfer J->K

Caption: A logical workflow for the development and validation of an analytical method.

Diagram 2: Signaling Pathway for Method Selection

Method Selection Pathway node_result node_result start Analyte Properties volatile Volatile & Thermally Stable? start->volatile structural_info Structural Elucidation Needed? volatile->structural_info No node_result_gcms GC-MS volatile->node_result_gcms Yes quantification Primary Goal: Quantification? structural_info->quantification No node_result_nmr NMR structural_info->node_result_nmr Yes node_result_hplc HPLC quantification->node_result_hplc Yes node_result_hplc_ms HPLC-MS quantification->node_result_hplc_ms No (and high sensitivity needed)

Caption: A decision pathway for selecting the appropriate analytical method.

References

Thiomorpholine hydrochloride as an alternative to other cyclic amines in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, particularly in the development of novel pharmaceuticals, the choice of reagents and building blocks is paramount. Cyclic amines such as piperidine, pyrrolidine, and morpholine are ubiquitous scaffolds and reagents. This guide provides a comparative analysis of thiomorpholine hydrochloride, positioning it as a viable and, in certain contexts, advantageous alternative to these more common cyclic amines. By examining its physicochemical properties and performance in key synthetic transformations, this document serves as a resource for researchers, chemists, and drug development professionals.

Physicochemical Properties: A Comparative Overview

The fundamental characteristics of a cyclic amine, such as its basicity (pKa) and physical properties, directly influence its reactivity, handling, and application in synthesis. Thiomorpholine, the sulfur analog of morpholine, presents a unique combination of properties.[1][2][3][4] The hydrochloride salt is commonly used to improve its stability and handling.

A comparison of key physicochemical properties is summarized in the table below.

PropertyThiomorpholinePiperidinePyrrolidineMorpholine
Structure
alt text
alt text
alt text
alt text
Molecular Formula C₄H₉NSC₅H₁₁NC₄H₉NC₄H₉NO
Molar Mass ( g/mol ) 103.1985.1571.1287.12
Boiling Point (°C) 16910687-88128-130
pKa (of conjugate acid) ~9.0[5]11.1211.278.33
Solubility in Water Miscible[6]MiscibleMiscibleMiscible

Note: pKa values can vary slightly depending on the measurement conditions. The value for thiomorpholine is for the free base.

Performance in Synthesis: A Qualitative Comparison

Direct quantitative comparisons of thiomorpholine's performance against other cyclic amines in specific, cataloged reactions are not extensively documented in publicly available literature. However, we can infer its behavior based on established principles of organic chemistry and data from analogous compounds.

Basicity and Catalytic Activity

With a pKa of its conjugate acid around 9.0, thiomorpholine is a moderately strong base, less basic than piperidine and pyrrolidine but more basic than morpholine.[5] This intermediate basicity can be advantageous in base-catalyzed reactions where highly basic conditions might lead to side reactions or decomposition of sensitive substrates.

In reactions like the Knoevenagel condensation , where a weak base is often employed as a catalyst, this compound (used in conjunction with a base to liberate the free amine) can serve as an effective alternative to piperidine or morpholine.[2][7] The choice of amine can influence reaction rates and yields, and thiomorpholine's unique electronic profile due to the sulfur atom may offer different selectivity in certain cases.

Nucleophilicity and Reactivity in Michael Additions

In the context of Michael additions , secondary amines often react with aldehydes or ketones to form enamine intermediates, which then act as the nucleophile. Studies on morpholine-enamines have shown them to be less nucleophilic and therefore less reactive than the corresponding piperidine-enamines.[8] This reduced reactivity is attributed to the electron-withdrawing effect of the oxygen atom in the morpholine ring.

By analogy, the sulfur atom in thiomorpholine, being less electronegative than oxygen, is expected to have a less pronounced electron-withdrawing effect. This suggests that thiomorpholine-derived enamines may exhibit reactivity that is intermediate between that of morpholine and piperidine. This could be beneficial for controlling the rate of reaction or for achieving selectivity in substrates with multiple electrophilic sites.

Experimental Protocols

While specific comparative studies are lacking, the following protocols provide a general framework for utilizing cyclic amines in a common synthetic transformation. These can be adapted for thiomorpholine to evaluate its performance.

Representative Protocol: Knoevenagel Condensation

This protocol outlines a general procedure for the Knoevenagel condensation between an aromatic aldehyde and an active methylene compound, a reaction commonly catalyzed by secondary amines.[9][10][11]

Reaction: Aromatic Aldehyde + Active Methylene Compound → α,β-Unsaturated Product

Materials:

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 eq)

  • Active Methylene Compound (e.g., Malononitrile) (1.0 eq)

  • Catalyst: Thiomorpholine (0.1 eq) or Piperidine/Morpholine for comparison

  • Solvent: Ethanol

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the aromatic aldehyde (1.0 eq) and the active methylene compound (1.0 eq) in ethanol (approx. 10-20 mL per gram of aldehyde).

  • Catalyst Addition: To the stirred solution, add a catalytic amount of the chosen cyclic amine (e.g., thiomorpholine, 0.1 eq).

  • Reaction: Heat the reaction mixture to reflux (typically 70-80 °C) with constant stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-6 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • If a precipitate forms, collect the solid product by vacuum filtration. Wash the solid with cold ethanol and then with water to remove the catalyst and any unreacted starting materials.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator. The crude product can then be purified by recrystallization or column chromatography.

Visualizing Synthetic Workflows

Diagrams created using Graphviz can help illustrate the logical flow of synthetic procedures.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aldehyde and Active Methylene Compound B Add Solvent (Ethanol) A->B C Add Thiomorpholine HCl & Stoichiometric Base B->C D Heat to Reflux C->D E Monitor by TLC D->E F Cool to Room Temp E->F G Isolate Crude Product (Filtration or Evaporation) F->G H Purify (Recrystallization or Chromatography) G->H I Final Product H->I

Generalized workflow for a thiomorpholine-catalyzed condensation.
Reaction Mechanism Visualization

The mechanism of base-catalyzed Knoevenagel condensation involves the formation of a resonance-stabilized carbanion.

G start amine Thiomorpholine (Base, B:) start->amine methylene Active Methylene (Z-CH₂-Z') H amine->methylene Deprotonation carbanion Resonance-Stabilized Carbanion Z-C⁻H-Z' ↔ Z-C(O⁻)=CH-Z' methylene->carbanion aldehyde Aldehyde (R-CHO) carbanion->aldehyde Nucleophilic Attack alkoxide Tetrahedral Alkoxide Intermediate aldehyde->alkoxide product_H2O α,β-Unsaturated Product + H₂O + B: alkoxide->product_H2O Protonation & Dehydration

References

A Comparative Evaluation of Novel Thiomorpholine-Based Drugs: In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

The thiomorpholine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities.[1][2] The substitution of the oxygen atom in the morpholine ring with sulfur imparts unique physicochemical properties, influencing lipophilicity, metabolic stability, and the ability to interact with biological targets.[3] This guide provides a comparative overview of the performance of novel thiomorpholine-based drug candidates against various diseases, supported by experimental data from in vitro and in vivo studies.

Anticancer Activity

Thiomorpholine derivatives have shown significant potential as anticancer agents, often by inhibiting key signaling pathways involved in cancer cell proliferation and survival.[3]

Data Presentation: Comparison of Anticancer Activity

Compound ClassSpecific DerivativeCancer Cell LineIn Vitro IC50 (µM)Alternative/Standard DrugAlternative's IC50 (µM)Reference
N-azole substituted thiomorpholineThiazolyl thiomorpholine 10cA549 (Lung Carcinoma)10.1--[4]
N-azole substituted thiomorpholineThiazolyl thiomorpholine 10cHeLa (Cervical Cancer)30.0--[4]
Substituted morpholine derivativeM5MDA-MB-231 (Breast Cancer)81.92 (µg/mL)--[5]
Substituted morpholine derivativeM2MDA-MB-231 (Breast Cancer)88.27 (µg/mL)--[5]
Thiophene carboxamide derivative2bHep3B (Hepatocellular Carcinoma)5.46Combretastatin A-4-[6]
Thiophene carboxamide derivative2eHep3B (Hepatocellular Carcinoma)12.58Combretastatin A-4-[6]

Signaling Pathway: PI3K/Akt/mTOR Inhibition

Several thiomorpholine derivatives exert their anticancer effects by targeting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Thiomorpholine Thiomorpholine Derivatives Thiomorpholine->PI3K inhibit Thiomorpholine->Akt inhibit Thiomorpholine->mTORC1 inhibit

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by thiomorpholine derivatives.

Antitubercular Activity

The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of novel therapeutics. Thiomorpholine-based compounds have demonstrated promising activity against Mycobacterium tuberculosis.

Data Presentation: Comparison of Antitubercular Activity

Compound ClassSpecific DerivativeM. tuberculosis StrainIn Vitro IC50 (µM)Alternative/Standard DrugAlternative's IC50 (µM)Reference
Isatin Hydrazone Analog4fH37Rv1.9--[7]
Thiomorpholine Tethered Analog5fH37Rv>10--[7]
Isatin Hydrazone Analog4fRIF-R1 (Rifampicin-Resistant)3.6--[7]
Thiomorpholine Tethered Analog5fRIF-R1 (Rifampicin-Resistant)1.9--[7]
Isatin Hydrazone Analog4fINH-R1 (Isoniazid-Resistant)3.5--[7]
Thiomorpholine Tethered Analog5fINH-R1 (Isoniazid-Resistant)3.4--[7]
Isatin Hydrazone Analog4fFQ-R1 (Fluoroquinolone-Resistant)5.9--[7]
Thiomorpholine Tethered Analog5fFQ-R1 (Fluoroquinolone-Resistant)4.9--[7]
Dihydroquinoline Derivative7fH37Rv1.56 (µg/mL)--[8]
Dihydroquinoline Derivative7pH37Rv1.56 (µg/mL)--[8]

Experimental Workflow: Antitubercular Screening

Antitubercular_Screening_Workflow Synthesis Synthesis of Thiomorpholine Derivatives Screening_L1 Level I Screening: M. tuberculosis H37Rv Synthesis->Screening_L1 Active_Compounds Identification of Active Compounds Screening_L1->Active_Compounds Screening_L2 Level II Screening: Drug-Resistant Strains Active_Compounds->Screening_L2 Lead_Compounds Identification of Lead Compounds Screening_L2->Lead_Compounds Further_Studies Further Studies: - Molecular Docking - ADME Prediction - In Vivo Evaluation Lead_Compounds->Further_Studies

Caption: Workflow for the screening and identification of novel antitubercular agents.

Hypolipidemic and Antioxidant Activity

Certain thiomorpholine derivatives have been investigated for their potential to lower lipid levels and combat oxidative stress, which are key factors in the development of atherosclerosis.[9]

Data Presentation: In Vivo Hypolipidemic Activity

CompoundAnimal ModelDose (mmol/kg)% Decrease in Triglycerides% Decrease in Total Cholesterol% Decrease in LDLReference
Compound 5Triton WR-1339-induced hyperlipidemic rats56807876[9]

Data Presentation: In Vitro Antioxidant Activity

Compound ClassSpecific DerivativeAssayIn Vitro IC50 (µM)StandardReference
N-Substituted ThiomorpholineMultiple derivativesInhibition of microsomal lipid peroxidationAs low as 7.5-[9]
N-azole substituted thiomorpholineMethyl substituted oxazolyl thiomorpholine dioxide 9bRadical scavenging> Ascorbic AcidAscorbic Acid[4]

Experimental Protocols

In Vitro Cytotoxicity Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is used to determine cell density, based on the measurement of cellular protein content.

  • Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the thiomorpholine derivatives and incubate for 48-72 hours.

  • Cell Fixation: Discard the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates five times with distilled water and air dry. Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Destaining and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The IC50 value is calculated as the concentration of the drug that inhibits cell growth by 50%.[5]

In Vivo Hyperlipidemia Model

This model is used to evaluate the hypolipidemic effect of the compounds in rats.

  • Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.

  • Induction of Hyperlipidemia: Induce hyperlipidemia by intraperitoneal injection of Triton WR-1339 (400 mg/kg).

  • Compound Administration: Administer the test compounds (e.g., 56 mmol/kg, i.p.) one hour after Triton WR-1339 injection.

  • Blood Collection: Collect blood samples from the retro-orbital plexus at 18 and 24 hours post-Triton injection.

  • Biochemical Analysis: Centrifuge the blood to separate the plasma. Analyze the plasma for total cholesterol, triglycerides, and LDL-cholesterol levels using standard enzymatic kits.

  • Data Analysis: Calculate the percentage reduction in lipid levels compared to the hyperlipidemic control group.[9]

Antimycobacterial Susceptibility Testing

The microplate Alamar blue assay (MABA) is commonly used to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.

  • Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC at 37°C.

  • Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microplate.

  • Inoculation: Add the bacterial suspension to each well. Include a drug-free control and a sterile control.

  • Incubation: Incubate the plates at 37°C for 5-7 days.

  • Alamar Blue Addition: Add Alamar blue solution to each well and incubate for another 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.[7][8]

References

Comparative study of different synthetic routes to Thiomorpholine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic routes to Thiomorpholine Hydrochloride, a key intermediate in the pharmaceutical industry. The following sections detail the experimental protocols, quantitative performance data, and a visual representation of the synthetic pathways to aid researchers in selecting the most suitable method for their application.

Quantitative Performance Comparison

The following table summarizes the key performance indicators for different synthetic routes to thiomorpholine, providing a basis for objective comparison.

ParameterRoute 1: From DiethanolamineRoute 2: From Bis(2-chloroethyl)amine HCl & Na₂SRoute 3: Photochemical Continuous Flow
Starting Materials Diethanolamine, Thionyl Chloride, Sodium SulfideBis(2-chloroethyl)amine hydrochloride, Sodium SulfideCysteamine hydrochloride, Vinyl chloride
Overall Yield 44-81% (reported for similar mustard-based routes)[1][2]Data not explicitly found54% (isolated)[2][3]
NMR Yield Data not availableData not available84%[2][3]
Reaction Time 2-54 hours (for comparable traditional routes)[1][2]Data not explicitly found40 minutes (overall residence time)[3]
Scalability Potential challenges in heat and mass transferModerateSeamless scalability by increasing flow rate or parallelization[3]
Safety Involves hazardous nitrogen mustards[1][2]Handles hazardous materialsEnhanced safety due to small reactor volumes[3]
Cost-Effectiveness Uses low-cost starting materials[1][2]Relatively low-cost starting materialsReported to be more cost-efficient than traditional routes[2]
Key Intermediates Bis(2-chloroethyl)amine hydrochlorideNot Applicable2-(2-chloroethylthio)ethylamine hydrochloride

Synthetic Pathway Overview

The following diagram illustrates the logical relationships between the different synthetic starting points and the target molecule, this compound.

G A Diethanolamine E Bis(2-chloroethyl)amine Hydrochloride A->E Thionyl Chloride B Cysteamine Hydrochloride F 2-(2-chloroethylthio)ethylamine Hydrochloride B->F Vinyl Chloride (Photochemical) C Vinyl Chloride D Sodium Sulfide G Thiomorpholine Hydrochloride E->G Sodium Sulfide F->G Base-mediated cyclization

Caption: Logical relationship of different synthetic routes to this compound.

Experimental Protocols

Route 1: Synthesis from Diethanolamine (via Bis(2-chloroethyl)amine hydrochloride)

This traditional route involves the chlorination of diethanolamine to form the key intermediate, bis(2-chloroethyl)amine hydrochloride, followed by cyclization with a sulfur source.

Step 1: Synthesis of Bis(2-chloroethyl)amine hydrochloride

  • Materials: Diethanolamine, Thionyl chloride, 1,2-Dichloroethane, Methanol.

  • Procedure: To a flask containing diethanolamine (0.30 mol) in 1,2-dichloroethane (300 mL), add thionyl chloride (51.0 mL). A solid suspension will form immediately. The mixture is warmed to 50°C to dissolve the solid. The reaction is then refluxed with stirring for 3 hours, during which a crystalline solid reappears. The reaction is quenched by the slow addition of methanol (20 mL). The solvents are removed under reduced pressure to yield bis(2-chloroethyl)amine hydrochloride as a white crystalline material in quantitative yield.

Step 2: Synthesis of Thiomorpholine

  • Materials: Bis(2-chloroethyl)amine hydrochloride, Sodium sulfide nonahydrate (Na₂S·9H₂O), Ethanol, Water.

  • Procedure: A proposed method involves dissolving N-Boc protected bis(2-chloroethyl)amine in ethanol. An aqueous solution of sodium sulfide nonahydrate (1.1 equivalents) is then added. The reaction mixture is heated to reflux and stirred for 6-12 hours. After completion, the ethanol is removed under reduced pressure, and the aqueous residue is extracted with a suitable organic solvent. The combined organic layers are washed, dried, and concentrated to give the N-Boc protected thiomorpholine, which can then be deprotected to yield this compound.

Route 2: Photochemical Continuous Flow Synthesis

This modern approach utilizes a photochemical thiol-ene reaction in a continuous flow setup, offering advantages in terms of safety, efficiency, and scalability.[2][3]

Step 1: Photochemical Thiol-Ene Reaction

  • Materials: Cysteamine hydrochloride, 9-fluorenone (photocatalyst), Methanol, Vinyl chloride (gas).

  • Procedure: A liquid feed solution is prepared by dissolving cysteamine hydrochloride (e.g., 4 M) and 9-fluorenone (0.1–0.5 mol%) in methanol.[2] This solution and vinyl chloride gas are continuously pumped into a flow photoreactor equipped with 365 nm LEDs at controlled flow rates. The photochemical reaction occurs at approximately 20°C, yielding a solution of 2-(2-chloroethylthio)ethylamine hydrochloride.[3] This intermediate is formed in quantitative yield.[2]

Step 2: Base-Mediated Cyclization

  • Materials: Solution of 2-(2-chloroethylthio)ethylamine hydrochloride from Step 1, N,N-Diisopropylethylamine (DIPEA) in Methanol.

  • Procedure: The output stream from the photoreactor containing the intermediate is mixed with a solution of DIPEA in methanol using a T-mixer. This mixture then flows through a heated residence time unit (e.g., a coil at 76-78°C) to facilitate the base-mediated cyclization to thiomorpholine.[3] The overall residence time for the telescoped process is approximately 40 minutes.[3]

Work-up and Purification:

  • The collected reaction mixture is acidified with 1 M HCl and washed with an organic solvent (e.g., ethyl acetate). The aqueous phase is then basified to a pH >13 with ~4 M NaOH and extracted multiple times with dichloromethane. The combined organic fractions are dried over Na₂SO₄, filtered, and the solvent is removed by evaporation. The crude thiomorpholine can be purified by vacuum distillation to yield a colorless oil.[3]

Experimental Workflow Comparison

The following diagram illustrates the difference in the experimental workflows between the traditional batch synthesis and the modern continuous flow process.

G cluster_0 Batch Synthesis cluster_1 Continuous Flow Synthesis A1 Reactant A + Reactant B A2 Reaction (Heating/Stirring) A1->A2 A3 Work-up (Extraction, etc.) A2->A3 A4 Purification (Distillation/Crystallization) A3->A4 A5 Final Product A4->A5 B1 Reactant Feeds B2 Mixing (T-mixer) B1->B2 B3 Flow Reactor (Photochemical/Heated) B2->B3 B4 In-line Work-up/ Collection B3->B4 B5 Purification B4->B5 B6 Final Product B5->B6

Caption: Comparison of batch vs. continuous flow experimental workflows.

Conclusion

The continuous flow photochemical synthesis of this compound demonstrates significant advantages in terms of reaction time, safety, and scalability over traditional batch methods.[3] While routes starting from diethanolamine or bis(2-chloroethyl)amine hydrochloride utilize readily available and inexpensive starting materials, they often involve hazardous intermediates and longer reaction times.[1][2] The photochemical route, with its high efficiency and amenability to automation, presents a more robust and industrially viable option for the large-scale production of this important pharmaceutical intermediate. Further process optimization of the traditional routes could potentially improve their competitiveness, but the inherent safety and scalability benefits of continuous flow processing make it a compelling alternative for modern drug development and manufacturing.

References

A Comparative Guide to the X-ray Crystallographic Analysis of Thiomorpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Performance Comparison of Thiomorpholine Derivatives

The solid-state structure of thiomorpholine derivatives is pivotal in determining their physical and chemical properties, including solubility, stability, and bioavailability. X-ray crystallography provides definitive insights into the molecular conformation, intermolecular interactions, and packing in the crystal lattice.

Below is a summary of the crystallographic data for a representative N-substituted thiomorpholine derivative, 4-(4-nitrophenyl)thiomorpholine. This data serves as a benchmark for what can be expected in a crystallographic analysis of similar compounds, including their hydrochloride salts.

Table 1: Crystallographic Data for 4-(4-nitrophenyl)thiomorpholine [1]

Parameter4-(4-nitrophenyl)thiomorpholine
Chemical Formula C₁₀H₁₂N₂O₂S
Molecular Weight 224.28 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 13.3525(5) Å
b = 10.3755(4) Å
c = 7.4464(3) Å
α = 90°
β = 105.341(2)°
γ = 90°
Volume 994.49(7) ų
Z (Molecules per unit cell) 4
Density (calculated) 1.496 g/cm³
Key Conformational Feature The thiomorpholine ring adopts a chair conformation.[1]
Key Intermolecular Interactions C-H···O weak hydrogen bonds, leading to the formation of centrosymmetric dimers.[1]

Note: Crystallographic data for thiomorpholine hydrochloride and its simple derivatives are available in crystallographic databases such as the Cambridge Structural Database (CSD), but a side-by-side comparative analysis is not prevalent in the reviewed literature.

Experimental Protocols

The following section details a standard methodology for the single-crystal X-ray diffraction analysis of this compound derivatives.

Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. A common method for growing crystals of small organic molecules like thiomorpholine derivatives is slow evaporation from a suitable solvent.

  • Procedure:

    • Dissolve the purified this compound derivative in a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, acetonitrile, or water) to create a saturated or near-saturated solution.

    • Filter the solution to remove any particulate matter.

    • Loosely cover the container to allow for slow evaporation of the solvent at a constant temperature.

    • Monitor the container for the formation of single crystals over several days to weeks.

Data Collection

Once suitable crystals are obtained, they are mounted on a diffractometer for data collection.

  • Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector is used.

  • Procedure:

    • A single crystal of appropriate size (typically 0.1-0.3 mm) is selected and mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and potential crystal degradation.

    • The diffractometer collects a series of diffraction images as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal structure.

  • Software: Specialized software is used for data integration, scaling, structure solution (e.g., using direct methods or Patterson synthesis), and refinement.

  • Procedure:

    • The unit cell parameters and space group are determined from the diffraction pattern.

    • The initial positions of the atoms in the crystal structure are determined.

    • The structural model is refined against the experimental data to improve the accuracy of atomic positions, bond lengths, and angles.

    • Hydrogen atoms are typically located from the difference Fourier map and refined.

Visualizing the Workflow

The following diagrams illustrate the logical workflow of an X-ray crystallographic analysis and the key structural features of a thiomorpholine ring.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Analysis synthesis Synthesis of Derivative purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth crystal_mounting Crystal Mounting crystal_growth->crystal_mounting xray_diffraction X-ray Diffraction crystal_mounting->xray_diffraction structure_solution Structure Solution xray_diffraction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation structure_refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Workflow of X-ray crystallographic analysis.

thiomorpholine_conformation Chair Conformation of Thiomorpholine Ring cluster_positions Substituent Positions N N C1 C N->C1 axial N->axial R (axial) equatorial N->equatorial H (equatorial) S S C3 C S->C3 C2 C C1->C2 C2->S C4 C C3->C4 C4->N

Thiomorpholine ring with substituent positions.

References

A Head-to-Head Comparison of Catalysts for Thiomorpholine Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of thiomorpholine, a crucial scaffold in many pharmaceuticals, is a significant area of interest. This guide provides an objective, data-driven comparison of various catalytic strategies for thiomorpholine synthesis, focusing on both modern and traditional methodologies. We present quantitative data, detailed experimental protocols, and visual workflows to facilitate informed decisions in catalyst selection.

Thiomorpholine and its derivatives are key components in a range of bioactive molecules, including the antibiotic sutezolid. The synthesis of this heterocycle can be approached through several catalytic routes, each with its own set of advantages and disadvantages. This guide will delve into a head-to-head comparison of catalysts for three primary synthetic strategies: photocatalytic thiol-ene reactions, Lewis acid-mediated cyclizations, and copper-catalyzed multicomponent reactions.

Photocatalytic Thiol-Ene Reaction: A Modern Approach

A contemporary and highly efficient method for thiomorpholine synthesis involves a two-step process initiated by a photocatalytic thiol-ene reaction.[1] This is followed by a base-mediated cyclization.[1] This approach, particularly when implemented in a continuous flow setup, offers excellent control over reaction parameters and is amenable to scale-up.[2]

Catalyst Performance

The choice of photocatalyst is critical for the efficiency of the initial thiol-ene reaction. While several photocatalysts can initiate this transformation, the organic dye 9-fluorenone has emerged as a cost-effective and efficient option.[2]

CatalystCatalyst Loading (mol%)Reaction Time (Thiol-Ene Step)Yield (Intermediate)Overall Isolated Yield (Thiomorpholine)Reference
9-Fluorenone 0.1 - 0.520 minutes (in flow)Quantitative54% (after distillation)[2][3]
Ru(bpy)₃Cl₂ Not specified for thiomorpholineVariableHigh yields reported for general thiol-ene reactionsNot reported for thiomorpholine[2]
Experimental Protocol: Continuous Flow Synthesis using 9-Fluorenone

This protocol describes the synthesis of thiomorpholine from cysteamine hydrochloride and vinyl chloride using a continuous flow setup with 9-fluorenone as the photocatalyst.[2][3]

Materials:

  • Cysteamine hydrochloride

  • Vinyl chloride

  • 9-Fluorenone

  • Methanol (MeOH)

  • N,N-Diisopropylethylamine (DIPEA)

  • Continuous flow photoreactor with a 365 nm LED light source

  • Pumps and tubing for reagent delivery

  • Heated reactor coil

Procedure:

  • Feed Solution Preparation: Prepare a 4 M solution of cysteamine hydrochloride and 0.1-0.5 mol% of 9-fluorenone in methanol.

  • Photochemical Thiol-Ene Reaction: Pump the feed solution and vinyl chloride gas through a T-mixer and into the photoreactor. Irradiate the mixture with a 365 nm LED at 20°C. The residence time in the photoreactor is approximately 20 minutes.

  • Base-Mediated Cyclization: The output from the photoreactor, containing the 2-(2-chloroethylthio)ethylamine hydrochloride intermediate, is mixed with a stream of neat DIPEA (2 equivalents) in a T-mixer.

  • Heating and Collection: The combined stream is passed through a heated reactor coil at 100°C with a residence time of approximately 20 minutes to facilitate cyclization. The product stream is then collected.

  • Work-up and Purification: The collected thiomorpholine can be isolated and purified by distillation.[3]

Reaction Workflow

G cluster_prep Feed Preparation cluster_reaction Continuous Flow Reaction cluster_purification Purification Cysteamine_HCl Cysteamine Hydrochloride Feed_Solution 4M Feed Solution Cysteamine_HCl->Feed_Solution Fluorenone 9-Fluorenone Fluorenone->Feed_Solution Methanol Methanol Methanol->Feed_Solution T_Mixer1 T-Mixer Feed_Solution->T_Mixer1 Vinyl_Chloride Vinyl Chloride Gas Vinyl_Chloride->T_Mixer1 Photoreactor Photoreactor (365 nm, 20°C) T_Mixer1->Photoreactor Intermediate Intermediate Solution Photoreactor->Intermediate T_Mixer2 T-Mixer Intermediate->T_Mixer2 DIPEA DIPEA DIPEA->T_Mixer2 Heated_Coil Heated Coil (100°C) T_Mixer2->Heated_Coil Product_Stream Product Stream Heated_Coil->Product_Stream Distillation Distillation Product_Stream->Distillation Thiomorpholine Pure Thiomorpholine Distillation->Thiomorpholine

Caption: Continuous flow synthesis of thiomorpholine.

Traditional Synthetic Routes

Traditional methods for thiomorpholine synthesis often involve harsher reaction conditions and may generate more waste compared to modern photochemical methods. However, they are still relevant and widely used, particularly in laboratory settings.

a) From Diethanolamine and a Sulfide Source

One of the classical approaches involves the transformation of diethanolamine with a sulfur source, such as sodium sulfide.[3][4] This reaction typically proceeds through the formation of an amino-mustard intermediate followed by cyclization.[3][4] While specific catalytic systems for this exact transformation are not extensively detailed in recent comparative studies, the reaction is a cornerstone of thiomorpholine synthesis.

b) Lewis Acid-Mediated Intramolecular Cyclization

Boron trifluoride etherate (BF₃·OEt₂) has been reported to mediate the intramolecular hydrothioalkoxylation of nitrogen-tethered alkenes to form thiomorpholines.[5] This method offers a pathway to substituted thiomorpholines.

CatalystReaction ConditionsYieldReference
BF₃·OEt₂ Not specified for thiomorpholineGood yields reported for synthesis of 1,4-thiazines[5]

Note: A direct quantitative comparison of BF₃·OEt₂ with other Lewis acids for thiomorpholine synthesis is not available in the reviewed literature. The "good yields" are reported for the broader class of tetrahydro-2H-1,4-thiazines.

c) Copper-Catalyzed Three-Component Reaction

A three-component reaction of terminal alkynes, isothiocyanates, and aziridines, catalyzed by a copper salt, can produce highly substituted thiomorpholines. In a study comparing different copper salts, copper(I) iodide (CuI) was found to be the most effective catalyst.[6][7]

Catalyst (10 mol%)SolventYield
CuI CH₂Cl₂61%
CuBr CH₂Cl₂28%
CuCl CH₂Cl₂32%
Experimental Protocol: Synthesis from Diethanolamine (General Procedure)

A general procedure for the synthesis of thiomorpholine from diethanolamine involves the formation of a bis(2-chloroethyl)amine intermediate, followed by cyclization with sodium sulfide.

Caution: This procedure involves hazardous intermediates and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Materials:

  • Diethanolamine

  • Thionyl chloride or other chlorinating agent

  • Sodium sulfide

  • Appropriate solvents

Procedure:

  • Chlorination: Diethanolamine is reacted with a chlorinating agent (e.g., thionyl chloride) to form the bis(2-chloroethyl)amine intermediate. This reaction is typically performed at low temperatures.

  • Cyclization: The crude intermediate is then reacted with a solution of sodium sulfide. The reaction mixture is usually heated to promote cyclization.

  • Work-up and Purification: The reaction mixture is worked up by extraction and the crude product is purified by distillation.

Logical Comparison of Synthetic Strategies

G cluster_photocatalytic Advantages cluster_traditional Characteristics Photocatalytic Photocatalytic Thiol-Ene Mild_Conditions Mild Conditions Photocatalytic->Mild_Conditions leads to High_Yields High Yields Photocatalytic->High_Yields achieves Scalability Good Scalability (Flow Chemistry) Photocatalytic->Scalability enables Traditional Traditional Methods Harsh_Conditions Often Harsh Conditions Traditional->Harsh_Conditions can involve Substrate_Scope Broad Substrate Scope (for substituted analogs) Traditional->Substrate_Scope offers Waste Potential for more waste Traditional->Waste may generate

Caption: Comparison of synthetic approaches.

Conclusion

For the synthesis of unsubstituted thiomorpholine, the photocatalytic thiol-ene reaction using 9-fluorenone in a continuous flow system stands out as a highly efficient, scalable, and cost-effective method.[2][3] It offers mild reaction conditions and high yields of the intermediate.[3]

For the synthesis of substituted thiomorpholines, traditional methods, such as Lewis acid-mediated cyclizations and copper-catalyzed multicomponent reactions , provide valuable pathways. Among the copper catalysts, copper(I) iodide has been shown to be superior for the three-component synthesis of substituted thiomorpholines.

The choice of catalyst and synthetic strategy will ultimately depend on the specific requirements of the research, including the desired substitution pattern on the thiomorpholine ring, the scale of the synthesis, and the available equipment. This guide provides the necessary data and protocols to make an informed decision for your specific application.

References

Safety Operating Guide

Proper Disposal of Thiomorpholine Hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of thiomorpholine hydrochloride is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for its handling and disposal, tailored for researchers, scientists, and professionals in drug development.

I. Waste Identification and Characterization

Before disposal, it is essential to characterize the waste material. This compound should be treated as a hazardous chemical waste. All waste chemical solids, liquids, or containerized gases should be managed as hazardous unless confirmed to be non-hazardous by an environmental health and safety (EHS) professional[1]. Spilled chemicals and any absorbent materials used for cleanup must also be disposed of as hazardous waste[1].

Identifier Information Source
UN Number 3267[2]
Primary Hazards Corrosive, potentially combustible.[3][4]
Combustion Products Carbon oxides, Nitrogen oxides (NOx), Sulfur oxides, Hydrogen chloride gas.[5][6]

II. Personal Protective Equipment (PPE)

When handling this compound for disposal, appropriate personal protective equipment must be worn. This includes, but is not limited to:

  • Eye/Face Protection: Tightly fitting safety goggles or a face shield (8-inch minimum) are necessary.[2][7]

  • Skin Protection: A complete suit protecting against chemicals and chemical-impermeable gloves (e.g., nitrile rubber) should be worn.[2][7]

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH (US) or CEN (EU) approved respirator.[5][8]

III. Step-by-Step Disposal Procedure

1. Segregation: Do not mix this compound waste with other waste streams.[2] It is critical to segregate chemical waste by compatibility, not alphabetically, to avoid dangerous reactions.[9]

2. Containerization:

  • Place the waste in its original container if possible, or a suitable, leak-proof, and clearly labeled container.[2][7]

  • Containers should be kept tightly closed in a dry, cool, and well-ventilated place.[2][4][7]

  • Opened containers must be carefully resealed and kept upright to prevent leakage.[2]

3. Labeling:

  • Each waste container must be clearly labeled with a hazardous waste tag.[9]

  • The label must include the full common chemical name ("this compound"), quantity, and date of waste generation.[9] Acronyms and abbreviations are not permitted.[9]

  • The label must explicitly state "Hazardous Waste" and include the appropriate hazard pictograms.[9]

4. Storage:

  • Designate a specific, secure area for hazardous waste storage that is accessible only to trained personnel.[10]

  • This area should be away from incompatible materials, such as strong oxidizing agents.[3][4]

  • Ensure the storage location does not interfere with normal laboratory operations and is clearly marked with warning signs.[10]

5. Spill Management:

  • In the event of a spill, clean it up immediately.[3]

  • Contain the spill using an inert absorbent material like sand, earth, or vermiculite.[3][4]

  • Sweep or shovel the material into a suitable, closed container for disposal.[5][6]

  • Do not let the product enter drains.[2][5][8]

6. Final Disposal:

  • The disposal of this compound must be conducted through a licensed and approved waste disposal company.[2][8]

  • Never dispose of this chemical in the regular trash or down the sanitary sewer.[9][11]

  • Keep detailed records of all disposed chemicals as required by local, regional, and national regulations.[6][12]

IV. Disposal Process Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Thiomorpholine Hydrochloride Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe containerize Place in a Labeled, Sealed, Compatible Container ppe->containerize spill Spill Occurs ppe->spill segregate Segregate from Incompatible Waste containerize->segregate label Label Container: 'Hazardous Waste' + Chemical Name + Date segregate->label storage Store in Designated Hazardous Waste Area label->storage disposal Arrange for Pickup by Licensed Disposal Service storage->disposal end Disposal Complete & Documented disposal->end spill->containerize No (Routine Disposal) cleanup Contain & Clean Up Spill with Inert Absorbent spill->cleanup Yes cleanup->containerize

Caption: Workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiomorpholine hydrochloride
Reactant of Route 2
Thiomorpholine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.